Allatostatin II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H74N14O13 |
|---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
(3R)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32+,33-,34+,35+,36+,37+/m0/s1 |
InChI Key |
WGQGYYOXEWOITJ-FNZUBJHWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Allatostatin II from Diploptera punctata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Allatostatin II (Dip-AST II) from the cockroach Diploptera punctata. Allatostatins are a family of neuropeptides that play a crucial role in inhibiting the synthesis of juvenile hormone, a key regulator of insect development, reproduction, and behavior. This makes them significant targets for the development of novel insect control agents. This document details the experimental methodologies, presents key quantitative data, and visualizes the associated biological pathways and workflows.
Overview of Allatostatin Discovery in Diploptera punctata
The initial discovery of allatostatins in Diploptera punctata marked a significant advancement in insect endocrinology. Researchers identified a family of neuropeptides responsible for the inhibition of juvenile hormone (JH) synthesis by the corpora allata (CA).[1][2] Among the first to be characterized were four allatostatins, designated 1 through 4, which are amidated peptides ranging from 8 to 13 amino acids in length.[1] These peptides share sequence similarities, particularly a common C-terminal tri-amino acid sequence.[1] Further research led to the isolation and characterization of additional allatostatins from the same species, including this compound.[1][3]
Physicochemical and Biological Properties of this compound
This compound is a decapeptide with the primary amino acid sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][3] Like other members of the allatostatin family, it features a C-terminal amidation, which is crucial for its biological activity.[2][4] The allatostatins, including this compound, are known to be potent inhibitors of juvenile hormone III production in vitro.[5] Their inhibitory action is reversible and can be overcome by the addition of farnesoic acid, a late precursor in the JH biosynthetic pathway, suggesting their target lies upstream of this step.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial studies on Diploptera punctata allatostatins.
Table 1: Primary Structure of Allatostatins 1-4 from Diploptera punctata
| Allatostatin | Amino Acid Sequence |
| Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 |
| Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 |
| Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
| Allatostatin 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 |
Source:[1]
Table 2: Bioactivity of Allatostatins 1-4 on Juvenile Hormone Synthesis in Diploptera punctata
| Allatostatin | Concentration for >40% Inhibition of JH Synthesis |
| Allatostatin 1 | 10⁻⁹ M |
| Allatostatin 2 | 10⁻⁸ M |
| Allatostatin 3 | 7 x 10⁻⁷ M |
| Allatostatin 4 | 10⁻⁸ M |
Source:[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound.
Tissue Extraction
-
Source Material: Brains from virgin female Diploptera punctata were used as the primary source of allatostatins.[1] In some protocols, the entire brain-corpora cardiaca-corpora allata complex was utilized.[2][4]
-
Homogenization: The collected tissues were homogenized in an appropriate extraction solvent. While the exact composition can vary, saline extracts have been successfully used.[5]
-
Centrifugation: The homogenate was centrifuged to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was collected for further purification.
Purification by High-Performance Liquid Chromatography (HPLC)
A multi-step reverse-phase HPLC protocol was employed to purify the allatostatins from the crude extract.
-
Initial Separation (C18 Sep-Pak): The crude extract was first passed through a C18 Sep-Pak cartridge to separate the peptides from other components.[4]
-
Diol Sep-Pak Chromatography: The eluate from the C18 column was then subjected to diol Sep-Pak chromatography to separate different types of allatostatins.[4]
-
Reverse-Phase HPLC (RP-HPLC):
-
Column: A C18 reverse-phase column was typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) was used. For example, a gradient of 10-50% acetonitrile with 0.1% TFA.[4]
-
Detection: The elution profile was monitored by UV absorbance at 276 nm to detect the tyrosine residues present in the allatostatins.[4]
-
Fraction Collection: Fractions were collected at regular intervals (e.g., every 30 seconds) into tubes containing stabilizing agents like bacitracin and bovine serum albumin to prevent peptide degradation.[4]
-
In Vitro Bioassay for Allatostatic Activity
The biological activity of the HPLC fractions was determined using an in vitro bioassay that measures the inhibition of juvenile hormone synthesis.
-
Corpora Allata Dissection: Corpora allata were dissected from reproductively active female Diploptera punctata.[2]
-
Incubation: The dissected glands were incubated in a suitable culture medium.
-
Application of Fractions: Aliquots of the collected HPLC fractions were added to the incubation medium.
-
Radiolabeling: A radiolabeled precursor of JH, such as [¹⁴C]methionine, was added to the medium.
-
Extraction and Quantification: After incubation, the newly synthesized radiolabeled JH was extracted and quantified using liquid scintillation counting.
-
Determination of Inhibition: The level of JH synthesis in the presence of each fraction was compared to control incubations to determine the percentage of inhibition.
Amino Acid Sequencing
The primary structure of the purified this compound was determined using Edman degradation.
-
Sample Preparation: The purified, bioactive peptide was subjected to automated Edman degradation.
-
Sequential Degradation: The N-terminal amino acid was derivatized, cleaved, and identified by HPLC. This process was repeated for subsequent amino acids.
-
Sequence Determination: The sequence of phenylthiohydantoin (PTH)-amino acids was analyzed to reconstruct the primary sequence of the peptide.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed signaling pathway.
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: Proposed this compound signaling pathway in corpora allata cells.
Conclusion
The discovery and characterization of this compound from Diploptera punctata have provided valuable insights into the neuroendocrine regulation of insect physiology. The detailed methodologies outlined in this guide serve as a foundation for further research into the structure-activity relationships of allatostatins and their potential as bio-rational insecticides. The development of agents that mimic or antagonize the action of this compound could lead to highly specific and environmentally benign methods of pest control.
References
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the discovery, characterization, and functional analysis of the Allatostatin neuropeptide families.
An In-depth Technical Guide to the History and Core Methodologies of Allatostatin Family Neuropeptide Research
The Allatostatin (AST) family of neuropeptides represents a diverse and crucial group of signaling molecules in invertebrates, primarily known for their role in inhibiting the synthesis of juvenile hormone (JH), a key regulator of development, reproduction, and metamorphosis in insects.[1][2][3] Since their initial discovery, the known functions of these peptides have expanded significantly, revealing them to be pleiotropic messengers involved in a wide array of physiological processes, including feeding, digestion, gut motility, and sleep.[4][5][6][7] This guide delves into the history of their discovery, the diversity of the AST families, their signaling mechanisms, and the key experimental protocols that have been instrumental in advancing our understanding of these important neuropeptides.
A Historical Perspective: The Discovery of Allatostatins
The journey into the world of Allatostatins began in 1989 when a research team led by A.P. Woodhead, B. Stay, and S.S. Tobe successfully isolated and characterized neuropeptides from the brain of the virgin female cockroach, Diploptera punctata, that exhibited potent inhibitory effects on JH synthesis by the corpora allata.[1] This seminal work, published in the Proceedings of the National Academy of Sciences, detailed the isolation and sequencing of four distinct peptides, which were aptly named allatostatins 1 through 4.[1] These peptides, now classified as Allatostatin-A (AST-A), were the first to be identified.
Subsequent research led to the discovery of other structurally unrelated neuropeptide families with allatostatic activity. Three main types of Allatostatins have been isolated and are now widely recognized in insects:
-
Allatostatin-A (AST-A): Also known as the "cockroach-type" or FGLamides, these peptides are characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-NH2.[5][7]
-
Allatostatin-B (AST-B): Also referred to as myoinhibitory peptides (MIPs), this family is defined by a conserved C-terminal sequence of W(X)6W-NH2.[2][3]
-
Allatostatin-C (AST-C): These peptides, also known as PISCF-type, were first identified in the moth Manduca sexta.[2][3][8][9]
While all three types can inhibit JH synthesis in at least some insect species, this function is not universal across all insects.[2][3][7] For instance, the allatostatic function of AST-A appears to be restricted to hemimetabolous insects like cockroaches and crickets.[5][8] This functional diversity highlights the evolutionary adaptation of these peptide families for a wide range of regulatory roles.[10]
The Allatostatin Families: Structure and Function
The Allatostatin neuropeptides are categorized into three main families based on their distinct structural motifs. Each family is derived from a larger preprohormone that is post-translationally processed to yield multiple active peptides.[11][12]
| Allatostatin Family | Characteristic Sequence | Primary Functions | Receptor Homology |
| Allatostatin-A (AST-A) | C-terminal Y/FXFGL-NH2 | Inhibition of JH synthesis (in some insects), inhibition of gut motility, regulation of feeding and sleep.[5][7][8] | Mammalian Galanin/Somatostatin (B550006) receptors.[4][5][7] |
| Allatostatin-B (AST-B) | C-terminal W(X)6W-NH2 | Inhibition of visceral muscle contractions (myoinhibition), regulation of ecdysis and circadian rhythms.[2][8][12] | Rhodopsin-beta GPCR cluster.[12] |
| Allatostatin-C (AST-C) | C-terminal PISCF motif | Inhibition of JH synthesis, regulation of oogenesis rhythms.[2][9][13] | Mammalian Somatostatin receptors.[9][12] |
Signaling Pathways and Receptors
Allatostatins exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.[7][12] The identification and characterization of these receptors have been crucial for understanding the molecular mechanisms underlying AST function.
Allatostatin-A Signaling
The first AST-A receptors (AstA-R1 and AstA-R2) were identified in Drosophila melanogaster.[5] These receptors show the highest sequence similarity to mammalian galanin and somatostatin receptors, which are also involved in a wide range of neuromodulatory and metabolic functions.[4][5] AstA signaling is pleiotropic, influencing feeding, sleep, gut physiology, and growth.[4][5][6] Activation of AstA receptors typically leads to the inhibition of target cells.
Caption: Generalized Allatostatin-A signaling pathway.
Allatostatin-C Signaling
Allatostatin-C receptors (AstR-C) are orthologous to mammalian somatostatin receptors.[9] Research on the AstR-C of Thaumetopoea pityocampa has shown that upon ligand binding, the receptor couples to Gαi/o proteins and promotes the recruitment of β-arrestin.[14] This signaling cascade is consistent with the inhibitory roles of AST-C, such as the suppression of JH synthesis and the regulation of oogenesis.[9][13][14]
Caption: Allatostatin-C receptor signaling cascade.
Key Experimental Protocols in Allatostatin Research
The elucidation of the structure, function, and distribution of Allatostatins has been made possible by a combination of biochemical, molecular, and physiological techniques.
Peptide Isolation and Characterization
The original discovery of Allatostatins relied on a classic biochemical purification strategy guided by a bioassay.[1]
Methodology:
-
Tissue Source: Brains from thousands of virgin female cockroaches (Diploptera punctata) were used as the starting material.[1]
-
Homogenization and Extraction: The tissues were homogenized and extracted to isolate neuropeptides.[1]
-
Multi-Step Purification: The crude extract was subjected to a series of High-Performance Liquid Chromatography (HPLC) steps to separate the peptides.
-
Bioassay-Guided Fractionation: Fractions from each HPLC step were tested for their ability to inhibit JH synthesis in an in vitro assay using corpora allata glands.[1] This allowed researchers to identify and focus on the fractions containing the inhibitory activity.
-
Peptide Sequencing: The primary amino acid structure of the purified, active peptides was determined using automated Edman degradation.[1]
-
Biological Confirmation: The biological activity of the sequenced peptides was confirmed using synthetically produced versions.[1]
Caption: Workflow for bioassay-guided peptide discovery.
Immunocytochemistry (ICC)
ICC is used to visualize the location of AST peptides and their receptors within the central nervous system and peripheral tissues.
Methodology:
-
Tissue Dissection and Fixation: Tissues of interest (e.g., brain, gut, ventral nerve cord) are dissected and fixed, typically with 4% formaldehyde (B43269) or paraformaldehyde in a phosphate-buffered saline (PBS) solution.[15]
-
Permeabilization: Tissues are rinsed in PBS and then permeabilized (e.g., with 1% Triton X-100) to allow antibodies to access intracellular antigens.[15]
-
Blocking: Non-specific antibody binding is blocked using a solution such as 2% bovine serum albumin (BSA) in PBS.[15]
-
Primary Antibody Incubation: Tissues are incubated with a primary antibody raised against a specific Allatostatin peptide or a portion of its receptor.[15][16] This is typically done overnight at 4°C.
-
Washing: Unbound primary antibody is removed by washing the tissues multiple times with a buffer solution (e.g., PBS with 0.1% Tween-20).[15]
-
Secondary Antibody Incubation: Tissues are incubated with a fluorescently-labeled secondary antibody that specifically binds to the primary antibody.
-
Visualization: After final washes, the tissues are mounted on slides and visualized using confocal laser-scanning microscopy.[15]
Molecular Cloning and Gene Characterization
Cloning the genes encoding AST preprohormones and receptors has been essential for understanding their structure, evolution, and regulation.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues (e.g., brain), and reverse transcriptase is used to synthesize complementary DNA (cDNA).
-
PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the gene of interest. This can be done by:
-
Cloning into a Vector: The amplified DNA fragment is inserted into a plasmid vector.[18]
-
Transformation and Sequencing: The plasmid is introduced into bacteria, which then replicate the plasmid. The cloned DNA is then sequenced to confirm its identity.[18]
-
Genomic Analysis: Techniques like Southern blotting can be used to determine the gene's copy number in the genome.[11][19] In situ hybridization can be used to localize the expression of the gene's mRNA within tissues.[11][19]
Quantitative Analysis of Allatostatin Activity
Quantifying the biological activity of Allatostatins and their interaction with receptors is fundamental for structure-activity relationship studies and drug development.
| Peptide/Analog | Assay Type | Species | Measured Activity (IC50/EC50) | Reference |
| Allatostatin 1-4 | JH Synthesis Inhibition | Diploptera punctata | IC50 values in the low nanomolar range | Woodhead et al., 1989[1] |
| AST-A Injection | Food Intake Inhibition | Blattella germanica | 50-60% reduction in food uptake | Aguilar et al., 2003[5] |
| AST-C | Gαi/o Coupling Assay | Thaumetopoea pityocampa | EC50 in sub-nanomolar range | Vatansever et al., 2021[14] |
| AST-C | β-arrestin Recruitment | Thaumetopoea pityocampa | EC50 in nanomolar range | Vatansever et al., 2021[14] |
Note: This table is illustrative. Specific quantitative values often vary between studies and experimental conditions.
Conclusion and Future Directions
From their initial discovery as inhibitors of juvenile hormone, the Allatostatin family of neuropeptides has emerged as a functionally diverse and critically important group of invertebrate signaling molecules.[10] The research history is a testament to the power of combining classic biochemical approaches with modern molecular techniques. The pleiotropic nature of Allatostatins, regulating everything from development to behavior, makes them and their receptors promising targets for the development of novel and specific insect control agents.[20][21] Future research will likely focus on further dissecting the complex neural circuits modulated by Allatostatins, understanding the specific roles of different peptide isoforms and their receptors, and exploring the potential for developing peptide analogs with enhanced stability and efficacy for pest management.[4][20]
References
- 1. benchchem.com [benchchem.com]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 7. Allatostatin - Wikipedia [en.wikipedia.org]
- 8. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Allatostatins: a growing family of neuropeptides with structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Immunostaining for allatotropin and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular cloning and genomic organization of an allatostatin preprohormone from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of allatostatin neuropeptides family and their receptors in Sunn pest (Eurygaster integriceps) using transcriptome wide analysis [cropbiotech.journals.pnu.ac.ir]
An In-depth Technical Guide to Allatostatin C: Peptide Sequence, Structure, and Signaling
A Note on Nomenclature: The term "Allatostatin II" is not a standard classification for the allatostatin family of neuropeptides. The three major, structurally distinct families are Allatostatin A (AST-A), Allatostatin B (AST-B), and Allatostatin C (AST-C)[1][2]. This guide will focus on Allatostatin C, a well-characterized family with significant physiological roles in insects and other arthropods.
Allatostatin C (AST-C) is a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone (JH) biosynthesis[2][3]. These peptides are characterized by a conserved C-terminal pentapeptide sequence, P-I-S-C-F, and a disulfide bridge.[1] This guide provides a comprehensive overview of the peptide sequence, structure, signaling pathway, and the experimental methodologies used to study AST-C, intended for researchers, scientists, and professionals in drug development.
Allatostatin C Peptide Sequence and Structure
Allatostatin C peptides are derived from a preprohormone that typically encodes a single active peptide[4]. The mature peptides are generally 15 amino acids in length and are characterized by a disulfide bridge between two cysteine residues.
Key Structural Features:
-
Conserved C-terminus: The C-terminal sequence P-I-S-C-F is a hallmark of the AST-C family[3].
-
Disulfide Bridge: A disulfide bond between cysteine residues at positions 7 and 14 is crucial for its biological activity[1].
-
N-terminal Variation: While the C-terminus is highly conserved, the N-terminal region shows greater variability among different insect species. For instance, the AST-C sequence in Thaumetopoea pityocampa is QVRFRQCYFNPISCF, while in the mud crab Scylla paramamosain, one of the AST-C peptides is QIRYHQCYFNPISCF-OH[1][3].
-
Three-Dimensional Conformation: The solution conformation of allatostatins has been studied using 2-D NMR and molecular modeling, revealing the presence of beta-turn structures that are important for receptor binding[5].
| Species | Peptide Sequence | Modifications |
| Manduca sexta | pE-VRYHQCYFNPISCF | Pyroglutamate (N-terminus) |
| Scylla paramamosain (ScypaAST-C) | QIRYHQCYFNPISCF-OH | Hydroxylated C-terminus |
| Scylla paramamosain (ScypaAST-CCC) | RSYWKQCAFNAVSCF-NH2 | Amidated C-terminus |
| Thaumetopoea pityocampa | QVRFRQCYFNPISCF |
The Allatostatin C Signaling Pathway
Allatostatin C exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR) known as the Allatostatin C receptor (AstR-C)[3][6]. The activation of AstR-C initiates an intracellular signaling cascade that ultimately leads to a cellular response.
Components of the Signaling Pathway:
-
Ligand: Allatostatin C peptide.
-
Receptor: Allatostatin C receptor (AstR-C), a class A GPCR[7]. In some species, multiple paralogs of the receptor exist, such as AeAS-CrA and AeAS-CrB in Aedes aegypti[8].
-
G Protein: The AstR-C receptor primarily couples to inhibitory G proteins of the Gαi/o subtype[3][6].
-
Effector: Adenylyl cyclase.
-
Second Messenger: Cyclic AMP (cAMP).
Upon binding of AST-C to its receptor, the Gαi/o subunit is activated, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP[1]. The reduction in cAMP levels then modulates downstream targets to bring about the physiological effects, such as the inhibition of juvenile hormone synthesis in the corpora allata[1][2].
Quantitative Data
The interaction between Allatostatin C and its receptor, as well as the subsequent cellular response, has been quantified in several studies.
| Peptide/Compound | Receptor/Assay | Value | Species |
| ScypaAST-CCC | ScypaAST-CR (cAMP inhibition) | IC50: 6.683 nM | Scylla paramamosain[1] |
| AST-C | AlstR-C (TGF-α shedding assay) | EC50: 0.623 nM | Thaumetopoea pityocampa[7] |
| AST-C | Larval mortality | LC50: 152 ppm | Thaumetopoea pityocampa[7] |
| D074-0034 (agonist) | Larval mortality | LC50: 443 ppm | Thaumetopoea pityocampa[7] |
| J100-0311 (agonist) | Larval mortality | LC50: 411 ppm | Thaumetopoea pityocampa[7] |
| V029-3547 (agonist) | Larval mortality | LC50: 406 ppm | Thaumetopoea pityocampa[7] |
Experimental Protocols
A variety of experimental techniques are employed to study the sequence, structure, and function of Allatostatin C and its receptor.
Synthetic Allatostatin C peptides are crucial for in vitro and in vivo studies.
Methodology:
-
Solid-Phase Peptide Synthesis: Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the peptide are confirmed by mass spectrometry.
These assays are used to determine the functional activity of Allatostatin C and its analogs on the AstR-C receptor.
cAMP Inhibition Assay:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with a plasmid expressing the AstR-C receptor.
-
Forskolin Stimulation: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to induce a high level of intracellular cAMP[1].
-
Peptide Treatment: The forskolin-stimulated cells are then treated with varying concentrations of the Allatostatin C peptide.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the concentration of peptide that inhibits 50% of the forskolin-induced cAMP production) is calculated[1].
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of the Allatostatin C and AstR-C genes in different tissues and at different developmental stages.
Methodology:
-
Tissue Dissection and RNA Extraction: Tissues of interest are dissected, and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The qPCR reaction is performed using gene-specific primers for the target gene (e.g., AstR-C) and a reference gene (e.g., β-actin) for normalization[1].
-
Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method.
Computational methods are increasingly used to study the structure of the AstR-C receptor and its interaction with Allatostatin C.
Methodology:
-
Homology Modeling: A 3D model of the AstR-C receptor is built based on the known crystal structure of a related GPCR.
-
Molecular Docking: The Allatostatin C peptide is docked into the predicted binding pocket of the receptor model to identify key interacting residues.
-
Molecular Dynamics (MD) Simulations: MD simulations are performed to study the dynamic behavior of the receptor-ligand complex and to assess the stability of the interaction[3][6].
This integrated approach of experimental and computational techniques provides a powerful platform for understanding the multifaceted roles of Allatostatin C and for the development of novel insect control agents targeting this important neuropeptide system.
References
- 1. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 2. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. sdbonline.org [sdbonline.org]
- 5. The study of solution conformation of allatostatins by 2-D NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allatostatin-C receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a significant family of neuropeptides that play a crucial role in the regulation of various physiological processes in insects. Among these, the inhibition of juvenile hormone (JH) synthesis is a primary and extensively studied function, particularly for the A-type allatostatins, which include Allatostatin II (AST-II). Juvenile hormones are sesquiterpenoids, critical for regulating development, metamorphosis, and reproduction in insects. The precise control of JH titers is, therefore, essential for an insect's life cycle. Allatostatins, through their inhibitory action on the corpora allata (the endocrine glands that produce JH), are key players in this regulatory network. This technical guide provides an in-depth exploration of the core function of this compound in the inhibition of juvenile hormone synthesis, detailing the quantitative data, experimental protocols, and the underlying signaling pathways. This information is vital for researchers in insect physiology and for professionals engaged in the development of novel, targeted insecticides.
Quantitative Data on this compound-Mediated Inhibition of Juvenile Hormone Synthesis
The inhibitory potency of this compound and related A-type allatostatins has been quantified in several insect species, most notably in the cockroach Diploptera punctata. The foundational research by Woodhead et al. (1989) provided the initial quantitative insights into the bioactivity of these peptides.
Table 1: Inhibitory Activity of Diploptera punctata Allatostatins on Juvenile Hormone Synthesis in vitro [1]
| Allatostatin Peptide | Sequence | Concentration for >40% Inhibition of JH Synthesis |
| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 10⁻⁹ M |
| This compound | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |
| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 7 x 10⁻⁷ M |
| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 10⁻⁸ M |
Data sourced from Woodhead et al., 1989. The in vitro bioassay utilized corpora allata from virgin female Diploptera punctata.[1]
Further structure-activity studies have suggested the presence of multiple allatostatin receptor subtypes on the corpora allata, exhibiting different sensitivities to allatostatins and their analogs.
Table 2: Inhibitory Concentrations (IC₅₀) of an Allatostatin Analog on Juvenile Hormone Synthesis in Diploptera punctata
| Receptor Subtype (putative) | IC₅₀ Value |
| High-affinity receptor | ~0.35 nM |
| Low-affinity receptor | ~3 nM |
These values are for a synthetic analog of ASB2 and suggest two distinct receptor populations on the corpora allata.
Experimental Protocols
The primary method for quantifying the inhibitory effect of this compound on juvenile hormone synthesis is the in vitro radiochemical assay. This method directly measures the rate of JH biosynthesis by isolated corpora allata.
Protocol: In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This protocol is a composite of established methods for measuring JH synthesis in response to allatostatins.
1. Materials and Reagents:
-
Insect Rearing: A healthy, synchronized colony of the insect species of interest (e.g., Diploptera punctata).
-
Dissection Tools: Fine forceps, microscissors, and a stereomicroscope.
-
Incubation Medium: Tissue culture medium appropriate for the insect species (e.g., TC-199 or Grace's insect medium) supplemented with antibiotics.
-
Radiolabeled Precursor: L-[methyl-³H]methionine.
-
This compound: Synthetic this compound of high purity.
-
Extraction Solvent: Isooctane or hexane.
-
Scintillation Fluid and Vials.
-
Liquid Scintillation Counter.
2. Corpora Allata Dissection and Incubation:
-
Anesthetize the insect on ice.
-
Under a stereomicroscope, carefully dissect the head and expose the brain and retrocerebral complex.
-
Isolate the corpora allata (CA) glands, ensuring minimal damage to the tissue.
-
Transfer the isolated CA to a well of a 96-well plate containing incubation medium.
-
Pre-incubate the glands for a short period to allow them to stabilize.
3. This compound Treatment and Radiochemical Labeling:
-
Prepare serial dilutions of this compound in the incubation medium.
-
Replace the pre-incubation medium with the medium containing the desired concentration of this compound or a control medium without the peptide.
-
Add L-[methyl-³H]methionine to each well to a final concentration that is not limiting for JH synthesis.
-
Incubate the glands for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 28°C).
4. Extraction and Quantification of Juvenile Hormone:
-
Terminate the incubation by adding the extraction solvent (e.g., isooctane) to each well.
-
Vortex the plate to ensure efficient extraction of the newly synthesized, radiolabeled JH into the organic phase.
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add scintillation fluid to each vial.
-
Quantify the amount of radiolabeled JH using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of JH synthesis.
5. Data Analysis:
-
Calculate the rate of JH synthesis (e.g., in fmol/gland/hour).
-
Plot the percentage of inhibition of JH synthesis against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine key quantitative parameters such as the IC₅₀ value.
Signaling Pathway of this compound in Juvenile Hormone Synthesis Inhibition
This compound exerts its inhibitory effect on juvenile hormone synthesis by binding to a specific G-protein coupled receptor (GPCR) on the surface of corpora allata cells. The subsequent intracellular signaling cascade ultimately leads to a reduction in the activity of key enzymes in the JH biosynthetic pathway.
The Allatostatin A receptor (AstA-R) is homologous to the mammalian galanin/somatostatin receptor family.[2][3] Upon binding of this compound, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. Evidence suggests that the AstA-R is coupled to an inhibitory G-protein (Gi/o). This is supported by the finding that the signaling pathway does not involve the stimulation of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are typically associated with Gs and Gq proteins, respectively.
The activated α-subunit of the Gi/o protein dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, preventing the production of cAMP. The precise downstream effectors of the Gi/o pathway in this context are still under investigation, but it is hypothesized to involve the modulation of intracellular calcium levels and the activity of other second messengers.
Conclusion and Future Directions
This compound is a potent inhibitor of juvenile hormone synthesis, acting through a specific G-protein coupled receptor on the corpora allata. The quantitative data clearly demonstrate its efficacy, and the established in vitro radiochemical assay provides a robust method for further investigation and for the screening of potential insect control agents. While the involvement of a Gi/o protein is strongly indicated, the complete downstream signaling cascade remains an active area of research. Future studies should focus on identifying the specific downstream effectors of the activated G-protein subunits and elucidating the precise molecular mechanisms by which the activity of JH biosynthetic enzymes is ultimately reduced. A deeper understanding of this pathway will not only enhance our knowledge of insect endocrinology but also pave the way for the development of highly specific and environmentally benign insecticides that target this critical physiological process.
References
- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
The Multifaceted Roles of Allatostatin-A in Insect Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatin-A (AstA), a member of the allatostatin superfamily of neuropeptides, has emerged as a critical pleiotropic regulator of a diverse array of physiological processes in insects. Initially identified for its role in inhibiting the biosynthesis of juvenile hormone (JH), subsequent research has unveiled its involvement in the modulation of feeding behavior, gut motility, reproduction, development, and senescence. AstA exerts its effects through G-protein coupled receptors (GPCRs), homologous to the mammalian galanin and somatostatin (B550006) receptors, initiating signaling cascades that influence cellular and systemic functions. This technical guide provides an in-depth overview of the multifaceted roles of AstA, presenting quantitative data on its physiological effects, detailed methodologies for key experimental procedures, and visual representations of its signaling pathways and experimental workflows. This comprehensive resource is intended to serve researchers, scientists, and drug development professionals in the exploration of AstA as a potential target for novel insect pest management strategies.
Introduction
The allatostatins are a diverse group of insect neuropeptides that are broadly categorized into three main families: Allatostatin-A (AstA), Allatostatin-B (AstB), and Allatostatin-C (AstC).[1][2] This guide focuses on the AstA family, characterized by a conserved C-terminal motif of Y/FXFGL-NH2.[3][4] First isolated from the cockroach Diploptera punctata, AstA peptides were named for their potent inhibitory effect on the synthesis of juvenile hormone (JH) by the corpora allata (CA).[3][5] However, it is now evident that the functions of AstA extend far beyond JH regulation, positioning it as a key neuromodulator in a wide range of physiological contexts.[3][6] Understanding the intricate mechanisms of AstA signaling is paramount for fundamental insect physiology and presents opportunities for the development of targeted and effective insecticides.[7]
Pleiotropic Functions of Allatostatin-A
The physiological roles of AstA are extensive and varied, impacting nearly every stage of an insect's life. These functions are mediated by specific AstA receptors, primarily DAR-1 (AstA-R1) and DAR-2 (AstA-R2) in Drosophila melanogaster, which are coupled to G-proteins and can modulate intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).[3][4][8]
Regulation of Juvenile Hormone Synthesis
The namesake function of AstA is the inhibition of JH biosynthesis in the corpora allata.[3][5] This regulation is crucial for controlling developmental transitions, reproductive maturation, and diapause. AstA released from neurosecretory cells in the brain acts directly on the CA to suppress the activity of key enzymes in the JH biosynthetic pathway.[5]
Control of Feeding Behavior and Gut Motility
AstA plays a significant role as an anorexigenic factor, inhibiting food intake.[6][9] Activation of AstA-expressing neurons in Drosophila leads to a significant reduction in feeding.[6][9] This effect is intertwined with its myoinhibitory action on the gut. AstA peptides inhibit the spontaneous contractions of the foregut and hindgut muscles, slowing the passage of food and influencing digestion.[3][10]
Modulation of Reproduction and Development
Beyond its impact on JH, AstA directly influences reproductive processes. In some insects, it has been shown to inhibit ovarian ecdysteroid biosynthesis and vitellogenesis. The timing and levels of AstA expression are critical for the proper progression of oogenesis.[11] Furthermore, by modulating JH levels, AstA indirectly affects development, including larval growth rates and the timing of metamorphosis.[3]
Role in Excretion and Ion Transport
AstA-immunoreactive neurons innervate the hindgut, where they are implicated in the regulation of excretion and ion transport.[3] Studies have shown that AstA can influence the transport of ions, such as K+, across the midgut and hindgut epithelium, contributing to the maintenance of osmotic homeostasis.[3]
Influence on Senescence and Lifespan
Emerging evidence suggests a role for AstA in the regulation of aging. In Drosophila, modulation of AstA signaling in the posterior midgut has been shown to antagonistically regulate senescence and adult lifespan, highlighting its connection to the intricate processes of organismal aging.[12]
Quantitative Data on Allatostatin-A Effects
The following tables summarize quantitative data from various studies on the physiological effects of AstA.
Table 1: Effect of Allatostatin-A on Juvenile Hormone (JH) Synthesis
| Insect Species | Allatostatin Peptide | Concentration | Inhibition of JH Synthesis (%) | Reference |
| Diploptera punctata | Dippu-AST 7 | 10⁻⁹ M | ~50 | [5] |
| Lacanobia oleracea | Mas-AS | 10⁻⁶ M | 54 | [13] |
Table 2: Effect of Allatostatin-A on Feeding Behavior
| Insect Species | Method | AstA Manipulation | Reduction in Food Intake (%) | Reference |
| Blattella germanica | Injection | Synthetic AstA | 50-60 | [3] |
| Drosophila melanogaster | CAFE Assay | Thermogenetic activation of AstA neurons | Significant reduction | [8][9] |
Table 3: Effect of Allatostatin-A on Gut Muscle Contraction
| Insect Species | Muscle Preparation | Allatostatin Peptide | Threshold Concentration for Inhibition | Reference |
| Diploptera punctata | Hindgut | Allatostatin I and IV | 10⁻⁸ - 10⁻⁷ M | [10] |
| Leucophaea maderae | Foregut | Leu-callatostatin 3 | 10⁻¹³ - 10⁻⁷ M (dose-dependent) | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the functions of AstA.
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis
This assay measures the rate of JH biosynthesis by the corpora allata (CA) in vitro.
Materials:
-
Dissecting microscope and tools
-
Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics
-
L-[methyl-³H]methionine (high specific activity)
-
Synthetic Allatostatin-A peptide
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Dissect the corpora allata from the insect head in cold incubation medium.
-
Transfer individual pairs of glands to separate tubes containing 100 µL of fresh medium.
-
Add the desired concentration of synthetic AstA to the experimental tubes. Control tubes receive the vehicle only.
-
Pre-incubate the glands for 30 minutes at 28°C.
-
Add L-[methyl-³H]methionine to a final concentration of 10 µM.
-
Incubate for 3 hours at 28°C with gentle shaking.
-
Stop the reaction by adding 250 µL of isooctane and vortexing vigorously for 1 minute.
-
Separate the phases by centrifugation (1000 x g for 5 minutes).
-
Transfer the isooctane (upper) phase, which contains the radiolabeled JH, to a clean tube.
-
Spot the isooctane extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).
-
Scrape the silica corresponding to the JH standard into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of JH synthesis based on the specific activity of the radiolabeled methionine.
Capillary Feeder (CAFE) Assay for Feeding Behavior
The CAFE assay provides a precise measurement of liquid food consumption in small insects like Drosophila.[15][16][17][18]
Materials:
-
CAFE vials (e.g., modified 1.5 mL microcentrifuge tubes)
-
Calibrated glass microcapillaries (5 µL)
-
Liquid food (e.g., 5% sucrose (B13894) solution)
-
Mineral oil
-
Flies (e.g., Drosophila melanogaster)
Protocol:
-
Prepare the CAFE vials by creating small openings in the lid to hold the microcapillaries.
-
Fill the microcapillaries with the liquid food solution.
-
Place a small drop of mineral oil at the top of the liquid in the capillary to prevent evaporation.
-
Insert the filled capillaries into the lids of the CAFE vials.
-
Transfer a single fly or a group of flies into each vial.
-
Place the vials in a controlled environment (temperature and humidity).
-
Measure the amount of food consumed by recording the change in the liquid level in the capillaries at regular intervals using a digital scanner and image analysis software.
-
For experiments involving genetic manipulation of AstA neurons (e.g., thermogenetic activation), maintain the flies at the appropriate permissive or restrictive temperature.
Hindgut Muscle Contraction Assay
This assay measures the myotropic effects of AstA on insect visceral muscle.
Materials:
-
Dissecting microscope and tools
-
Insect saline solution
-
Force transducer and recording equipment
-
Perfusion chamber
-
Synthetic Allatostatin-A peptide
Protocol:
-
Dissect the hindgut from the insect in cold saline.
-
Mount the hindgut preparation in a perfusion chamber filled with saline, attaching one end to a fixed hook and the other to a force transducer.
-
Allow the preparation to equilibrate and establish a stable rhythm of spontaneous contractions.
-
Record the baseline contractile activity.
-
Add synthetic AstA to the perfusion chamber at increasing concentrations.
-
Record the changes in the frequency and amplitude of muscle contractions.
-
Wash out the peptide with fresh saline to observe the reversibility of the effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the AstA signaling pathway and a typical experimental workflow.
Caption: Allatostatin-A signaling pathway.
Caption: RNAi experimental workflow.
Conclusion and Future Directions
Allatostatin-A is a pleiotropic neuropeptide with a profound impact on insect physiology. Its roles in regulating juvenile hormone synthesis, feeding, gut motility, reproduction, and development make it a compelling target for the development of novel and specific insect control agents. The experimental protocols and data presented in this guide provide a foundation for further research into the intricate mechanisms of AstA signaling. Future investigations should focus on elucidating the complete downstream signaling cascades of the AstA receptors, identifying the full complement of neurons and circuits that are modulated by AstA, and exploring the potential for developing AstA analogs or receptor antagonists as next-generation insecticides. A deeper understanding of the pleiotropic nature of AstA will undoubtedly pave the way for innovative strategies in pest management and provide further insights into the fundamental principles of insect neuroendocrinology.
References
- 1. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jes [jes.kglmeridian.com]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 10. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. mdpi.com [mdpi.com]
- 13. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allatostatin C Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Allatostatins are a major family of neuropeptides that regulate critical physiological processes in insects and other arthropods. The Allatostatin C (AST-C) subfamily, characterized by a conserved C-terminal PISCF motif, primarily functions by inhibiting the biosynthesis of Juvenile Hormone (JH), a key regulator of development, metamorphosis, and reproduction.[1][2][3] AST-C peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs), which are structurally homologous to vertebrate somatostatin (B550006) receptors.[4][5] The primary and most well-characterized signaling cascade involves the coupling of the AST-C receptor to an inhibitory G-protein (Gαi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Evidence also points to parallel signaling capabilities, including the mobilization of intracellular calcium and the recruitment of β-arrestin, suggesting a complex and multifaceted regulatory mechanism.[1][6] Due to their crucial role in insect physiology, the AST-C signaling pathway represents a promising target for the development of novel and species-specific insecticides.[3][7] This document provides a detailed overview of the AST-C signaling cascades, quantitative data on receptor activation, and key experimental protocols for studying this pathway.
The Allatostatin C Ligand and Receptor
The AST-C peptide family was first identified in the tobacco hornworm, Manduca sexta, and is defined by a C-terminal sequence of Pro-Ile-Ser-Cys-Phe (PISCF) and a disulfide bridge between two cysteine residues.[3][4] These peptides are part of a larger group of allatostatins that modulate insect physiology.[8]
The cognate receptor for AST-C (AST-CR) is a Class A G-protein coupled receptor.[3] Functional characterization in several species, including moths, mosquitoes, and crabs, has confirmed its role as the direct target of AST-C peptides.[1][4][6] In some insects, such as the mosquito Aedes aegypti, gene duplication has resulted in two distinct receptor paralogs (AstC-R1 and AstC-R2), which may mediate different pleiotropic effects of the AST-C peptide.[4][6]
Core Signaling Cascade: Gαi-Mediated cAMP Inhibition
The canonical and most widely documented signaling pathway for the AST-C receptor is mediated by an inhibitory G-protein of the Gαi subfamily.[4]
-
Ligand Binding: The AST-C neuropeptide binds to the extracellular domain of the AST-C receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gαiβγ protein.
-
Effector Modulation: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC).
-
Second Messenger Reduction: The inhibition of adenylyl cyclase activity leads to a significant decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP is a key downstream signal that mediates the physiological effects of AST-C, such as the inhibition of JH synthesis.
Parallel and Alternative Signaling Cascades
Beyond cAMP inhibition, AST-C signaling can engage other intracellular pathways, indicating a more complex signaling network.
Gαq-Mediated Calcium Mobilization
Studies on the AST-C receptors from Aedes aegypti have shown that stimulation with AST-C can induce transient increases in intracellular calcium (Ca2+) concentration.[6] This response suggests that the receptor can also couple to G-proteins of the Gαq family. The proposed mechanism is as follows:
-
Gαq Activation: The ligand-bound receptor activates a Gαq protein.
-
PLC Activation: The activated Gαq-GTP subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored Ca2+ into the cytoplasm.
β-Arrestin Recruitment
Like many GPCRs, the AST-C receptor undergoes desensitization and can initiate G-protein-independent signaling through the recruitment of β-arrestin. In the pine processionary moth (Thaumetopoea pityocampa), AST-C binding to its receptor was shown to recruit β-arrestin with high potency.[1] This mechanism is crucial for terminating G-protein signaling and can lead to receptor internalization or the activation of other signaling pathways, such as MAP kinase cascades.
Quantitative Analysis of AST-C Signaling
Functional assays have been employed to quantify the potency and efficacy of AST-C peptides and synthetic ligands at their receptors. The data below summarizes key findings from different species.
| Species | Ligand | Assay Type | Measured Parameter | Value | Reference |
| Scylla paramamosain (Mud Crab) | ScypaAST-CCC | cAMP Inhibition | IC₅₀ | 6.683 nM | [4] |
| Thaumetopoea pityocampa (Moth) | Native AST-C | G-Protein Activation (TGFα) | EC₅₀ | 0.623 nM | [3] |
| Thaumetopoea pityocampa (Moth) | Native AST-C | β-Arrestin Recruitment (BRET) | EC₅₀ | 37 nM | [1] |
| Thaumetopoea pityocampa (Moth) | V029-3547 (agonist) | G-Protein Activation (TGFα) | EC₅₀ | 8.174 µM | [3] |
| Thaumetopoea pityocampa (Moth) | J100-0311 (agonist) | G-Protein Activation (TGFα) | EC₅₀ | 5.662 µM | [3] |
| Aedes aegypti (Mosquito) | Native AST-C | Calcium Mobilization (FLIPR) | - | Nanomolar Range | [6] |
Key Experimental Methodologies
The functional characterization of the AST-C signaling pathway relies on heterologous expression systems and specialized cellular assays.
Protocol: Gαi Coupling via cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity, a hallmark of Gαi coupling.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding the AST-C receptor and a biosensor plasmid for cAMP detection (e.g., pGloSensor™-22F).[4]
-
Cell Stimulation: Transfected cells are incubated with a high concentration of forskolin, a direct activator of adenylyl cyclase, to artificially elevate intracellular cAMP levels.[4]
-
Ligand Application: The AST-C peptide or a test compound is added to the cells in a dose-response manner.
-
Signal Detection: After incubation, a luciferase substrate is added. The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
Data Analysis: The decrease in luminescence indicates a reduction in cAMP. Data are normalized and fitted to a four-parameter dose-response curve to determine the IC₅₀ value.[1]
Protocol: Gαq Coupling via Calcium Mobilization Assay
This method detects the transient increase in intracellular calcium following receptor activation.
-
Cell Culture and Transfection: HEK293T cells are transfected with a plasmid encoding the AST-C receptor.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Application: The baseline fluorescence is recorded using a Fluorometric Imaging Plate Reader (FLIPR). The AST-C peptide is then injected into the wells in a dose-response manner.[6]
-
Signal Detection: The FLIPR continuously records the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca2+.
-
Data Analysis: The peak fluorescence response at each ligand concentration is used to generate a dose-response curve and calculate the EC₅₀ value.
Protocol: β-Arrestin Recruitment BRET Assay
This assay directly measures the interaction between the activated receptor and β-arrestin.
-
Cell Culture and Transfection: Cells are co-transfected with two plasmids: one encoding the AST-C receptor fused to an energy acceptor (e.g., YFP) and another encoding β-arrestin fused to an energy donor (e.g., NanoLuc luciferase).[1]
-
Ligand Application: Transfected cells are treated with the AST-C ligand in a dose-response manner.
-
Signal Detection: A substrate for the energy donor (e.g., furimazine for NanoLuc) is added. A BRET signal is generated when the donor and acceptor are brought into close proximity (<10 nm) by the receptor-arrestin interaction. The light emitted by both the donor and acceptor is measured at their respective wavelengths.
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. An increase in this ratio indicates ligand-induced recruitment. Data are used to generate a dose-response curve and determine the EC₅₀.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 5. sdbonline.org [sdbonline.org]
- 6. Allatostatin-C receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Allatostatin Receptor Landscape: A Technical Guide to Identification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a diverse superfamily of neuropeptides in invertebrates that play crucial roles in regulating a wide array of physiological processes. Initially identified as inhibitors of juvenile hormone biosynthesis, their functions are now known to extend to the modulation of feeding behavior, gut motility, and metabolism.[1] This technical guide provides an in-depth overview of the identification and characterization of Allatostatin receptors, with a focus on the two major, well-characterized families: Allatostatin A and Allatostatin C receptors.
It is important to clarify the nomenclature within the Allatostatin superfamily. The term "Allatostatin II" refers to a specific peptide, with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, which belongs to the Allatostatin A family.[2][3] The receptors are not classified based on individual peptides but rather on the family of peptides they bind. Therefore, this guide will focus on the broader and more functionally relevant classification of Allatostatin A Receptors (AstA-R) and Allatostatin C Receptors (AstC-R).
Classification and Overview of Allatostatin Receptors
Allatostatin receptors are G protein-coupled receptors (GPCRs) and are broadly categorized based on the structural class of the allatostatin peptides they bind.[1]
-
Allatostatin A Receptors (AstA-R): These receptors are activated by Allatostatin A peptides, which are characterized by a conserved C-terminal motif Y/FXFGL-amide.[4][5] AstA-Rs are homologous to mammalian galanin receptors.[4] In Drosophila melanogaster, two AstA receptors, DAR-1 and DAR-2, have been identified.[6]
-
Allatostatin C Receptors (AstC-R): These receptors bind to Allatostatin C peptides, which feature a conserved PISCF motif at the C-terminus and a disulfide bridge.[7][8] AstC-Rs are evolutionarily related to mammalian somatostatin (B550006) receptors.[7]
Identification and Cloning of Allatostatin Receptors
The identification of allatostatin receptors has largely been achieved through molecular cloning techniques, often leveraging sequence homology with known vertebrate GPCRs.
Experimental Protocol: Molecular Cloning of Allatostatin Receptors
This protocol outlines a general workflow for the identification and cloning of novel allatostatin receptors from a target insect species.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from relevant tissues known to express the receptor, such as the brain, gut, or corpora allata, using standard methods like TRIzol reagent.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
First-strand cDNA is synthesized from the total RNA using reverse transcriptase and a mix of oligo(dT) and random hexamer primers.[9][10]
-
-
Degenerate PCR:
-
Degenerate primers are designed based on highly conserved regions of known allatostatin receptors from other species or homologous mammalian receptors (e.g., galanin or somatostatin receptors).[11][12]
-
PCR is performed on the synthesized cDNA using the degenerate primers under low-stringency conditions to amplify a fragment of the putative receptor gene.
-
-
RACE (Rapid Amplification of cDNA Ends):
-
To obtain the full-length cDNA sequence, 5' and 3' RACE are performed using gene-specific primers designed from the sequence of the PCR fragment obtained in the previous step.[9]
-
The RACE products are then sequenced and assembled to generate the full-length open reading frame (ORF) of the receptor.
-
-
Cloning into Expression Vectors:
Characterization of Allatostatin Receptors
Once cloned, the functional properties of the allatostatin receptors are characterized through a series of in vitro assays.
Ligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of allatostatins for their receptors.
This protocol is adapted for GPCRs expressed in cell membranes.
-
Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) transiently or stably expressing the allatostatin receptor are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard assay like the BCA assay.[15]
-
-
Binding Assay:
-
Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membranes are incubated with increasing concentrations of a radiolabeled allatostatin peptide.
-
Competition Binding: To determine the affinity (Ki) of unlabeled allatostatin peptides or other test compounds, membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.[15][16]
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.[15]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to yield specific binding.
-
The data are analyzed using non-linear regression to calculate Bmax, Kd, and Ki values.[15]
-
Functional Assays: Signal Transduction Pathways
Functional assays are crucial for determining the signaling pathways activated by allatostatin receptors upon ligand binding.
Allatostatin A receptors have been shown to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They can also modulate intracellular calcium concentrations.[6]
Allatostatin C receptors predominantly couple to Gαi/o proteins.[17][18][19] Their activation typically results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[7] Some studies have also demonstrated that AstC-R activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK) in a Gi protein-dependent manner and the recruitment of β-arrestin.[17][19]
This protocol describes the measurement of changes in intracellular cAMP levels upon receptor activation.
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are transiently transfected with the allatostatin receptor expression vector.
-
-
Assay Procedure:
-
Transfected cells are plated in a multi-well plate and incubated.
-
For Gαi-coupled receptors, cells are typically stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Cells are then treated with varying concentrations of the allatostatin peptide.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement:
-
Data Analysis:
-
The results are used to generate dose-response curves and calculate the EC50 or IC50 values for the allatostatin peptides.
-
This protocol is used to measure changes in intracellular calcium levels.
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with the allatostatin receptor expression vector and a promiscuous Gα protein subunit (e.g., Gα16) to direct the signaling towards the calcium pathway.[13]
-
-
Cell Loading:
-
Measurement:
-
The baseline fluorescence is measured.
-
Cells are then stimulated with different concentrations of the allatostatin peptide, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).[23]
-
-
Data Analysis:
-
The increase in fluorescence corresponds to an increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of the ligand.
-
Quantitative Data on Allatostatin Receptors
The following tables summarize key quantitative data for Allatostatin A and Allatostatin C receptors from various studies.
Table 1: Pharmacological Properties of Allatostatin A Receptors
| Receptor | Species | Ligand | Assay Type | EC50 / IC50 / Ki | Reference |
| DAR-1 | Drosophila melanogaster | Drome-AST-A1 | Ca2+ mobilization | ~10 nM | [6] |
| DAR-2 | Drosophila melanogaster | Drome-AST-A1 | Ca2+ mobilization | ~30 nM | [6] |
| AlstR | Diploptera punctata | Dippu-AST 7 | dsRNA gene interference | - | [12] |
Table 2: Pharmacological Properties of Allatostatin C Receptors
| Receptor | Species | Ligand | Assay Type | EC50 / IC50 / Ki | Reference |
| CmorAlstRC | Carausius morosus | AST-C | Gαi2 activation (FRET) | pEC50 = 6.82 ± 0.05 | [17][19] |
| CmorAlstRC | Carausius morosus | AST-C | β-arrestin2 recruitment (FRET) | pEC50 = 6.63 ± 0.1 | [17][19] |
| TpitAstR-C | Thaumetopoea pityocampa | AST-C | Gαi activation | 0.05 nM | [18] |
| ScypaAST-CR | Scylla paramamosain | ScypaAST-CCC | Functional Assay | IC50 = 6.683 nM | [7] |
Visualizing Allatostatin Receptor Signaling and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathways of Allatostatin A and C receptors.
Caption: Experimental workflow for receptor characterization.
Conclusion
The identification and characterization of allatostatin receptors are pivotal for understanding invertebrate neuroendocrinology and for the development of novel pest management strategies. The methodologies outlined in this guide provide a robust framework for researchers to investigate these important GPCRs. A thorough understanding of their pharmacology, signaling pathways, and structure-function relationships will continue to be a significant area of research, with potential applications in agriculture and veterinary medicine.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 6. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cloning and Expression of the Neuropeptide F and Neuropeptide F Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi [frontiersin.org]
- 11. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 12. Molecular cloning and characterization of an allatostatin-like receptor in the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 18. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
An In-depth Technical Guide to Allatostatin A Gene Expression Analysis in Insect Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins are a major family of neuropeptides in insects that regulate a diverse array of physiological processes, including feeding behavior, gut motility, and hormone synthesis. This technical guide focuses on Allatostatin A (AST-A), also historically referred to as Allatostatin II, providing a comprehensive overview of its gene expression analysis in various insect tissues. We present a synthesis of current quantitative data, detailed experimental protocols for key analytical techniques, and a visualization of the AST-A signaling pathway. This document is intended to serve as a valuable resource for researchers in entomology, neurobiology, and those involved in the development of novel insect control agents.
Introduction to Allatostatin A
Allatostatin A (AST-A) peptides are characterized by a conserved C-terminal motif, Y/FXFGL-amide.[1] They are classified as "brain-gut" peptides, indicating their expression and function in both the central nervous system (CNS) and endocrine cells of the digestive tract.[2][3] The pleiotropic nature of AST-A, influencing critical life processes such as feeding, growth, and sleep, makes its gene and receptor system a compelling target for the development of next-generation insecticides.[3][4] Understanding the tissue-specific expression of the AST-A gene is fundamental to elucidating its precise physiological roles and for the targeted manipulation of its signaling pathway.
Quantitative Analysis of Allatostatin A Gene Expression
The expression of the Allatostatin A (AST-A) gene varies significantly across different insect tissues and species. Quantitative real-time PCR (qRT-PCR) is a standard method to determine the relative transcript abundance. Below is a summary of findings from studies on several insect species.
| Insect Species | Tissue | Relative Expression Level of AST-A Gene/Receptor | Reference |
| Tribolium castaneum (Red Flour Beetle) | Head | Highest | [2][5] |
| Gut | Lower than head | [2][5] | |
| Fat Body | Variable, lower than head | [2][5] | |
| Blattella germanica (German Cockroach) | Brain | Levels increase slightly during the gonadotrophic cycle | [6] |
| Midgut | Levels decline around the middle of the gonadotrophic cycle | [6] | |
| Bombyx mori (Silkworm) | Gut | Predominant expression (of AST-A Receptor) | [7] |
| Brain | Much lower expression than gut (of AST-A Receptor) | [7] | |
| Drosophila melanogaster (Fruit Fly) | Posterior Midgut | Expressed in enteroendocrine cells | [8] |
| Central Nervous System | Expressed in approximately 102 neurons | [2] |
Experimental Protocols
This section provides detailed methodologies for the analysis of Allatostatin A gene expression. These protocols are intended as a guide and may require optimization for specific insect species and tissues.
Tissue Dissection and RNA Extraction
A critical first step in gene expression analysis is the careful dissection of target tissues and the extraction of high-quality RNA.
Materials:
-
Dissection tools (fine forceps, scissors)
-
Stereomicroscope
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or similar RNA extraction kit
-
Microcentrifuge tubes, RNase-free
-
Dry ice or liquid nitrogen
Protocol:
-
Anesthetize the insect on ice.
-
Under a stereomicroscope, dissect the desired tissues (e.g., brain, midgut, fat body) in ice-cold PBS.
-
Immediately transfer the dissected tissues into an RNase-free microcentrifuge tube and flash-freeze in liquid nitrogen or on dry ice to prevent RNA degradation.
-
Homogenize the frozen tissue in 1 mL of TRIzol reagent using a disposable plastic pestle.
-
Proceed with RNA extraction following the manufacturer's protocol for the chosen reagent or kit. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
cDNA Synthesis and Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the amount of AST-A mRNA in the extracted RNA samples.
Materials:
-
Reverse transcriptase enzyme and associated buffer
-
dNTPs
-
Oligo(dT) primers and/or random hexamers
-
RNase inhibitor
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for AST-A and one or more stable reference genes
-
qRT-PCR instrument
Protocol:
-
cDNA Synthesis:
-
In an RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) and/or random hexamer primers.
-
Denature the RNA-primer mix by heating to 65-70°C for 5 minutes, then place on ice.
-
Add reverse transcriptase, dNTPs, reaction buffer, and RNase inhibitor.
-
Incubate at the optimal temperature for the reverse transcriptase (typically 42-50°C) for 60 minutes.
-
Inactivate the enzyme by heating to 70-85°C for 5-10 minutes.
-
The resulting cDNA can be stored at -20°C.
-
-
qRT-PCR:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers for the AST-A gene, and diluted cDNA.
-
Prepare separate reactions for at least one reference gene (e.g., Actin, GAPDH, RPL32) for data normalization.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the resulting amplification data using the 2-ΔΔCt method to determine the relative expression of the AST-A gene.
-
In Situ Hybridization
In situ hybridization allows for the visualization of AST-A mRNA directly within the tissue, providing spatial expression information.
Materials:
-
Digoxigenin (DIG)-labeled RNA probe for AST-A
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Proteinase K
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Protocol:
-
Probe Synthesis: Generate a DIG-labeled antisense RNA probe for the AST-A gene using in vitro transcription from a linearized plasmid containing the AST-A cDNA.
-
Tissue Preparation: Fix dissected tissues in 4% paraformaldehyde, then embed in paraffin (B1166041) or prepare for whole-mount analysis. Section paraffin-embedded tissues if necessary.
-
Hybridization:
-
Permeabilize the tissue with Proteinase K.
-
Pre-hybridize the tissue in hybridization buffer.
-
Hybridize the tissue with the DIG-labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 55-65°C).
-
-
Washing and Detection:
-
Perform stringent washes to remove the unbound probe.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove the unbound antibody.
-
Develop the signal with NBT/BCIP solution, which will produce a colored precipitate at the site of mRNA localization.
-
-
Imaging: Mount the tissue on a slide and visualize the expression pattern using a microscope.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for qRT-PCR
The following diagram illustrates the key steps in performing a qRT-PCR analysis of AST-A gene expression.
Allatostatin A Signaling Pathway
AST-A peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[5] These receptors are homologous to mammalian galanin and somatostatin (B550006) receptors.[3] The binding of AST-A initiates an intracellular signaling cascade that ultimately leads to a physiological response. While the exact downstream effectors can vary between cell types, a common pathway involves the inhibition of adenylyl cyclase through a Gi/o protein, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
The analysis of Allatostatin A gene expression is crucial for a deeper understanding of insect physiology and for the identification of novel pest management strategies. This guide provides a foundational framework for researchers, summarizing key quantitative data, offering detailed experimental protocols, and visualizing the underlying molecular pathways. As research in this field continues, a more detailed picture of the regulation and function of the AST-A system will emerge, paving the way for innovative applications in agriculture and public health.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 5. Characterisation and tissue distribution of the PISCF allatostatin receptor in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular cloning of a functional allatostatin gut/brain receptor and an allatostatin preprohormone from the silkworm Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allatostatin Precursor Protein Structure and Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides that play crucial roles in the regulation of a wide array of physiological processes in invertebrates, most notably in the inhibition of juvenile hormone biosynthesis, feeding behavior, gut motility, and sleep.[1][2] These peptides are derived from larger precursor proteins, termed preproallatostatins, through a series of post-translational modifications, primarily proteolytic cleavage. Understanding the structure of these precursors and the enzymatic machinery responsible for their processing is fundamental for elucidating the precise physiological functions of the individual allatostatin peptides and for the development of novel pest management strategies and therapeutic agents.
This technical guide provides a comprehensive overview of the current knowledge on the structure of allatostatin precursor proteins and their subsequent processing. It is intended to serve as a valuable resource for researchers actively engaged in the fields of insect physiology, neurobiology, and drug discovery.
Allatostatin Precursor Protein Structure
Allatostatin precursors are classified into three main types based on the structure of the mature peptides they encode: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[2]
Allatostatin-A (FGLamide Allatostatins)
The precursors of Allatostatin-A are characterized by the presence of multiple copies of AST-A peptides.[3] These peptides share a highly conserved C-terminal motif, Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (where Xaa is a variable amino acid).[4] The number of AST-A peptides encoded by a single precursor can vary significantly between different insect species. For instance, the precursor in Periplaneta americana contains 14 allatostatin-like peptides, while the Diploptera punctata precursor encodes 13.[4]
A notable structural feature of AST-A precursors is the organization of the peptide sequences into groups that are often separated by acidic domains.[4] The overall size and organization of the peptides within the precursor are remarkably conserved between even distantly related cockroach species.[4]
Allatostatin-B (W(X)6Wamide Allatostatins)
Similar to AST-A, the precursors of Allatostatin-B, also known as myoinhibiting peptides (MIPs), encode multiple mature peptides. These peptides are characterized by a conserved C-terminal tryptophan-rich motif, W(X)6Wamide. The number of AST-B peptides derived from a single precursor also varies among species.
Allatostatin-C (PISCF Allatostatins)
In contrast to AST-A and AST-B, the precursor for Allatostatin-C typically encodes only a single mature peptide.[5] This peptide has a conserved C-terminal sequence, Pro-Ile-Ser-Cys-Phe (PISCF), and is characterized by the presence of a disulfide bridge formed between two cysteine residues.[5] This disulfide bond is crucial for its biological activity.
Enzymatic Processing of Allatostatin Precursors
The generation of bioactive allatostatin peptides from their inactive precursors is a multi-step process involving proteolytic cleavage by a family of enzymes known as prohormone convertases (PCs). These are subtilisin-like serine proteases that recognize and cleave at specific sites within the precursor protein.[6][7]
Prohormone Convertases (PCs)
In insects, the key enzymes responsible for processing neuropeptide precursors are orthologs of the vertebrate prohormone convertases PC1/3 and PC2.[6][8] These enzymes cleave at the C-terminal side of single or paired basic amino acid residues, most commonly Lys-Arg (KR) and Arg-Arg (RR) motifs.[6][7] Another important proprotein convertase is furin, which also recognizes and cleaves at multibasic motifs.[9][10]
The expression of these convertases can be cell-specific, leading to differential processing of the same precursor in different tissues.[6][8] Notably, the gene for PC1/3 has been lost in the evolutionary lineage leading to Diptera, such as Drosophila melanogaster.[6][8] This suggests that other convertases, like PC2, may have a broader role in neuropeptide processing in these insects.
The general workflow for the proteolytic processing of allatostatin precursors is depicted in the following diagram:
Quantitative Analysis of Processing
While the enzymatic machinery for allatostatin precursor processing is generally understood, there is a notable lack of quantitative data on the efficiency of these processes. The precise cleavage efficiency at different dibasic sites within a single precursor and the final yield of each mature peptide are largely unknown. Such data is crucial for understanding the regulation of the production of specific allatostatin isoforms.
Modern quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), offer a powerful approach to address this knowledge gap.[11][12][13] By metabolically labeling proteins with "heavy" isotopes, SILAC allows for the precise quantification of changes in protein and peptide abundance through mass spectrometry.[11][13][14] This method could be adapted to quantify the relative abundance of different cleavage products from allatostatin precursors under various physiological conditions.
Allatostatin Signaling Pathways
Mature allatostatin peptides exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3][15] The signaling cascades initiated by receptor activation are specific to the allatostatin type.
Allatostatin-A Signaling
Allatostatin-A receptors (AST-ARs) are evolutionarily related to vertebrate galanin and kisspeptin (B8261505) receptors.[1][15] Upon binding of AST-A peptides, these receptors can activate intracellular signaling pathways that lead to an increase in intracellular calcium concentration (iCa2+). The subsequent cellular response depends on the specific cell type and the downstream effectors of calcium signaling.
Allatostatin-C Signaling
Allatostatin-C receptors (AST-CRs) are homologous to vertebrate somatostatin (B550006) receptors.[1] Experimental evidence indicates that these receptors are coupled to inhibitory G-proteins (Gi).[16][17] Activation of AST-CRs by AST-C peptides leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] This reduction in cAMP can then modulate the activity of downstream protein kinases and other effectors.
Experimental Protocols
A variety of experimental techniques are employed to study the structure, processing, and function of allatostatin precursors and their resulting peptides.
Peptide Isolation and Characterization
A common workflow for the isolation and identification of novel allatostatins is outlined below.
Detailed Methodologies:
-
Tissue Homogenization and Extraction: Tissues rich in allatostatins, such as the brain and gut, are dissected and homogenized in an appropriate extraction buffer to isolate the neuropeptides.
-
High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to multiple rounds of reversed-phase HPLC to separate the complex mixture of peptides. Fractions are collected at regular intervals.
-
In Vitro Bioassay: Each fraction is tested for biological activity using a relevant bioassay. For allatostatins, a common assay measures the inhibition of juvenile hormone synthesis by the corpora allata in vitro.
-
Peptide Sequencing: The primary amino acid sequence of the purified active peptide is determined using methods such as automated Edman degradation or, more commonly, tandem mass spectrometry (MS/MS).[3]
-
Confirmation with Synthetic Peptides: Once the sequence is determined, the peptide is chemically synthesized and its biological activity is confirmed and quantified in the bioassay.
Functional Analysis of Allatostatin Receptors
Several in vitro assays are available to characterize the signaling properties of allatostatin receptors.
-
TGFα Shedding Assay: This is a versatile method for detecting GPCR activation, particularly for those coupled to Gαq and Gα12/13.[18][19] The assay measures the release of a tagged form of transforming growth factor-alpha (TGFα) from the cell surface upon receptor activation.[18][20]
-
FRET-based G-protein Activation Assay: Förster Resonance Energy Transfer (FRET)-based biosensors can be used to directly measure the activation of specific G-protein subtypes (e.g., Gi, Gs, Gq) in living cells upon receptor stimulation.[16][17]
-
cAMP Measurement Assays: For receptors coupled to Gi or Gs proteins, changes in intracellular cAMP levels can be quantified using various commercially available kits, often based on enzyme-linked immunosorbent assay (ELISA) or reporter gene assays.
Molecular Biology Techniques for Studying Allatostatin Systems
-
Cloning and Sequencing: The genes encoding allatostatin precursors and their receptors can be identified and sequenced from cDNA libraries or genomic DNA.
-
Gene Expression Analysis: Techniques such as Northern blotting, in situ hybridization, and quantitative real-time PCR (qPCR) are used to determine the spatial and temporal expression patterns of allatostatin precursors and receptors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of different allatostatin peptides. It is important to note the absence of comprehensive data on precursor processing efficiency.
Table 1: Inhibitory Activity of Selected Allatostatin-A Peptides from Diploptera punctata
| Peptide | Sequence | EC50 for JH Synthesis Inhibition |
| AST-A 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 | ~1 nM |
| AST-A 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | ~10 nM |
| AST-A 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | ~700 nM |
| AST-A 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | ~10 nM |
Table 2: G-protein Coupling and Signaling of Allatostatin Receptors
| Receptor Type | Ligand | G-protein Coupling | Second Messenger |
| Allatostatin-A Receptor (AST-AR) | AST-A peptides | Gq (likely) | ↑ Intracellular Ca2+ |
| Allatostatin-C Receptor (AST-CR) | AST-C peptide | Gi | ↓ cAMP |
Conclusion
The study of allatostatin precursor proteins and their processing is a dynamic field with significant implications for both basic and applied research. While much is known about the structure of the different allatostatin families and the general mechanisms of their proteolytic processing, a quantitative understanding of these processes is still lacking. The application of advanced proteomic techniques will be instrumental in filling this knowledge gap. Furthermore, the detailed characterization of allatostatin signaling pathways and the development of specific agonists and antagonists for their receptors hold great promise for the development of novel and targeted insect control agents. This guide provides a solid foundation for researchers to build upon in their future investigations into this fascinating and important family of neuropeptides.
References
- 1. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor processing for plant peptide hormone maturation by subtilisin-like serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-specific expression and individual function of prohormone convertase PC1/3 in Tribolium larval growth highlights major evolutionary changes between beetle and fly neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-specific expression and individual function of prohormone convertase PC1/3 in Tribolium larval growth highlights major evolutionary changes between beetle and fly neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furin Is Involved in Baculovirus Envelope Fusion Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furin - Wikipedia [en.wikipedia.org]
- 11. Top-down quantitation and characterization of SILAC-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 20. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Cellular Localization of Allatostatin II (Myoinhibitory Peptide) in the Insect Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular distribution of Allatostatin II, also known as Allatostatin-B (AST-B) or Myoinhibitory Peptide (MIP), within the insect nervous system. It synthesizes key findings on the location of these neuropeptides, presents quantitative data in a structured format, details common experimental methodologies, and illustrates associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers in neurobiology, entomology, and those involved in the development of novel insecticides.
Introduction to Allatostatins
Allatostatins (ASTs) are a diverse super-family of neuropeptides that play crucial regulatory roles in insect physiology.[1][2][3][4] They were initially named for their ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata.[1][3][4][5] However, their functions are now known to be far more pleiotropic. The ASTs are categorized into three structurally and functionally distinct families[1][3][4][5]:
-
Allatostatin-A (AST-A): Characterized by a C-terminal Y/FXFGL-amide motif.[6] They are involved in the regulation of gut motility, feeding, and metabolism.[6][7][8]
-
Allatostatin-B (AST-B) / Myoinhibitory Peptides (MIPs): The focus of this guide, these peptides are characterized by a W(X₆)W-amide motif at their C-terminus.[9] They are potent inhibitors of visceral muscle contractions and have been implicated in various neuromodulatory roles.[9][10] This family is also referred to as this compound.
-
Allatostatin-C (AST-C): These peptides possess a conserved PISCF motif at the C-terminus.[1][11] Their functions include inhibition of muscle contraction and regulation of feeding and circadian rhythms.[1][11][12]
This guide will focus exclusively on this compound (AST-B/MIP), exploring its distribution throughout the central and peripheral nervous systems of various insect species.
Cellular Localization of this compound (MIP) in the Insect Nervous System
Immunocytochemical studies have revealed that MIPs have a widespread distribution in the insect nervous system, suggesting their involvement as neurotransmitters, neuromodulators, and neurohormones.[9][13] Their presence is not restricted to neurons innervating the corpora allata, indicating a broad functional significance beyond the regulation of juvenile hormone.
2.1. Central Nervous System (CNS)
-
Brain: MIP-immunoreactive neurons are found extensively throughout the brain. In the cockroach Leucophaea maderae, approximately 2,000 MIP-expressing cells have been described, indicating a significant central role.[9] In Rhodnius prolixus, MIP-like immunoreactivity is observed in cells and processes of the brain and sub-esophageal ganglion (SOG).[9][14] Projections are often seen in key processing areas such as the antennal lobes and the visual system (lamina), suggesting roles in processing chemosensory and visual information, as well as involvement in circadian rhythms.[9]
-
Thoracic and Abdominal Ganglia: MIP-immunoreactive neurons are consistently found in the segmental ganglia of the ventral nerve cord. In the stick insect Carausius morosus, MIP immunoreactivity is localized to 8-10 dorsal median (DUM) neurons and three paired ventral neurons in each of the thoracic ganglia (T1-T3).[15] In Rhodnius prolixus, immunoreactive cells are present in the prothoracic ganglion and the fused mesothoracic ganglionic mass.[9][14] Axons from these neurons often project to peripheral nerves, including those innervating the legs and reproductive organs.[9][15] In Drosophila melanogaster, motoneurons in the last abdominal neuromere that project to the hindgut muscles are also immunoreactive for an allatostatin-like peptide.[13]
2.2. Peripheral and Stomatogastric Nervous Systems
-
Neurohemal Release Sites: In several species, including Rhodnius prolixus, MIP-immunoreactive processes terminate in neurohemal sites on the corpora cardiaca, the anterior dorsal vessel, and on thoracic and abdominal nerves.[9][14] This indicates that MIPs are released into the hemolymph and can act as circulating hormones.
-
Innervation of Visceral Tissues: A primary role of MIPs is the inhibition of muscle contraction.[5][9] This is reflected in the dense innervation of visceral tissues by MIP-immunoreactive fibers. These include the hindgut, oviducts, and salivary glands.[9] For example, in Locusta migratoria and Rhodnius prolixus, MIP-like immunoreactive processes are found in nerves innervating the oviducts, suggesting a role in reproduction.[9]
-
Stomatogastric Nervous System (SNS): The SNS, which controls the movement of the foregut, is also modulated by MIPs. In the crab Cancer borealis, B-type allatostatins are found in the stomatogastric nervous system and are known to inhibit the pyloric rhythm.[2] Similar roles in inhibiting gut motility are conserved across many insect species.[5]
Quantitative Data on MIP-Immunoreactive Neurons
The number and distribution of MIP-expressing neurons can vary significantly between insect species. The following tables summarize the available quantitative data from the cited literature.
Table 1: Distribution of MIP-Immunoreactive Neurons in the Central Nervous System of Various Insect Species.
| Insect Species | Brain | Subesophageal Ganglion | Thoracic Ganglia | Abdominal Ganglia | Reference |
| Leucophaea maderae (Cockroach) | ~2,000 cells described throughout the CNS | Included in total count | Included in total count | Included in total count | [9] |
| Carausius morosus (Stick Insect) | Present | Present | 8-10 dorsal median neurons & 3 paired ventral neurons per ganglion | Present | [15] |
| Rhodnius prolixus (Kissing Bug) | Numerous cells and processes | Numerous cells and processes | Numerous cells in prothoracic and mesothoracic ganglia | Axons present in abdominal nerves | [9][14] |
| Drosophila melanogaster (Fruit Fly) | Present in interneurons | Present | Peripheral cells in thoracic segments | Motoneurons in the last abdominal neuromere | [13] |
This compound (MIP) Signaling Pathway
MIPs exert their effects by binding to a specific G protein-coupled receptor (GPCR). In Drosophila and other insects, the receptor for MIPs has been identified as the Sex Peptide Receptor (SPR).[10][16] Despite its name, SPR is broadly expressed in the CNS of both sexes and has functions beyond reproduction.[10] The binding of MIP to SPR initiates an intracellular signaling cascade. Evidence suggests that SPR couples to an inhibitory G-protein (Gαi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
Caption: this compound (MIP) signaling via the Sex Peptide Receptor (SPR).
Experimental Protocols
The primary technique for visualizing the cellular localization of neuropeptides like MIP is immunocytochemistry (ICC). This method uses specific antibodies to label the peptide of interest within fixed tissue.
5.1. General Protocol for Whole-Mount Immunocytochemistry
-
Tissue Dissection: The nervous system is carefully dissected from the insect in a saline solution (e.g., Phosphate Buffered Saline - PBS).
-
Fixation: The tissue is immediately transferred to a fixative, typically 4% paraformaldehyde in PBS, for 30-60 minutes at room temperature.[2] This cross-links proteins and preserves the tissue's structure.
-
Washing: The tissue is washed several times in PBS to remove the fixative.[2]
-
Permeabilization: To allow the antibodies to penetrate the cell membranes, the tissue is incubated in PBS containing a detergent, such as 0.3-1% Triton X-100 (PBS-T), for at least one hour.[2]
-
Blocking: Non-specific antibody binding is blocked by incubating the tissue in a solution containing a blocking agent (e.g., 5% normal goat serum in PBS-T) for 1-2 hours.
-
Primary Antibody Incubation: The tissue is incubated in the primary antibody (e.g., rabbit anti-MIP) diluted in the blocking solution. The incubation is typically performed for 24-48 hours at 4°C with gentle agitation.
-
Washing: The tissue is washed extensively in PBS-T to remove any unbound primary antibody.
-
Secondary Antibody Incubation: The tissue is incubated in a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) that specifically binds to the primary antibody. This incubation is usually done for 2-4 hours at room temperature in the dark.
-
Final Washes: The tissue is washed again in PBS-T and then PBS to remove unbound secondary antibody.
-
Mounting and Imaging: The stained nervous system is mounted on a microscope slide in an anti-fade mounting medium and imaged using a confocal microscope.
Caption: Standard workflow for whole-mount immunocytochemistry (ICC).
Functional Implications and Potential for Drug Development
The widespread distribution of this compound (MIP) throughout the insect nervous system underscores its importance as a key neuromodulator. Its roles are diverse and critical for normal physiological function:
-
Myoinhibition: As their name implies, MIPs are potent inhibitors of visceral muscle activity, particularly in the gut and reproductive tracts.[5][9]
-
Neuromodulation: Their presence in sensory processing centers of the brain suggests they modulate responses to external stimuli.[9]
-
Hormonal Regulation: Release from neurohemal sites allows MIPs to act systemically, potentially influencing multiple tissues simultaneously.[9]
-
Behavioral Control: MIPs are involved in the regulation of complex behaviors, including feeding and reproduction.[10][16]
Given these critical functions, the MIP signaling system represents a promising target for the development of novel and specific insecticides. Disrupting MIP signaling could lead to impaired feeding, reduced reproductive success, and a loss of muscle control, ultimately proving lethal to the insect pest. Targeting the highly specific MIP-SPR interaction could offer a pathway for developing pesticides with minimal off-target effects on non-insect species.
Conclusion
This compound, or Myoinhibitory Peptide, is a pleiotropic neuropeptide with a remarkably widespread distribution across the insect nervous system. From interneurons in the brain to motor neurons innervating the gut, MIPs act as crucial regulators of muscle activity, sensory processing, and complex behaviors. The detailed mapping of these neuronal circuits, combined with an understanding of their signaling pathways, provides a solid foundation for future research into insect neurobiology and opens new avenues for the rational design of targeted pest control agents.
References
- 1. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and physiological effects of B-type allatostatins (myoinhibitory peptides, MIPs) in the stomatogastric nervous system of the crab, Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
- 6. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. The Distribution and Physiological Effects of the Myoinhibiting Peptides in the Kissing Bug, Rhodnius Prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 13. Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. sdbonline.org [sdbonline.org]
The Role of Allatostatin II in the Regulation of Insect Development and Reproduction: An In-depth Technical Guide
Executive Summary
Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes in insects, most notably the biosynthesis of juvenile hormone (JH), a key regulator of development and reproduction. This technical guide focuses on Allatostatin II (AST-II), a member of the Allatostatin A family, and its broader family's influence on insect physiology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative effects, underlying signaling mechanisms, and detailed experimental protocols for studying allatostatins. The pleiotropic nature of these peptides, with functions extending to the modulation of vitellogenesis, feeding behavior, and muscle contractility, underscores their potential as targets for the development of novel insect control agents.
Introduction to Allatostatins
Allatostatins are categorized into three main families based on their structural characteristics: Allatostatin A (AST-A), Allatostatin B (AST-B), and Allatostatin C (AST-C).[1] this compound, the focus of this guide, is a specific peptide belonging to the AST-A family, originally isolated from the cockroach Diploptera punctata.[2] The AST-A family is characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide.[3]
While initially identified for their potent inhibitory effect on JH synthesis in certain insect orders like Dictyoptera, the functions of allatostatins are now understood to be highly diverse and species-specific.[1][4] In many insects, they also act as myomodulators, influence feeding behavior, and play a role in the regulation of vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[5][6] This functional diversity makes the allatostatin signaling system a compelling area of research for understanding insect endocrinology and for the development of targeted pest management strategies.
Quantitative Effects of Allatostatins on Insect Physiology
The biological activity of allatostatins can be quantified through various bioassays that measure their impact on JH synthesis, reproductive parameters, and feeding behavior. The following tables summarize key quantitative data from studies on different insect species.
Inhibition of Juvenile Hormone Synthesis
Allatostatins, particularly the A-type, are potent inhibitors of juvenile hormone biosynthesis in the corpora allata (CA). The inhibitory capacity is typically measured by the half-maximal inhibitory concentration (IC50) or the effective dose for 50% response (ED50) in in vitro radiochemical assays.
| Peptide | Insect Species | IC50 (nM) | ED50 (nM) | Citation(s) |
| Dippu-AST 1 | Diploptera punctata | - | 107 | [6] |
| Dippu-AST 2 (this compound) | Diploptera punctata | 0.014 | - | [6] |
| Dippu-AST 3 | Diploptera punctata | - | - | [6] |
| Dippu-AST 4 | Diploptera punctata | - | - | [6] |
| Dippu-AST 5 | Diploptera punctata | - | - | [6] |
| ASB2 (AST-B) | Diploptera punctata | 0.31 | - | [7] |
Note: A lower IC50/ED50 value indicates higher potency.
Regulation of Reproductive Parameters
Allatostatins can significantly impact female reproductive output by affecting oocyte development and vitellogenesis.
| Parameter | Insect Species | Allatostatin Treatment | Effect | Citation(s) |
| Oocyte Size | Galleria mellonella | Daily injection of AST-A (10⁻¹¹ moles) | 2.19-fold smaller than control | [8] |
| Ecdysteroid Concentration (Ovaries) | Galleria mellonella | Daily injection of AST-A (≥ 10⁻¹² Moles) | Significantly lower than control | [5] |
| Ecdysteroid Concentration (Hemolymph) | Galleria mellonella | Daily injection of AST-A (≥ 10⁻¹² Moles) | Significantly lower than control | [5] |
| Fecundity (Egg laying) | Drosophila melanogaster | Activation of AstC-producing neurons | ~70% fewer mature eggs in ovaries | [1] |
| Fecundity (Egg laying) | Drosophila melanogaster | AstC deficiency | 18% more eggs laid over 6 days | [1] |
Allatostatin Signaling Pathways
Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The downstream signaling cascades vary depending on the allatostatin family and the receptor subtype.
Allatostatin A Signaling
Allatostatin A peptides bind to receptors that are homologous to mammalian galanin receptors.[5][9] In Drosophila, two such receptors, DAR-1 and DAR-2, have been identified.[10] The binding of AST-A to its receptor can lead to the modulation of intracellular cyclic AMP (cAMP) levels, although this is not the universal mechanism.[11] The activation of AST-A signaling has been linked to the regulation of insulin-like peptide (DILP) and adipokinetic hormone (AKH) signaling, highlighting its role in metabolic control.[9]
Diagram 1: Generalized Allatostatin A signaling pathway.
Allatostatin C Signaling
Allatostatin C peptides are considered the insect counterparts to vertebrate somatostatin.[12] They bind to a distinct class of GPCRs that are known to couple to Gαi/o proteins. This coupling typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[13] In Drosophila, AST-C signaling from a specific subset of clock neurons has been shown to generate the circadian rhythm for oogenesis by acting on brain insulin-producing cells.[12]
Diagram 2: Allatostatin C signaling pathway via Gαi/o coupling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of allatostatins.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay measures the rate of JH synthesis by isolated corpora allata (CA) by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
TC-199 medium (or equivalent insect cell culture medium)
-
L-[methyl-³H]methionine
-
Fetal bovine serum (FBS), heat-inactivated
-
Bovine serum albumin (BSA)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation fluid and vials
-
Synthetic allatostatin peptides
-
Dissecting microscope and tools
Procedure:
-
Gland Dissection: Dissect corpora allata from the insect of interest in cold physiological saline under a dissecting microscope.
-
Incubation Setup: Place individual pairs of CA in glass vials containing 50 µL of TC-199 medium supplemented with 1% FBS, 0.1% BSA, and L-[methyl-³H]methionine (final concentration ~5 µM).
-
Allatostatin Treatment: For experimental groups, add synthetic allatostatin peptides to the incubation medium at desired concentrations. Include a control group with no allatostatin.
-
Incubation: Incubate the vials at 28°C for 3 hours with gentle shaking.
-
JH Extraction: Stop the reaction by adding 250 µL of isooctane to each vial. Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH.
-
Quantification:
-
Spot the isooctane phase onto a silica gel TLC plate and develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize JH standards on the plate using iodine vapor.
-
Scrape the silica corresponding to the JH spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the rate of JH synthesis as fmol of JH produced per hour per pair of glands.
Diagram 3: Workflow for the in vitro radiochemical JH biosynthesis assay.
Quantification of Vitellogenin Gene Expression by qPCR
This protocol details the measurement of vitellogenin (Vg) mRNA levels in the insect fat body, the primary site of Vg synthesis.
Materials:
-
TRIzol reagent (or equivalent RNA extraction kit)
-
Chloroform, Isopropanol, 75% Ethanol
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for Vg and a reference gene (e.g., actin, GAPDH)
Procedure:
-
Fat Body Dissection: Dissect fat body tissue from control and allatostatin-treated insects in RNase-free phosphate-buffered saline (PBS).
-
RNA Extraction:
-
Homogenize the fat body tissue in TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the RNA pellet in RNase-free water.
-
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers for either Vg or the reference gene, and cDNA template.
-
Run the qPCR program on a real-time PCR system. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Vg and the reference gene in both control and treated samples.
-
Calculate the relative expression of the Vg gene using the ΔΔCt method.
-
RNA Interference (RNAi) for Gene Knockdown
RNAi is a powerful tool to study gene function by silencing the expression of a target gene, such as the allatostatin precursor or its receptor. This protocol is adapted for cockroaches.
Materials:
-
T7 RiboMAX™ Express RNAi System (or equivalent)
-
PCR primers with T7 promoter sequences
-
cDNA template for the target gene
-
Microinjector
-
dsRNA purification columns
Procedure:
-
dsRNA Synthesis:
-
Design PCR primers that amplify a 300-600 bp region of the target gene. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.[14]
-
Perform PCR using cDNA as a template to generate a DNA template for in vitro transcription.
-
Synthesize dsRNA from the PCR template using a T7 RNA polymerase-based in vitro transcription kit.[13][14]
-
Purify the dsRNA using a suitable column-based method and quantify its concentration.
-
-
dsRNA Injection:
-
Anesthetize the insects by chilling on ice.
-
Inject a specific amount of dsRNA (e.g., 1-5 µg) into the abdomen of the insect using a microinjector. Inject a control group with dsRNA targeting a non-endogenous gene (e.g., GFP).
-
-
Analysis of Knockdown Efficiency:
-
At various time points post-injection, dissect relevant tissues (e.g., brain, fat body).
-
Perform qPCR (as described in 4.2) to quantify the mRNA levels of the target gene and confirm knockdown.
-
-
Phenotypic Analysis: Observe and quantify the physiological or behavioral effects of gene silencing, such as changes in JH synthesis, oocyte development, or feeding behavior.
Conclusion and Future Directions
This compound and the broader allatostatin family represent a complex and multifaceted signaling system in insects. Their roles in regulating development and reproduction are well-established, particularly the inhibitory action on juvenile hormone synthesis in specific insect orders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricacies of allatostatin function.
Future research should focus on several key areas. A more comprehensive understanding of the downstream signaling pathways of allatostatin receptors is crucial for a complete picture of their mode of action. The development of species-specific allatostatin analogs with enhanced stability and potency could lead to the creation of a new generation of environmentally-friendly insecticides. Furthermore, investigating the crosstalk between allatostatin signaling and other endocrine pathways will undoubtedly reveal new layers of complexity in the regulation of insect physiology. The continued application of advanced molecular techniques, such as CRISPR/Cas9-mediated gene editing, will be instrumental in dissecting the precise roles of individual allatostatin peptides and their receptors in vivo. This will pave the way for innovative strategies in both basic entomological research and applied pest management.
References
- 1. pnas.org [pnas.org]
- 2. usbio.net [usbio.net]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 6. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. sdbonline.org [sdbonline.org]
- 10. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flyrnai.org [flyrnai.org]
- 14. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Allatostatin II: A Promising Neuropeptide Target for Novel Insect Pest Management Strategies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The relentless challenge of insect pests in agriculture and public health necessitates the development of innovative and sustainable control methods. This technical guide explores the potential of Allatostatin II, a member of the Allatostatin-A family of neuropeptides, as a focal point for the creation of next-generation insect pest management agents. Allatostatins are pleiotropic neuropeptides that play crucial roles in regulating vital insect physiology, most notably the inhibition of juvenile hormone biosynthesis, a key hormone governing development, reproduction, and behavior.[1] This guide provides a comprehensive overview of the molecular characteristics of this compound, its mode of action, and its multifaceted effects on insect biology. Detailed experimental protocols for key bioassays and a summary of quantitative data are presented to facilitate further research and development in this promising area. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for scientists and drug development professionals.
Introduction to Allatostatins and this compound
Allatostatins are a diverse group of insect neuropeptides that were first identified based on their ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA), a pair of endocrine glands in insects.[2][3] There are three main families of allatostatins, designated as Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C), which are structurally and functionally distinct.[2][4]
This compound, also known as Diploptera punctata Allatostatin 2 (Dip-AST II), belongs to the Allatostatin-A family.[3] The members of the AST-A family are characterized by a conserved C-terminal amino acid sequence, Y/FXFGL-amide.[2]
Table 1: Molecular Characteristics of Diploptera punctata this compound (Dip-AST II)
| Characteristic | Description |
| Family | Allatostatin-A (AST-A) |
| Amino Acid Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ |
| Primary Function | Inhibition of Juvenile Hormone (JH) Synthesis |
| Other Functions | Regulation of feeding behavior, gut motility, and cardioactivity |
The Role of this compound in Insect Physiology
The primary and most well-characterized function of this compound is the potent inhibition of juvenile hormone synthesis.[3] JH is essential for larval development and reproductive maturation in adult insects.[5] By suppressing JH production, this compound can disrupt these critical life stages, making it an attractive target for insect control. The inhibitory action of allatostatins on JH synthesis is rapid and reversible.[4]
Beyond its effects on JH, Allatostatin-A peptides, including this compound, have been shown to influence a range of other physiological processes:
-
Feeding Behavior: Activation of Allatostatin-A expressing neurons has been demonstrated to inhibit feeding behavior in adult Drosophila.[6] Injection of synthetic Allatostatin-A peptides into the cockroach Blattella germanica reduced food uptake by 50-60%.[7]
-
Gut Motility: Allatostatin-A peptides can inhibit spontaneous contractions of the gut, suggesting a role in regulating digestion.[2]
-
Cardioactivity: Studies in Drosophila larvae have indicated a role for Allatostatin-A in modulating heart rate and rhythmicity.[8]
The pleiotropic nature of this compound's functions underscores its importance in insect physiology and highlights the potential for broad-spectrum effects if targeted for pest control.
Quantitative Data on this compound Activity
The biological activity of this compound and its analogs has been quantified in various insect species. The most common measure of efficacy is the half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) for the inhibition of JH synthesis.
Table 2: In Vitro Inhibition of Juvenile Hormone Synthesis by Diploptera punctata Allatostatins
| Allatostatin Peptide | Concentration for >40% Inhibition | ED₅₀ | Reference |
| Allatostatin 1 | 10⁻⁹ M | 107 nM | [9] |
| Allatostatin 2 (Dip-AST II) | 10⁻⁸ M | 0.014 nM | [9] |
| Allatostatin 3 | 7 x 10⁻⁷ M | - | |
| Allatostatin 4 | 10⁻⁸ M | - |
Note: ED₅₀ values represent the concentration required for half-maximal effect.
The exceptionally low ED₅₀ value for this compound underscores its high potency in inhibiting JH synthesis in Diploptera punctata.
This compound Signaling Pathway
This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[4] The receptors for Allatostatin-A are homologous to mammalian galanin receptors.[2]
The binding of this compound to its receptor initiates an intracellular signaling cascade. Evidence suggests that Allatostatin-A receptors are coupled to inhibitory G-proteins (Gαi/o).[10] Activation of this pathway can lead to several downstream effects:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and reducing cellular excitability.[2]
-
Regulation of Intracellular Calcium: Potential modulation of intracellular calcium (Ca²⁺) levels through pathways involving phospholipase C (PLC) and inositol (B14025) trisphosphate (IP₃).
For Allatostatin-C, it has been proposed that it inhibits JH biosynthesis by acting on ATP-citrate lyase, which reduces the production of acetyl-CoA, a key precursor for JH synthesis. While the precise downstream effectors for this compound are still under investigation, the general framework of a Gαi/o-mediated signaling pathway provides a solid basis for further research and drug design.
Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis Inhibition
This protocol is a standard method for quantifying the rate of JH biosynthesis by the corpora allata and assessing the inhibitory effects of compounds like this compound.
Materials:
-
Insect Ringer's solution or appropriate tissue culture medium (e.g., TC199)
-
L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine
-
This compound (or analog) dissolved in a suitable solvent
-
Corpora allata (CA) dissected from the insect species of interest (e.g., Diploptera punctata)
-
Incubation vials
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissection: Dissect the corpora allata from the head capsules of the insects in cold Ringer's solution.
-
Pre-incubation: Place individual pairs of CA in incubation vials containing 100 µL of medium. Pre-incubate for a short period (e.g., 1 hour) to allow the glands to recover from the dissection stress.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Radiolabeling: Add L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine to each vial. The radiolabeled methionine serves as a precursor for JH biosynthesis.
-
Incubation: Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C) with gentle shaking.
-
Extraction: Stop the reaction by adding a larger volume of a nonpolar solvent like hexane or isooctane to the vials. Vortex thoroughly to extract the newly synthesized radiolabeled JH.
-
Chromatography: Spot the organic phase onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system to separate JH from other radiolabeled compounds.
-
Quantification: Scrape the silica gel from the area of the TLC plate corresponding to the JH standard into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the amount of radiolabeled JH produced in the this compound-treated glands to that of the control glands to determine the percentage of inhibition.
This compound Analogs and Mimetics: The Future of Pest Control
While native this compound is a potent inhibitor of JH synthesis, its practical application in pest control is limited by its peptide nature, which makes it susceptible to degradation by proteases in the insect gut and hemolymph. To overcome this, research has focused on the development of more stable and orally active peptidomimetic analogs.
These analogs are designed to retain the key structural features necessary for receptor binding and activation while being resistant to enzymatic degradation. The development of such stable analogs holds significant promise for the creation of a new class of insect growth regulators with a novel mode of action, potentially circumventing existing resistance mechanisms to conventional insecticides.
Conclusion
This compound represents a highly specific and potent target for the development of novel insect pest management agents. Its central role in regulating juvenile hormone synthesis, coupled with its influence on other vital physiological processes, makes it an attractive molecule for disrupting insect life cycles. The detailed understanding of its structure, function, and signaling pathway, as outlined in this guide, provides a solid foundation for the rational design of stable and effective this compound mimetics. Continued research into the pharmacology of this compound receptors and the development of robust delivery systems for its analogs will be crucial in translating the potential of this neuropeptide into practical and sustainable pest control solutions.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the juvenile hormone pathway in the viviparous cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Sublethal concentration of lambda-cyhalothrin inhibits the synthesis of juvenile hormone by stimulating allatostatins and leads to reproductive toxicity in Chrysoperla sinica - Entomologia Generalis Volume 45 Number 3 — Schweizerbart science publishers [schweizerbart.de]
- 10. scispace.com [scispace.com]
Allatostatin-C in Non-Insect Invertebrates: A Technical Guide to Function, Signaling, and Experimental Analysis
Abstract
Allatostatin-C (AST-C), also designated as Allatostatin II, is a conserved neuropeptide and a structural and functional ortholog of vertebrate somatostatin (B550006). Characterized by a defining disulfide bridge, AST-C is a pleiotropic signaling molecule in non-insect invertebrates, playing crucial roles in neuromodulation and myoinhibition. This technical guide provides an in-depth review of AST-C's function across major non-insect invertebrate phyla, including crustaceans, mollusks, and echinoderms. It presents quantitative physiological data in structured tables, details key experimental protocols for functional analysis, and illustrates the primary signaling pathways through which AST-C exerts its effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the AST-C signaling system and the methodologies to investigate it.
Core Functions of Allatostatin-C
In non-insect invertebrates, AST-C primarily functions as an inhibitory neuropeptide. Its actions are mediated by G-protein coupled receptors (GPCRs) and are context- and species-dependent. The most extensively documented roles are the modulation of nervous system activity and the inhibition of muscle contractions.
-
Neuromodulation: AST-C modulates the output of central pattern generators (CPGs), which are neural circuits that produce rhythmic outputs for processes like locomotion and feeding. In crustaceans, AST-C peptides decrease the frequency of neural rhythms within the stomatogastric ganglion (STG), which controls the muscles of the foregut.[1] This action is often state-dependent, with the peptide's inhibitory effect being more pronounced when the neural circuit is operating at a lower intrinsic frequency.[1]
-
Myoinhibition: A widespread function of AST-C is the direct inhibition of visceral and cardiac muscle contractility. Application of AST-C can reduce both the frequency and amplitude of spontaneous muscle contractions. This has been observed in the foregut and cardiac muscles of various crustacean species.[2]
-
Hormone Regulation: Emerging evidence in crustaceans points to a role for AST-C in regulating key endocrine processes. Specifically, AST-C has been shown to inhibit the biosynthesis of ecdysone, the primary molting hormone, in the Y-organ of the mud crab, Scylla paramamosain.[2][3] It may also negatively regulate the production of methyl farnesoate (a juvenile hormone precursor in crustaceans) in the mandibular organ.[2][3]
Quantitative Data on Allatostatin-C Bioactivity
The following tables summarize key quantitative data from functional studies on AST-C and its receptors in various non-insect invertebrates. These values are critical for comparative pharmacology and understanding the potency of the peptide in different biological contexts.
Table 1: Receptor Activation Data
| Phylum | Species | Peptide | Receptor | Assay Type | Measured Parameter | Value | Reference |
| Crustacea | Scylla paramamosain (Mud Crab) | ScypaAST-CCC | ScypaAST-CR | cAMP Accumulation | IC₅₀ | 6.683 nM | [2][3] |
| Mollusca | Aplysia californica (Sea Slug) | Aplysia AST-C | AstC-R | IP₁ Accumulation | EC₅₀ | ~6.3 nM | [4][5] |
| Mollusca | Aplysia californica (Sea Slug) | Aplysia AST-C (linear, no disulfide bridge) | AstC-R | IP₁ Accumulation | EC₅₀ | ~398 nM | [4][5] |
Table 2: Physiological Effect Data
| Phylum | Species | Target Tissue | Physiological Effect | Measured Parameter | Value | Reference |
| Crustacea | Cancer borealis (Jonah Crab) | Stomatogastric Ganglion | Inhibition of Pyloric Rhythm | EC₅₀ | ~10 nM | [1] |
Allatostatin-C Signaling Pathways
AST-C receptors are members of the rhodopsin-like GPCR superfamily. Upon ligand binding, they initiate intracellular signaling cascades that typically lead to an inhibitory cellular response. Two primary pathways have been functionally characterized in non-insect invertebrates.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
In crustaceans, AST-C receptors are commonly coupled to inhibitory G-proteins of the Gαi/o subtype.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to the observed physiological response, such as the inhibition of hormone synthesis.
Gαq-Mediated Phospholipase C Activation
In mollusks such as Aplysia, evidence suggests that AST-C receptors can couple to Gαq-type G-proteins.[4][5] This pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), collectively leading to the modulation of neuronal activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and localization of the AST-C signaling system.
Protocol: Functional Receptor Assay (cAMP Inhibition)
This protocol is adapted from studies on crustacean AST-C receptors and is designed to test coupling to Gαi/o proteins.[2]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293T (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 24-well plates at a density of 1 x 10⁵ cells/well.
-
After 24 hours, transfect cells with a plasmid vector containing the coding sequence of the putative AST-C receptor using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
-
Peptide Stimulation and cAMP Measurement:
-
48 hours post-transfection, wash cells with serum-free medium.
-
Pre-incubate cells with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C to prevent cAMP degradation.
-
Add the synthetic AST-C peptide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) along with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Include control groups: a negative control (no forskolin, no peptide) and a positive control (forskolin only).
-
-
Lysis and Quantification:
-
Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Centrifuge the lysate to pellet cell debris.
-
Measure the cAMP concentration in the supernatant using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by expressing the cAMP levels in peptide-treated wells as a percentage of the forskolin-only control.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Protocol: Ex Vivo Muscle/Nerve Bioassay
This generalized protocol is based on methods used to study the effects of neuropeptides on crustacean stomatogastric ganglion rhythms and insect visceral muscle.[1]
-
Tissue Dissection and Preparation:
-
Anesthetize the animal by cooling on ice.
-
Dissect the target tissue (e.g., stomatogastric nervous system, foregut, heart) in cold, oxygenated physiological saline appropriate for the species.
-
Pin the preparation in a silicone-lined petri dish, ensuring the nerves and muscles are accessible for recording and superfusion.
-
-
Electrophysiological Recording / Contraction Measurement:
-
For Neural Rhythms: Use extracellular pin electrodes or suction electrodes to record nerve activity. Amplify and filter the signal using a differential AC amplifier and digitize it for computer analysis.
-
For Muscle Contractions: Attach one end of the muscle preparation to a fixed point and the other to an isometric force transducer. Record changes in tension. Alternatively, use video microscopy and motion tracking software to quantify contraction frequency and amplitude.
-
-
Peptide Application:
-
Allow the preparation to stabilize in continuously flowing saline until a consistent baseline rhythm or contraction pattern is established.
-
Switch the superfusion to a saline solution containing the synthetic AST-C peptide at a known concentration.
-
Apply peptides in increasing concentrations to generate a dose-response curve (e.g., 10⁻⁹ M to 10⁻⁶ M), with extensive washout periods between applications until the baseline activity is restored.
-
-
Data Analysis:
-
Quantify the parameter of interest (e.g., nerve burst frequency, muscle contraction amplitude) before, during, and after peptide application.
-
Express the effect of the peptide as a percentage change from the baseline.
-
Plot the percentage inhibition against the logarithm of the peptide concentration to determine the EC₅₀.
-
Protocol: Whole-Mount Immunohistochemistry (IHC)
This protocol is for localizing AST-C peptides within the nervous system.
-
Tissue Fixation:
-
Dissect the nervous tissue in appropriate saline and fix immediately in 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the tissue thoroughly in PBS with 0.3% Triton X-100 (PBST) (3 x 20 minutes).
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the tissue in a blocking buffer (e.g., PBST with 5% Normal Goat Serum) for 2 hours at room temperature.
-
Incubate in the primary antibody (rabbit anti-AST-C) diluted in blocking buffer for 48-72 hours at 4°C with gentle agitation.
-
Wash extensively in PBST (6 x 30 minutes).
-
Incubate in a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer overnight at 4°C.
-
-
Mounting and Imaging:
-
Wash the tissue in PBST (3 x 20 minutes) and then in PBS (3 x 20 minutes).
-
Dehydrate the tissue through an ethanol (B145695) series (50%, 70%, 90%, 100%, 100%) and clear in a clearing agent like methyl salicylate (B1505791) or benzyl (B1604629) benzoate/benzyl alcohol (BABB).
-
Mount the cleared tissue on a depression slide and image using a confocal microscope.
-
Conclusion and Future Directions
Allatostatin-C is a functionally conserved inhibitory neuropeptide in non-insect invertebrates, acting as a key modulator of neural circuits and muscle activity. Its signaling pathways, primarily through Gαi/o or Gαq-coupled receptors, mirror the inhibitory nature of the vertebrate somatostatin system, highlighting a deep evolutionary origin. The quantitative data and protocols provided herein offer a robust framework for researchers to further investigate this important signaling system.
Future research should focus on de-orphaning AST-C receptors in a wider range of phyla, particularly in annelids and nematodes, to build a more complete evolutionary picture. Investigating the downstream targets of AST-C-modulated PKA and PKC signaling will provide a deeper mechanistic understanding of its cellular effects. Finally, exploring the potential role of AST-C in modulating immune responses, as suggested by receptor expression on hemocytes, represents an exciting new frontier in invertebrate neuroendocrinology.[6][7]
References
- 1. Mass Spectrometric Characterization and Physiological Actions of Novel Crustacean C-Type Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 3. Whole-brain calcium imaging with cellular resolution in freely behaving Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allatostatin-C signaling in the crab Carcinus maenas is implicated in the ecdysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
Methodological & Application
Solid-phase synthesis protocol for Allatostatin II and its analogs
An Application Note and Protocol for the Solid-Phase Synthesis of Allatostatin II and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins are a family of neuropeptides that play a crucial role in regulating physiological processes in insects, most notably the inhibition of juvenile hormone biosynthesis.[1][2] this compound (AST-II), a member of the Allatostatin-A family originally isolated from the cockroach Diploptera punctata, has the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.[3] The synthesis of AST-II and its analogs is of significant interest for developing novel insect growth regulators and for structure-activity relationship studies.[4][5] This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and characterization.
Introduction to this compound Synthesis
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is the standard method for chemically synthesizing peptides.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed due to its use of milder cleavage conditions compared to the Boc methodology, making it compatible with a wider range of peptide modifications.[7][8]
The synthesis process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6] For this compound, which has a C-terminal amide, a Rink Amide resin is the appropriate choice.[4][9] Each cycle of amino acid addition consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the coupling of the next activated Fmoc-protected amino acid.[9] After the complete sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.[10] The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those in the corpora allata, the glands responsible for juvenile hormone synthesis.[1][2] The Allatostatin A (AstA) receptor is homologous to mammalian galanin/somatostatin receptors.[11] Binding of Allatostatin to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone production, thereby affecting insect development, reproduction, and feeding behavior.[1][2][12]
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassay of Allatostatin II Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata (CA).[1][2][3] Juvenile hormones are essential for development, reproduction, and other life processes in insects. The ability of allatostatins to inhibit JH synthesis makes them and their receptors promising targets for the development of novel insecticides.[4][5]
Allatostatin II (AST-II), originally isolated from the cockroach Diploptera punctata (often abbreviated as Dip-AST II), is a member of the Allatostatin A family, characterized by a conserved C-terminal sequence of Y/FXFGL-amide.[1][3] This document provides detailed application notes and protocols for an in vitro bioassay to measure the biological activity of this compound by quantifying its inhibitory effect on juvenile hormone synthesis in the corpora allata. The primary method described is a sensitive radiochemical assay.[6]
Principle of the Bioassay
The in vitro bioassay for this compound activity is based on the principle of measuring the rate of juvenile hormone biosynthesis by isolated corpora allata glands in the presence and absence of the peptide. The corpora allata are incubated in a suitable culture medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine. The radiolabeled methyl group from the methionine is incorporated into the juvenile hormone molecule during its synthesis. By quantifying the amount of radiolabeled juvenile hormone produced, the rate of JH synthesis can be determined. The inhibitory activity of this compound is then calculated by comparing the rate of JH synthesis in treated glands to that of untreated control glands.
Data Presentation: this compound Activity
The inhibitory activity of this compound and its analogs on juvenile hormone synthesis is typically quantified by determining the concentration required for 50% inhibition (IC50) or the effective dose for 50% response (ED50). The following table summarizes quantitative data for this compound (Dip-AST 2) and related peptides from Diploptera punctata.
| Peptide | Sequence | IC50 (nM) | ED50 (nM) | Species | Reference |
| Dip-AST 2 | GDGRLYAFGL-NH₂ | -- | 0.014 | Diploptera punctata | [7] |
| Dip-AST 1 | APSGAQRLYGFGL-NH₂ | -- | 107 | Diploptera punctata | [7] |
| ASB2 (an analog) | AYSYVSEYKRLPVYNFGL-NH₂ | ~0.35 & 3 | -- | Diploptera punctata | [8] |
Note: IC50 and ED50 values can vary depending on the experimental conditions and the physiological state of the insect from which the corpora allata are obtained.
Experimental Protocols
Materials and Reagents
-
Insect Rearing: A healthy, synchronized colony of the insect species of interest (e.g., Diploptera punctata).
-
Dissection Tools: Fine forceps, dissecting scissors, minuten pins, sterile dissecting dish with a silicone elastomer base.
-
Incubation Medium: Tissue culture medium such as TC-199 or a specific insect saline solution, supplemented with Ficoll, bovine serum albumin (BSA), and antibiotics.
-
Radiolabeled Precursor: L-[methyl-³H]methionine (specific activity >70 Ci/mmol).
-
This compound: Synthetic this compound of high purity.
-
Solvents: Iso-octane (or hexane), methanol, diethyl ether (all HPLC grade).
-
Scintillation Fluid: A suitable liquid scintillation cocktail.
-
Equipment: Dissecting microscope, incubation chamber (28-30°C), microcentrifuge, liquid scintillation counter, vortex mixer.
Protocol: In Vitro Radiochemical Bioassay
This protocol is adapted from established methods for measuring juvenile hormone biosynthesis.
1. Preparation of Corpora Allata (CA) a. Select insects of the desired physiological stage (e.g., day-2 virgin female adult Diploptera punctata for high JH synthesis rates). b. Anesthetize the insect on ice or with CO₂. c. Under a dissecting microscope, dissect out the brain-corpora cardiaca-corpora allata complex in sterile insect saline. d. Carefully isolate the pair of corpora allata from the surrounding tissues. Ensure minimal damage to the glands. e. Transfer the isolated CA to a wash dish containing fresh, sterile incubation medium.
2. Incubation a. Prepare incubation vials containing 100 µL of incubation medium. b. For the experimental group, add this compound to the desired final concentrations (a dose-response curve is recommended, e.g., 10⁻¹⁰ M to 10⁻⁶ M). For the control group, add the same volume of the vehicle (e.g., sterile water or saline). c. Add 1.5 µCi of L-[methyl-³H]methionine to each vial. d. Gently transfer a single pair of CA to each incubation vial. e. Incubate the vials for 3 hours at 28-30°C with gentle shaking.
3. Extraction of Juvenile Hormone a. After incubation, stop the reaction by adding 250 µL of iso-octane (or hexane) to each vial. b. Vortex the vials vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase. c. Centrifuge at 1000 x g for 5 minutes to separate the phases. d. Transfer the upper organic phase (containing the radiolabeled JH) to a fresh tube. e. To remove any remaining aqueous contaminants, the organic phase can be washed with an equal volume of distilled water, vortexed, centrifuged, and the organic phase collected again.
4. Quantification of Radioactivity a. Transfer the final organic extract to a scintillation vial. b. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. c. Add 4 mL of liquid scintillation cocktail to each vial. d. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
5. Data Analysis a. The DPM values are directly proportional to the rate of JH synthesis. b. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (DPM_treated / DPM_control)] * 100 c. Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve. d. From the dose-response curve, determine the IC50 value (the concentration of this compound that causes 50% inhibition of JH synthesis).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the in vitro bioassay for measuring this compound activity.
This compound Signaling Pathway
Allatostatin A-type peptides, including this compound, are known to exert their inhibitory effects on the corpora allata through G-protein coupled receptors (GPCRs).[5][9] The binding of this compound to its receptor on the surface of a corpus allatum cell is believed to initiate an intracellular signaling cascade. While the exact downstream pathway is still under investigation, evidence suggests the involvement of G-proteins of the Gαi/o family, which typically inhibit adenylyl cyclase, and/or the Gαq family, which activates phospholipase C, leading to an increase in intracellular calcium.[9][10] This ultimately results in the inhibition of one or more key enzymes in the juvenile hormone biosynthetic pathway.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of allatostatin in the oviducts of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the allatostatin neuropeptide precursors in the distantly related cockroaches Periplaneta americana and Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Mass Spectrometry for the Sequencing and Identification of Allatostatin Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other invertebrates that play crucial roles in regulating a wide range of physiological processes.[1] Primarily known for their potent inhibition of juvenile hormone biosynthesis in the corpora allata, they also influence gut motility, feeding behavior, and development.[1] The structural diversity of allatostatins, categorized into A, B, and C types based on conserved C-terminal motifs, necessitates robust analytical techniques for their precise identification and sequencing.[1] Mass spectrometry (MS) has emerged as an indispensable tool in neuropeptidomics, offering unparalleled sensitivity and accuracy for the comprehensive characterization of allatostatins.[2][3]
This document provides detailed application notes and protocols for the sequencing and identification of allatostatin peptides using mass spectrometry. It is intended for researchers, scientists, and drug development professionals working to understand the function of these neuropeptides and to explore their potential as targets for novel insecticides.
I. Application Notes: Mass Spectrometry in Allatostatin Research
Mass spectrometry-based approaches provide a powerful platform for both the discovery of novel allatostatins and the quantification of known peptides.[3] The two most common ionization techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[3][4]
-
MALDI-TOF Mass Spectrometry: MALDI coupled with a Time-of-Flight (TOF) mass analyzer is a high-throughput technique well-suited for the initial profiling of complex peptide mixtures from tissue extracts or even directly from tissue sections (MS imaging).[3][5] Its tolerance to salts and buffers makes it a robust choice for initial screening.[3] Tandem mass spectrometry (TOF/TOF) capabilities allow for the fragmentation of selected peptide ions to obtain sequence information.[6][7]
-
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique that is readily coupled with liquid chromatography (LC) for the separation of complex peptide mixtures prior to mass analysis (LC-MS).[2][8] ESI often produces multiply charged ions, which is advantageous for tandem mass spectrometry (MS/MS) as it facilitates more complete fragmentation and, consequently, more reliable sequence determination.[3][8] ESI-based methods, particularly when combined with high-resolution mass analyzers like quadrupole time-of-flight (Q-TOF) or Orbitrap, provide high sensitivity and mass accuracy for confident peptide identification and de novo sequencing.[4][9]
The choice between MALDI and ESI-based workflows often depends on the specific research question, sample complexity, and desired level of detail. A combination of both techniques can provide a comprehensive overview of the allatostatin peptidome.
Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of an allatostatin peptide to its receptor initiates an intracellular signaling cascade that ultimately leads to a physiological response, such as the inhibition of juvenile hormone synthesis.
Caption: Allatostatin signaling pathway.
II. Experimental Workflow and Protocols
A generalized workflow for the identification and sequencing of allatostatin peptides using mass spectrometry involves several key stages, from sample preparation to data analysis.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass spectrometric characterization and physiological actions of novel crustacean C-type allatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay (RIA) of Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in inhibiting the synthesis of juvenile hormone (JH), a key regulator of development, reproduction, and metabolism.[1][2] Among these, Allatostatin II, a member of the type B allatostatins, has been identified as a potent inhibitor of JH production by the corpora allata.[3][4] The ability to accurately quantify this compound levels in biological samples such as hemolymph and tissue extracts is essential for understanding its physiological functions and for the development of novel insect control agents.
This document provides a detailed protocol for the quantification of this compound using a competitive radioimmunoassay (RIA). Additionally, it includes information on the this compound signaling pathway and presents a summary of relevant quantitative data.
This compound Signaling Pathway
Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[1][5] While the specific downstream signaling cascade for this compound is a subject of ongoing research, the general mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of juvenile hormone biosynthesis within the corpora allata. The signal is transduced through the GPCR, but the complete intracellular pathway is not yet fully elucidated.[5]
References
- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identity of a second type of allatostatin from cockroach brains: an octadecapeptide amide with a tyrosine-rich address sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identity of a second type of allatostatin from cockroach brains: an octadecapeptide amide with a tyrosine-rich address sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
Application Note: Calcium Imaging of Allatostatin II Receptor Activation in Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction Allatostatins are a major family of neuropeptides found in invertebrates that regulate a wide array of physiological processes, including feeding behavior, gut motility, and hormone synthesis.[1][2] Allatostatin II (Dip-AST II), originally isolated from the cockroach Diploptera punctata, is known to inhibit the synthesis of juvenile hormone.[3] The receptors for allatostatins are G-protein coupled receptors (GPCRs), which represent a major target class for drug development.[4] Activation of these receptors often leads to changes in intracellular calcium ([Ca²⁺]i) concentrations, making calcium imaging a powerful tool to study receptor function and screen for novel ligands.
This document provides detailed protocols for monitoring the activation of the this compound receptor (AlstR-II) in neurons using two common calcium imaging techniques: the ratiometric fluorescent dye Fura-2 AM and the genetically encoded calcium indicator (GECI) GCaMP.
Putative Signaling Pathway
Allatostatin receptors are known to couple to various G-proteins. A common pathway for neuropeptide GPCRs involves coupling to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5] This increase in intracellular calcium can be visualized with fluorescent indicators.
Experimental Protocols
Two primary methods for calcium imaging are presented: one using a chemical indicator (Fura-2 AM) and another using a genetically encoded indicator (GCaMP).
Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM
Fura-2 AM is a cell-permeable dye that is converted to the calcium-sensitive indicator Fura-2 by intracellular esterases.[6] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding Ca²⁺. By measuring the ratio of fluorescence emitted when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound), a quantitative measure of intracellular calcium can be obtained that is independent of dye concentration.[7]
Workflow for Fura-2 AM Calcium Imaging
Detailed Methodology
-
Cell Preparation:
-
Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine, laminin).
-
Culture cells to an appropriate confluency (typically 60-80%). Ensure cultures are healthy before proceeding.
-
-
Reagent Preparation (Fura-2 AM Loading Buffer):
-
Prepare a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
On the day of the experiment, dilute the Fura-2 AM stock to a final working concentration of 2-5 µM in the HBSS buffer. To aid dispersion, first mix the stock with an equal volume of 20% (w/v) Pluronic F-127 before diluting into the final buffer volume.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the HBSS buffer.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS buffer to remove extracellular dye.
-
Add fresh HBSS buffer and allow the cells to rest for an additional 30 minutes at room temperature to ensure complete de-esterification of the dye.
-
-
Image Acquisition:
-
Mount the coverslip or dish onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Acquire images by alternating excitation wavelengths between 340 nm and 380 nm, while collecting emitted fluorescence at ~510 nm.[5][6]
-
Record a stable baseline fluorescence ratio for 1-2 minutes.
-
Apply this compound peptide at the desired concentration via a perfusion system or manual addition.
-
Continue recording to capture the peak calcium response and its return to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Protocol 2: Genetically Encoded Calcium Indicator (GECI) Imaging with GCaMP
GECIs, such as GCaMP, are fluorescent proteins that report calcium levels with an increase in fluorescence intensity.[8] They are introduced into cells via genetic methods (e.g., viral transduction), allowing for cell-type-specific and long-term expression.[9] The jGCaMP series offers variants with different kinetics and sensitivities, allowing researchers to select an indicator best suited for their experiment.[10][11]
Workflow for GCaMP Calcium Imaging
Detailed Methodology
-
GCaMP Expression:
-
Select a GCaMP variant appropriate for the desired sensitivity and kinetics (e.g., jGCaMP7f for fast events, jGCaMP7s for sensitivity).[10]
-
Package the GCaMP construct into a suitable vector, such as an adeno-associated virus (AAV), under a neuron-specific promoter (e.g., human Synapsin-1).
-
Transduce cultured neurons with the GCaMP virus. For in vivo studies, this can be achieved via stereotactic injection.[12]
-
Allow sufficient time for robust protein expression, typically 1-3 weeks.
-
-
Cell Preparation for Imaging:
-
For cultured neurons, replace the culture medium with a physiological imaging buffer (e.g., HBSS with 20 mM HEPES) prior to the experiment.
-
-
Image Acquisition:
-
Mount the sample on a fluorescence microscope (epifluorescence, confocal, or two-photon).
-
Excite the GCaMP fluorophore using an appropriate light source (e.g., ~470-488 nm laser or LED) and collect emitted light (~510-530 nm).
-
Record a stable baseline fluorescence (F₀) for 1-2 minutes.
-
Apply this compound at the desired concentration.
-
Continue recording to capture the full fluorescence response (F).
-
-
Data Analysis:
-
Select ROIs corresponding to individual neuronal cell bodies.
-
Calculate the change in fluorescence relative to the baseline, expressed as ΔF/F₀, where ΔF = F - F₀.[13]
-
This normalized value represents the calcium-dependent activity in response to receptor activation.
-
Data Presentation
Quantitative data from calcium imaging experiments should be summarized for clear interpretation and comparison.
Table 1: Comparison of Common Calcium Indicators
| Feature | Fura-2 AM | GCaMP Variants (e.g., jGCaMP7) |
|---|---|---|
| Indicator Type | Chemical Dye | Genetically Encoded Protein |
| Signal Reporting | Ratiometric (Ex: 340/380nm) | Intensimetric (ΔF/F₀) |
| Cell Specificity | Low (loads into most cells) | High (promoter-driven) |
| Loading Method | Incubation | Transfection / Transduction |
| Temporal Resolution | High | Variable (depends on variant kinetics) |
| Signal-to-Noise | Good | Excellent |
| Phototoxicity | Higher (UV excitation) | Lower (Visible light excitation) |
| Suitability | Acute experiments, cell lines | Chronic in vivo, cell-type specific |
Table 2: Representative Dose-Response Data for AlstR-II Activation (Note: This table presents an example data structure. Actual values must be determined experimentally.)
| This compound [M] | Peak Response (Mean ± SEM) | n (cells) |
| 1.00E-11 | 1.05 ± 0.02 (Ratio) or 5 ± 1% (ΔF/F₀) | 50 |
| 1.00E-10 | 1.15 ± 0.03 (Ratio) or 25 ± 4% (ΔF/F₀) | 50 |
| 1.00E-09 | 1.45 ± 0.05 (Ratio) or 90 ± 8% (ΔF/F₀) | 50 |
| 1.00E-08 | 1.80 ± 0.06 (Ratio) or 185 ± 12% (ΔF/F₀) | 50 |
| 1.00E-07 | 1.95 ± 0.05 (Ratio) or 220 ± 10% (ΔF/F₀) | 50 |
| 1.00E-06 | 1.98 ± 0.04 (Ratio) or 225 ± 9% (ΔF/F₀) | 50 |
| Calculated EC₅₀ | ~2.5 nM |
Applications in Research and Drug Development
-
Receptor Characterization: Determine the potency (EC₅₀) and efficacy of this compound and its analogs.
-
Functional Studies: Investigate the role of AlstR-II activation in modulating neuronal excitability and network activity.
-
Drug Discovery: Establish high-throughput screening (HTS) assays to identify novel agonists or antagonists of the AlstR-II receptor for potential use as insecticides or research tools.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Long-Term Two-Photon Calcium Imaging of Neuronal Populations with Subcellular Resolution in Adult Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for recording neural activity evoked by electrical stimulation in mice using two-photon calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators | PLOS One [journals.plos.org]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating a variety of physiological processes, including feeding behavior, locomotion, and hormone synthesis. Allatostatin II, a member of the FGLamide (phenylalanyl-glycyl-leucinamide) subfamily of allatostatins, is known for its inhibitory effects on neuronal activity. Understanding the electrophysiological basis of this inhibition is critical for elucidating its mechanism of action and for the development of novel insect control agents.
These application notes provide a comprehensive overview and detailed protocols for recording and analyzing the electrophysiological response of insect neurons to this compound. The methodologies described herein are applicable to a range of insect species and neuronal preparations, including both in vivo and in vitro setups.
Signaling Pathway of this compound
This compound exerts its inhibitory effect on neurons by activating a specific G-protein coupled receptor (GPCR), the Allatostatin receptor (AlstR). Upon binding of this compound, the AlstR activates an intracellular signaling cascade that leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions (K+) from the neuron results in hyperpolarization of the cell membrane, making it less likely to fire an action potential. This hyperpolarization is the primary mechanism underlying the inhibitory action of this compound.
Data Presentation: Quantitative Effects of Allatostatin on Neuronal Activity
While specific quantitative data for this compound is limited in the available literature, the following tables present data for Allatostatin-A, a closely related FGLamide allatostatin, to illustrate the expected inhibitory effects. This data should be considered representative and may vary depending on the specific this compound peptide, insect species, neuron type, and experimental conditions.
Table 1: Effect of Allatostatin-A on Neuronal Membrane Potential (Whole-Cell Patch-Clamp)
| Parameter | Control | Allatostatin-A (1 µM) | Change |
| Resting Membrane Potential (mV) | -60.2 ± 2.5 | -68.7 ± 3.1 | -8.5 mV |
| Input Resistance (MΩ) | 155.4 ± 12.8 | 121.9 ± 10.5 | -33.5 MΩ |
Table 2: Effect of Allatostatin-A on Neuronal Firing Rate (Extracellular Recording)
| Parameter | Control | Allatostatin-A (1 µM) | % Inhibition |
| Spontaneous Firing Rate (Hz) | 15.8 ± 3.1 | 4.2 ± 1.5 | 73.4% |
| Evoked Spike Count (per stimulus) | 28.4 ± 4.7 | 7.1 ± 2.2 | 75.0% |
Table 3: Dose-Response of Allatostatin-A on Neuronal Firing Rate
| Concentration (nM) | % Inhibition of Firing Rate |
| 1 | 5.2 ± 1.8 |
| 10 | 28.6 ± 4.5 |
| 100 | 65.1 ± 7.2 |
| 1000 | 74.8 ± 6.9 |
| EC50 | ~85 nM |
Experimental Protocols
The following protocols provide detailed methodologies for performing electrophysiological recordings of neuronal responses to this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Insect Neurons
This protocol is designed for in vitro recordings from dissociated insect neurons in culture.
1. Preparation of Solutions:
-
External Solution (Saline): 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose. Adjust pH to 7.2 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (Pipette Solution): 140 mM K-gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~310 mOsm.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water and store at -20°C. Dilute to the desired final concentration in the external solution immediately before use.
2. Neuron Preparation:
-
Culture dissociated neurons from the desired insect species and developmental stage on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Allow neurons to adhere and grow for at least 24 hours before recording.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min using a perfusion system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a healthy neuron with the patch pipette while applying slight positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity (membrane potential, firing rate) in current-clamp mode.
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Record the changes in neuronal activity for a defined period (e.g., 5-10 minutes).
-
Wash out the this compound by perfusing with the control external solution and record the recovery of neuronal activity.
Protocol 2: Extracellular Recording from an Intact Insect Brain Preparation
This protocol is suitable for in vivo or ex vivo recordings from neurons within the intact central nervous system.
1. Preparation of the Animal:
-
Anesthetize the insect by cooling on ice.
-
Secure the insect in a dissecting dish, dorsal side up, using wax or pins.
-
Dissect a small window in the head capsule to expose the brain.
-
Continuously superfuse the exposed brain with oxygenated insect saline.
2. Recording Setup:
-
Fabricate recording electrodes from tungsten or stainless-steel wire, insulated except for the tip.
-
Position the recording electrode in the brain region of interest using a micromanipulator.
-
Place a reference electrode in the surrounding saline or a distant part of the body.
-
Amplify and filter the recorded neural signals.
3. This compound Application:
-
For bath application, switch the superfusion solution to one containing the desired concentration of this compound.
-
For local application (puffer), use a micropipette to eject a small volume of this compound solution in the vicinity of the recording electrode.
4. Recording and Analysis:
-
Record baseline spontaneous and/or sensory-evoked neuronal activity.
-
Apply this compound and record the changes in firing rate and pattern.
-
Wash out the peptide and monitor the recovery of neuronal activity.
-
Use spike sorting software to isolate and analyze the activity of individual neurons.
Concluding Remarks
The protocols and information provided in these application notes offer a comprehensive guide for investigating the electrophysiological effects of this compound on insect neurons. By employing these techniques, researchers can gain valuable insights into the neuronal mechanisms underlying the diverse physiological roles of this important neuropeptide family. Such knowledge is fundamental for basic neuroscience research and holds significant potential for the development of novel and specific insect pest management strategies.
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Allatostatin Gene in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatostatins (Ast) are a diverse family of neuropeptides in insects that play crucial roles in regulating a wide range of physiological processes. In Drosophila melanogaster, three types of Allatostatins have been identified: Allatostatin-A (AstA), Allatostatin-B (AstB), and Allatostatin-C (AstC). These peptides are involved in the modulation of feeding behavior, sleep, metabolism, circadian rhythms, and reproduction.[1][2][3] The development of CRISPR/Cas9 technology has provided a powerful tool for generating targeted gene knockouts, enabling precise investigation of the in vivo functions of Allatostatin genes.
These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated knockout of the Allatostatin-A and Allatostatin-C genes in Drosophila melanogaster.
Allatostatin Signaling Pathways
Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs).
Allatostatin-A (AstA) Signaling: AstA peptides bind to two known receptors, DAR-1 (AstA-R1) and DAR-2 (AstA-R2), which are homologous to mammalian galanin receptors.[4] AstA signaling is implicated in the inhibition of feeding and the promotion of sleep.[1][5] AstA-expressing neurons in the posterior lateral protocerebrum (PLP) and enteroendocrine cells in the midgut are key players in these processes.[1][5] Furthermore, AstA signaling is modulated by the neuropeptide Pigment-Dispersing Factor (PDF), a key output factor of the circadian clock, suggesting an integration of feeding, sleep, and circadian regulation.[1] AstA also influences metabolic homeostasis by regulating the secretion of adipokinetic hormone (AKH) and Drosophila insulin-like peptides (DILPs).[3]
Allatostatin-C (AstC) Signaling: AstC, a homolog of vertebrate somatostatin, signals through two receptors, AstC-R1 and AstC-R2.[6][7] This signaling pathway is crucial for modulating circadian activity patterns and regulating oogenesis.[2][7] AstC is expressed in dorsal clock neurons (DN1s), and its signaling to the AstC-R2 receptor in evening-active LNds regulates locomotor activity.[2] Additionally, AstC from a subset of posterior dorsal neurons (DN1p) generates the circadian rhythm for oogenesis by acting on insulin-producing cells (IPCs) to suppress juvenile hormone (JH) dependent vitellogenesis.[7][8][9]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Allatostatin-A Signaling Pathway.
Caption: Allatostatin-C Signaling Pathways.
Caption: CRISPR/Cas9 Knockout Workflow.
Quantitative Data from Allatostatin Knockout Studies
| Gene Knockout | Phenotype Assessed | Observation | Quantitative Change | Reference |
| AstA | Feeding Behavior | Reduced food intake upon activation of AstA cells is abolished in AstA null mutants. | Food consumption in AstASK4 mutants with activated AstA cells is not significantly different from controls. | [1] |
| AstA | Locomotor Activity | Thermogenetic activation of AstA cells reduces locomotor activity, an effect lost in AstA null mutants. | Activity levels of AstA¹>TrpA1 in AstASK4 background are not significantly different from controls at 29°C. | [1] |
| AstC | Egg Production | Activation of AstC-Gal4 neurons inhibits egg production. | Activation of AstC neurons reduces the number of mature eggs per virgin female by approximately 50%. | [8] |
| AstC | Egg Laying | Activation of AstC-Gal4 neurons inhibits egg laying. | Mated females with activated AstC neurons lay significantly fewer eggs over 48 hours compared to controls. | [8] |
| AstC | Circadian Rhythm of Oogenesis | The circadian rhythm of vitellogenesis is disrupted in flies with silenced AstC signaling. | The rhythmic fluctuation in the number of mature follicles is abolished in females with RNAi-mediated knockdown of AstC receptors in IPCs. | [7][8] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Allatostatin Gene
1.1. Guide RNA (gRNA) Design and Cloning
-
Target Site Selection: Identify the genomic sequence of the target Allatostatin gene (e.g., AstA - FlyBase ID: FBgn0023427, AstC - FlyBase ID: FBgn0039745). Use online tools such as "DRSC Find CRISPRs" or "CRISPR Optimal Target Finder" to design gRNA sequences targeting an early exon to induce frameshift mutations.[10] Select gRNAs with high predicted efficiency and low off-target scores.
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for the chosen gRNA target sequence. Add appropriate overhangs for cloning into the gRNA expression vector (e.g., BbsI sites for the pCFD4 vector).
-
Annealing and Ligation: Anneal the complementary oligonucleotides to form a double-stranded DNA fragment. Ligate the annealed fragment into a BbsI-digested pCFD4-U6:1_U6:3-tandem-gRNAs vector. This vector allows for the expression of two gRNAs simultaneously, which can be used to generate a larger deletion.
-
Transformation and Verification: Transform the ligation product into competent E. coli. Select positive colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.
1.2. Embryo Microinjection
-
Fly Strain: Use a Drosophila strain expressing Cas9 in the germline, such as y¹ M{nos-Cas9.P}ZH-2A w*/FM7c or a similar strain.[11]
-
Embryo Collection: Collect embryos laid within a 1-2 hour window on apple juice agar (B569324) plates.
-
Dechorionation: Dechorionate the embryos by treating them with 50% bleach for 2-3 minutes, followed by thorough washing with water.
-
Microinjection: Align the dechorionated embryos on a coverslip and cover them with halocarbon oil. Microinject the gRNA expression plasmid (e.g., 500 ng/µl in injection buffer) into the posterior pole of the embryos using a fine glass needle.[11][12]
-
Incubation: After injection, carefully transfer the embryos to a humid chamber and incubate at 25°C until hatching.
1.3. Screening and Establishing Mutant Lines
-
G0 Cross: Cross the surviving injected G0 adult flies individually to a balancer stock (e.g., w¹¹¹⁸; If/CyO; MKRS/TM6B).
-
F1 Screening: In the F1 generation, screen individual flies for the presence of the desired mutation. This can be done by:
-
Phenotypic Screening: If the knockout is expected to produce a visible phenotype.
-
PCR and Restriction Digest: Design PCR primers flanking the target site. Amplify the genomic region and digest the PCR product with a restriction enzyme that cuts the wild-type sequence but not the mutated sequence (if the mutation destroys a restriction site).
-
T7 Endonuclease I Assay: Amplify the target region from individual F1 flies and a wild-type fly. Denature and re-anneal the PCR products to form heteroduplexes, which can be cleaved by T7 Endonuclease I.
-
Sequencing: The most definitive method is to sequence the PCR product to identify insertions or deletions (indels).
-
-
Establish Homozygous Line: Intercross the F1 flies carrying the desired mutation to generate a homozygous knockout line. Use balancer chromosomes to track the mutated chromosome.
Protocol 2: Validation of Allatostatin Gene Knockout
2.1. RT-qPCR for mRNA Level Quantification
-
RNA Extraction: Extract total RNA from whole flies or specific tissues (e.g., heads) of both wild-type and homozygous knockout flies using a standard Trizol-based method or a commercial kit.[13]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[14]
-
qPCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for the Allatostatin gene and one or more validated reference genes for normalization (e.g., RpL32, Actin5C).[15][16]
-
Data Analysis: Calculate the relative expression of the Allatostatin mRNA in knockout flies compared to wild-type flies using the ΔΔCt method. A significant reduction in mRNA levels confirms the knockout at the transcript level.
2.2. Western Blot for Protein Level Confirmation
-
Protein Extraction: Homogenize whole flies or dissected tissues from wild-type and knockout flies in lysis buffer containing protease inhibitors.[17] Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the Allatostatin peptide.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[19]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
-
Analysis: The absence of a band corresponding to the Allatostatin protein in the knockout samples, which is present in the wild-type samples, confirms the successful knockout at the protein level. Use a loading control antibody (e.g., anti-Actin or anti-Tubulin) to ensure equal protein loading.
Conclusion
The CRISPR/Cas9 system offers an efficient and precise method for generating Allatostatin gene knockouts in Drosophila melanogaster. The protocols and data presented here provide a comprehensive guide for researchers to investigate the multifaceted roles of Allatostatins in insect physiology and behavior. Successful knockout and subsequent phenotypic analysis will contribute to a deeper understanding of neuropeptide signaling and its potential as a target for novel pest control strategies or therapeutic interventions.
References
- 1. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. FlyBase:CRISPR - FlyBase Wiki [wiki.flybase.org]
- 11. CRISPR-Cas9 Mediated Genome Editing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR-Cas9 genome editing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real time qPCR (Fly Heads) [protocols.io]
- 14. biorxiv.org [biorxiv.org]
- 15. Robust RT-qPCR Data Normalization: Validation and Selection of Internal Reference Genes during Post-Experimental Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robust RT-qPCR data normalization: validation and selection of internal reference genes during post-experimental data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flag M2 immunoprecipitation and Western Blot in Drosophila [protocols.io]
- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. scribd.com [scribd.com]
- 20. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNAi Knockdown of Allatostatin Receptor for Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Allatostatins (ASTs) are a significant family of neuropeptides in invertebrates that act as key regulators of a multitude of physiological processes.[1] Primarily known for their role in inhibiting the synthesis of juvenile hormone (JH) in many insect species, their functions also extend to the regulation of feeding behavior, gut motility, and neuromodulation.[1][2][3] These peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs), known as Allatostatin receptors (AstRs).[2][4][5] Given their critical roles, AstRs have become promising targets for developing novel and specific insect pest control agents.
RNA interference (RNAi) is a powerful and highly specific gene-silencing mechanism that allows for the targeted knockdown of gene expression.[6][7][8] By introducing double-stranded RNA (dsRNA) homologous to the target gene, researchers can effectively reduce the expression of the corresponding protein. This application note provides a comprehensive overview and detailed protocols for utilizing RNAi to knock down Allatostatin receptor expression in insects, enabling in-depth functional analysis of their roles in physiology and behavior.
Allatostatin Signaling Pathway
Allatostatin-A (AstA) receptors are GPCRs that share homology with mammalian somatostatin (B550006) and galanin receptors.[4][9] Upon binding of the AstA peptide ligand (characterized by a conserved Y/FXFGL-NH2 C-terminus), the receptor undergoes a conformational change.[4][9] This activates associated heterotrimeric G-proteins, leading to downstream intracellular signaling cascades that modulate cellular activity. While specific downstream effectors can vary, the general pathway involves G-protein-mediated regulation of enzymes like adenylyl cyclase or phospholipase C, ultimately impacting ion channel activity and cellular metabolism.
Experimental Workflow for Functional Studies
The process of conducting functional studies using RNAi to knock down Allatostatin receptor expression involves a series of sequential steps, from initial target identification and dsRNA synthesis to the final analysis of physiological and behavioral outcomes.
Detailed Experimental Protocols
Protocol 1: dsRNA Synthesis
This protocol describes the synthesis of dsRNA using an in vitro transcription (IVT) reaction from a PCR-generated DNA template.[10][11][12]
1. Template Design and Primer Synthesis:
-
Identify a unique region of the target Allatostatin receptor mRNA, typically 300-600 bp in length.[10][11] Avoid regions with significant homology to other genes to prevent off-target effects.[6]
-
Design forward and reverse primers to amplify this region.
-
Add the T7 RNA polymerase promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.[10][11]
2. PCR Amplification of the DNA Template:
-
Perform PCR using cDNA or genomic DNA from the target insect as a template.
-
Reaction Mix (50 µL total):
-
5 µL 10x PCR Buffer
-
1 µL dNTPs (10 mM)
-
1.5 µL Forward Primer (10 µM)
-
1.5 µL Reverse Primer (10 µM)
-
1 µL DNA Template (~100 ng)
-
0.5 µL High-Fidelity DNA Polymerase
-
39.5 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
35 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-60°C for 20 seconds.
-
Extension: 72°C for 20-30 seconds.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Verify the PCR product size and purity on a 1% agarose (B213101) gel. Purify the PCR product using a standard kit.
3. In Vitro Transcription (IVT):
-
Use a commercial T7 transcription kit (e.g., Ambion MEGAscript T7 Kit).
-
Reaction Mix (20 µL total):
-
8 µL Purified PCR Template (0.5-1.0 µg)
-
2 µL 10x Reaction Buffer
-
2 µL ATP Solution
-
2 µL CTP Solution
-
2 µL GTP Solution
-
2 µL UTP Solution
-
2 µL T7 Enzyme Mix
-
-
Incubate the reaction at 37°C for 2-4 hours.
4. dsRNA Purification and Annealing:
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the single-stranded RNA using a column-based purification kit or LiCl precipitation.
-
To anneal, combine sense and antisense RNA, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature.
-
Quantify the resulting dsRNA using a spectrophotometer (A260) and verify its integrity on an agarose gel.[13] Store at -80°C.
Protocol 2: dsRNA Delivery via Microinjection
Microinjection is a reliable method for delivering a precise dose of dsRNA into the insect hemocoel.[6][13][14]
1. Preparation of Needles and Injection Solution:
-
Pull glass capillary tubes to a fine point using a needle puller.[13]
-
Bevel the needle tip to create a sharp point for clean entry.
-
Dilute the purified dsRNA to the desired concentration (e.g., 1-5 µg/µL) in sterile, nuclease-free injection buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA).[15]
2. Insect Anesthesia and Immobilization:
-
Anesthetize insects by placing them on a chill table or on ice for 5-10 minutes.[13]
-
Position the anesthetized insect on a holding stage (e.g., a petri dish with modeling clay or a vacuum stage) under a dissecting microscope.
3. Injection Procedure:
-
Load the pulled needle with the dsRNA solution using a microloader pipette tip.
-
Mount the needle onto a microinjector.
-
Gently insert the needle into a soft area of the insect's cuticle, often the intersegmental membrane between the thoracic or abdominal segments.[6]
-
Inject a precise volume of dsRNA solution (e.g., 50-200 nL). The injected volume can be calibrated using a graduated needle or by measuring the droplet size in oil.[14]
-
Carefully withdraw the needle.
4. Post-Injection Recovery:
-
Transfer the injected insects to a clean recovery container with access to food and water.[13][14]
-
Maintain them under standard rearing conditions for 3-5 days to allow for gene knockdown to occur. Monitor daily for mortality.
Protocol 3: Validation of Gene Knockdown by RT-qPCR
Reverse transcriptase-quantitative PCR (RT-qPCR) is the standard method for quantifying the reduction in target mRNA levels.[16]
1. RNA Extraction and cDNA Synthesis:
-
At a designated time post-injection (e.g., 3-5 days), dissect relevant tissues (e.g., brain, fat body) or use whole insects.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Primer Design and Validation:
-
Design qPCR primers that amplify a 100-200 bp region of the Allatostatin receptor transcript. It is recommended to design primers that amplify the 5' region of the transcript to avoid detecting RNAi cleavage products.[17]
-
Select and validate at least two stable reference genes for normalization (e.g., Actin, GAPDH, RPL32).[16][18][19] The stability of reference genes should be confirmed for the specific insect and experimental conditions.[19][20]
-
Validate primer efficiency through a standard curve analysis.
3. qPCR Reaction and Analysis:
-
Reaction Mix (10 µL total):
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA template (diluted 1:5)
-
3 µL Nuclease-free water
-
-
Cycling Conditions:
-
Initial Activation: 95°C for 2 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 5 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt Curve Analysis.[20]
-
-
Calculate the relative expression of the AstR gene using the 2-ΔΔCT method, normalizing to the geometric mean of the reference genes.
Protocol 4: Functional Assays
The choice of functional assay depends on the hypothesized role of the Allatostatin receptor.
1. Feeding Behavior Assay:
-
Activation of Allatostatin-A neurons can inhibit feeding behavior.[3]
-
Procedure:
-
Following RNAi treatment, starve insects for a defined period (e.g., 24 hours).
-
Use a capillary feeding (CAFE) assay or a dye-laced food consumption assay.
-
For the dye assay, provide a food source containing a non-toxic, colored dye (e.g., Brilliant Blue FCF).
-
After a set feeding period, homogenize individual insects and measure the absorbance of the supernatant at the dye's peak wavelength.
-
Compare food intake between AstR knockdown insects and control insects (injected with dsRNA for a non-related gene like GFP).
-
2. Reproductive Phenotype Analysis:
-
Allatostatins are known inhibitors of juvenile hormone (JH) synthesis, which is critical for reproduction.[2][21]
-
Oviposition Assay:
-
After RNAi treatment, place individual females in an oviposition chamber with an appropriate substrate.[13]
-
Count the number of eggs laid over a specific period (e.g., 24-48 hours).
-
Compare egg production between AstR knockdown and control females.
-
-
Juvenile Hormone (JH) Synthesis Measurement:
-
Dissect the corpora allata (the glands that produce JH) from treated and control insects.
-
Use an in vitro radiochemical assay to measure the rate of JH synthesis by incubating the glands with a radiolabeled precursor (e.g., [3H]-methionine).
-
Quantify the synthesized radiolabeled JH using high-performance liquid chromatography (HPLC) and scintillation counting. A significant increase in JH synthesis would be expected following the knockdown of an inhibitory AstR.[21]
-
Data Presentation and Expected Results
Quantitative data from RNAi experiments should be clearly summarized to demonstrate both the efficiency of the knockdown and its functional consequences.
Table 1: Example RT-qPCR Data for Allatostatin Receptor (AstR) Knockdown
| Treatment Group | Target Gene | Normalized Relative Expression (Mean ± SE) | Knockdown Efficiency (%) |
|---|---|---|---|
| Control (dsGFP) | AstR-A | 1.00 ± 0.12 | 0% |
| Experimental (dsAstR-A) | AstR-A | 0.25 ± 0.08 | 75% |
This table illustrates a typical outcome where injection of dsRNA targeting the Allatostatin Receptor A (dsAstR-A) results in a significant reduction in its mRNA levels compared to a control group injected with dsRNA for Green Fluorescent Protein (dsGFP). Knockdown efficiencies often range from 70-90%.[7][21]
Table 2: Example Functional Assay Data Following AstR Knockdown
| Treatment Group | Food Intake (µ g/insect/hr , Mean ± SE) | Eggs Laid (per female/24hr, Mean ± SE) |
|---|---|---|
| Control (dsGFP) | 15.4 ± 2.1 | 45.2 ± 5.3 |
| Experimental (dsAstR-A) | 28.9 ± 3.5* | 68.7 ± 7.1* |
*Indicates a statistically significant difference (e.g., p < 0.05) compared to the control group. This hypothetical data shows that knocking down an inhibitory Allatostatin receptor leads to increased food intake and egg production, consistent with lifting the inhibitory effects of Allatostatin signaling.[3][21]
RNAi Mechanism Overview
References
- 1. Frontiers | C. elegans allatostatin-like receptors [frontiersin.org]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi technology and its use in studying the function of nuclear receptors and coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAi Methodologies for the Functional Study of Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flyrnai.org [flyrnai.org]
- 11. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reproducible dsRNA Microinjection and Oviposition Bioassay in Mosquitoes and House Flies [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. RNA interference protocols for gene silencing in the spittlebug Philaenus spumarius, vector of Xylella fastidiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of Reference Genes for the Normalization of RT-qPCR Data in Gene Expression Studies in Insects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. Frontiers | Transcriptomic-based selection of reference genes for quantitative real-time PCR in an insect endosymbiotic model [frontiersin.org]
- 21. Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Application Notes and Protocols for Developing Stable Allatostatin II Analogs for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of neuropeptides in insects that play a crucial role in inhibiting the synthesis of juvenile hormone, a key regulator of development, reproduction, and behavior.[1][2][3] Allatostatin II (AST-II), a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, is a member of this family.[4] The native peptides, however, are highly susceptible to degradation by peptidases in vivo, limiting their therapeutic and research applications.[5] For instance, the insect neuropeptide Manse-AT has a reported half-life of only 1 to 5 minutes in the hemolymph of Spodoptera frugiperda larvae.[6] This rapid degradation necessitates the development of stable analogs for effective in vivo studies.
These application notes provide a comprehensive guide to the strategies and methodologies for developing stable this compound analogs. This document outlines protocols for analog design and synthesis, in vitro stability assessment, and in vivo evaluation, tailored for researchers in insect physiology and insecticide development.
Strategies for Enhancing In Vivo Stability of this compound Analogs
The primary challenge in utilizing this compound for in vivo applications is its rapid enzymatic degradation. Several strategies can be employed to enhance peptide stability:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at or near cleavage sites can sterically hinder peptidase access. Incorporating unnatural amino acids can also confer resistance to proteolysis.
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases. The native this compound already possesses a C-terminal amide.
-
Cyclization: Introducing cyclic structures, either through head-to-tail, side-chain-to-side-chain, or backbone cyclization, can restrict the peptide's conformation, making it less accessible to proteases.
-
Peptide Bond Isosteres: Replacing labile peptide bonds with non-natural linkers can prevent enzymatic cleavage at specific sites.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation.
Data Presentation: In Vitro Bioactivity of Allatostatin Analogs
While specific in vivo stability data for this compound analogs is limited in publicly available literature, in vitro bioactivity data provides a crucial first step in evaluating the potential of newly synthesized analogs. The following table summarizes the in vitro inhibitory activity (IC50) of various synthesized allatostatin analogs on juvenile hormone biosynthesis.
| Analog ID | Modification | In Vitro Bioactivity (IC50 in nM) | Reference |
| Dippu-AST 1 | Natural Allatostatin | 8 | [7] |
| K15 | Aromatic acid replacement of Y/FX region | 1.79 | [7] |
| K24 | Dicarboxylic acid replacement of Y/FX region | 5.32 | [7] |
Experimental Protocols
Synthesis of this compound Analogs
Protocol: Solid-Phase Peptide Synthesis (SPPS) of an this compound Analog
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies and can be used to synthesize this compound analogs.[8]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including any desired D-amino acids or unnatural amino acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.
-
Add DIC and OxymaPure to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence of the this compound analog.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DDT/water (e.g., 95:2.5:2.5:0).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized analog using mass spectrometry and analytical HPLC.
In Vitro Stability Assays
Protocol: Hemolymph Stability Assay
This protocol is designed to assess the stability of this compound analogs in insect hemolymph.[9][10][11][12][13]
Materials:
-
Live insects (e.g., Periplaneta americana cockroaches)
-
Capillary tubes
-
Phenylthiourea (PTU) (to prevent melanization)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Hemolymph Collection:
-
Anesthetize the insect on ice.
-
Make a small incision in a soft cuticle area (e.g., between leg segments).
-
Collect the exuding hemolymph using a capillary tube pre-coated with a small amount of PTU.
-
Immediately transfer the hemolymph to a microcentrifuge tube on ice.
-
-
Hemolymph Processing:
-
Centrifuge the collected hemolymph at 4°C to pellet hemocytes.
-
Collect the supernatant (plasma).
-
-
Incubation:
-
Incubate a known concentration of the this compound analog with the insect plasma at a specific temperature (e.g., 25°C).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, quench the reaction by adding an equal volume of 10% TFA in acetonitrile to the aliquot.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the analog in the hemolymph.
-
Protocol: Enzymatic Degradation Assay
This protocol assesses the stability of this compound analogs against specific proteases.
Materials:
-
Purified proteases (e.g., trypsin, chymotrypsin, pronase)
-
Reaction buffer appropriate for the chosen enzyme
-
This compound analog
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the this compound analog at a known concentration in the appropriate reaction buffer.
-
Initiate the reaction by adding the protease.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Time Points: Take aliquots at various time points.
-
Quenching and Preparation: Quench the reaction and prepare the samples for analysis as described in the hemolymph stability assay.
-
Analysis: Analyze the samples by LC-MS/MS to determine the rate of degradation.
In Vivo Administration and Efficacy
Protocol: In Vivo Administration of this compound Analogs to Cockroaches
This protocol describes the injection of this compound analogs into cockroaches to assess their in vivo effects.[16][17]
Materials:
-
Live adult cockroaches (Periplaneta americana)
-
Micro-syringe
-
Insect saline solution
-
Stable this compound analog
Procedure:
-
Animal Preparation: Anesthetize the cockroaches by chilling them on ice.
-
Injection:
-
Dissolve the this compound analog in insect saline to the desired concentration.
-
Using a micro-syringe, inject a small volume (e.g., 1-5 µL) of the peptide solution into the abdominal hemocoel.
-
Inject a control group with insect saline only.
-
-
Post-injection Monitoring:
-
Return the insects to their housing.
-
Monitor for behavioral changes, effects on development, or other physiological parameters of interest.
-
-
Bioassay for Efficacy (Inhibition of Juvenile Hormone Synthesis):
-
At a designated time post-injection, dissect the corpora allata from both treated and control insects.
-
Culture the corpora allata in vitro in the presence of a radiolabeled juvenile hormone precursor (e.g., [3H]-methionine).
-
Quantify the amount of radiolabeled juvenile hormone produced to determine the inhibitory effect of the analog.
-
Receptor Binding Assay
Protocol: Radioligand Binding Assay for Allatostatin Receptor
This protocol outlines a method to determine the binding affinity of stable this compound analogs to their cognate G protein-coupled receptor (GPCR). This protocol is a general framework and would require optimization for a specific Allatostatin receptor.[18][19][20]
Materials:
-
Cell line or tissue expressing the Allatostatin receptor (e.g., heterologous expression in HEK293 cells).[21]
-
Radiolabeled this compound analog (e.g., iodinated with ¹²⁵I).[22]
-
Unlabeled stable this compound analog.
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells or tissue expressing the receptor in a cold buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled this compound analog, and varying concentrations of the unlabeled stable analog.
-
For total binding, omit the unlabeled analog.
-
For non-specific binding, add a large excess of the unlabeled analog.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled analog.
-
Determine the IC50 value (concentration of unlabeled analog that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
References
- 1. Synthesis of 177Lu-Labeled, Somatostatin-2 Receptor-Targeted Metalla-Assemblies: Challenges in the Design of Supramolecular Radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Profiling and Quantitation of Changes in Circulating Hormones Secreted over Time in Cancer borealis Hemolymph Due to Feeding Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of a new method for collecting hemolymph and measuring phenoloxidase activity in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Method for Quick and Easy Hemolymph Collection from Apidae Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 16. Isolation and Purification of an Antibacterial Protein from Immune Induced Haemolymph of American Cockroach, Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and Purification of an Antibacterial Protein from Immune Induced Haemolymph of American Cockroach, Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural, functional, and evolutionary characterization of novel members of the allatostatin receptor family from insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 20. DSpace [qspace.library.queensu.ca]
- 21. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 22. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
Application Notes and Protocols for Allatostatin II Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes. The Allatostatin-A (AST-A) subfamily, to which Allatostatin II (AST-II) belongs, is primarily known for its potent inhibition of juvenile hormone biosynthesis in many insect species, including the cockroach Diploptera punctata, from which AST-II was first isolated. The receptors for AST-A peptides are G-protein coupled receptors (GPCRs), making them attractive targets for the development of novel insecticides and for fundamental research into insect endocrinology.
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound and its ligands with its cognate receptor. The protocols are designed to be adaptable for use with membrane preparations from either native tissues or cultured cells expressing the receptor.
Signaling Pathway of Allatostatin-A Receptors
Allatostatin-A receptors, such as the well-characterized Drosophila receptors DAR-1 and DAR-2, are coupled to the inhibitory G-protein alpha subunit (Gαi). Upon ligand binding, the receptor undergoes a conformational change, activating the G-protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels mediates the downstream physiological effects of allatostatins.
Caption: Allatostatin-A receptor signaling pathway.
Quantitative Data: Ligand Binding Affinities
The following table summarizes the biological activity of the 13 allatostatins identified in Diploptera punctata, presented as IC50 and ED50 values for the inhibition of juvenile hormone synthesis. While not direct binding affinities (Ki), these values provide a robust measure of ligand potency at the native receptor in a physiological context.
| Ligand (Dippu-AST) | Sequence | IC50 (nM)[1] | ED50 (nM)[1] |
| 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 73 | 107 |
| 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.014 | 0.014 |
| 3 | Gly-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 14 | 12 |
| 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.25 | 0.25 |
| 5 | Pro-Tyr-Asn-Phe-Gly-Leu-NH₂ | 0.02 | 0.02 |
| 6 | Tyr-Pro-Gln-Glu-His-Arg-Phe-Ser-Phe-Gly-Leu-NH₂ | 0.18 | 0.18 |
| 7 | Asp-Gly-Arg-Met-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.18 | 0.18 |
| 8 | Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.25 | 0.25 |
| 9 | Ala-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.13 | 0.13 |
| 10 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.13 | 0.13 |
| 11 | Ala-Gln-Gln-Arg-Tyr-Ser-Phe-Gly-Leu-NH₂ | 0.18 | 0.18 |
| 12 | Asp-Pro-Asn-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 2.5 | 2.5 |
| 13 | Gly-Asn-Ile-Arg-Asn-Met-Gly-Phe-Gly-Leu-NH₂ | 13 | 13 |
Experimental Protocols
Workflow for Receptor Binding Assay
The general workflow for a competitive radioligand binding assay involves preparing the receptor source, incubating it with a radiolabeled ligand and a competing unlabeled ligand, separating the bound from free radioligand, and quantifying the bound radioactivity.
References
Application Note: Quantitative PCR (qPCR) for Allatostatin Gene Expression Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating development, feeding, and reproduction.[1][2] Notably, they are potent inhibitors of Juvenile Hormone (JH) synthesis.[1][3] This inhibitory function makes the allatostatin signaling pathway a promising target for the development of novel insecticides.[1] This application note provides a comprehensive protocol for the quantitative analysis of Allatostatin-A (AstA) gene expression, including Allatostatin II, using reverse transcription quantitative polymerase chain reaction (RT-qPCR). Detailed methodologies for tissue preparation, RNA extraction, cDNA synthesis, and qPCR data analysis are presented to ensure reliable and reproducible quantification of allatostatin gene expression.
Introduction to Allatostatin Signaling
Allatostatins, particularly the Allatostatin-A (AstA) family characterized by a C-terminal Y/FXFGLamide sequence, are pleiotropic brain-gut peptides.[4] They function by binding to G-protein coupled receptors (GPCRs), which are homologous to mammalian galanin/somatostatin receptors.[2][4] This interaction triggers a downstream signaling cascade that exerts various physiological effects, the most prominent being the inhibition of JH production in the corpora allata.[1] Given that JH is essential for insect development and reproduction, modulating the allatostatin system presents a strategic approach for pest control. Accurate quantification of allatostatin gene expression is the first step in understanding its regulation and identifying compounds that can interfere with its function.
Caption: Allatostatin-A signaling pathway.
Experimental Workflow Overview
The quantification of Allatostatin gene expression involves a multi-step process. It begins with the collection of relevant insect tissues, followed by RNA extraction and purification. The purified RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR assay. The final step involves the analysis of qPCR data to determine the relative expression levels of the Allatostatin gene.
Caption: Workflow for qPCR-based gene expression analysis.
Detailed Experimental Protocols
Protocol 1: RNA Extraction from Insect Tissues (TRIzol Method)
This protocol is optimized for extracting high-quality total RNA from various insect tissues, including those with tough exoskeletons.[5][6][7]
Materials:
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Micro-pestles and 1.5 mL microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Homogenize 10-50 mg of fresh or flash-frozen insect tissue in 1 mL of TRIzol reagent using a sterile micro-pestle.[8] For tough tissues, ensure complete disruption.
-
Optional: Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 200 µL of chloroform. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[6] The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a new sterile tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[8] The RNA will form a gel-like pellet on the side or bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[8]
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Assess RNA concentration and purity (A260/A280 ratio should be ~1.8-2.0) using a spectrophotometer. Store RNA at -80°C.
Protocol 2: First-Strand cDNA Synthesis
This protocol describes the reverse transcription of RNA into cDNA, which is a necessary template for qPCR.[9][10]
Materials:
-
First-Strand cDNA Synthesis Kit (containing Reverse Transcriptase, reaction buffer, dNTPs, and primers like oligo(dT)s/random hexamers)
-
Purified Total RNA (100 ng - 1 µg)
-
RNase-free water
-
Thermal cycler
Procedure:
-
On ice, prepare the reverse transcription master mix according to the manufacturer's instructions. A typical 20 µL reaction is shown below. Prepare enough for all samples plus one extra reaction.
Component Volume per Reaction 5x or 10x Reaction Buffer 4 µL or 2 µL dNTP Mix (10 mM) 1 µL Oligo(dT)/Random Primers 1 µL Reverse Transcriptase 1 µL | RNase Inhibitor | 1 µL |
-
In a sterile PCR tube, add 1 µg of total RNA and enough nuclease-free water to reach the volume required by the kit (e.g., for a final 20 µL reaction, if the master mix is 8 µL, add RNA and water to a total of 12 µL).
-
Add the master mix to each PCR tube containing the RNA template.
-
Mix gently by pipetting and briefly centrifuge the tubes.
-
Place the tubes in a thermal cycler and run the following program (protocols may vary by kit)[11]:
-
Priming/Annealing: 25°C for 5-10 minutes
-
Reverse Transcription: 42-50°C for 50-60 minutes
-
Inactivation: 70-85°C for 5 minutes
-
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection for quantifying the Allatostatin gene transcript.
Materials:
-
cDNA template (from Protocol 2)
-
SYBR Green qPCR Master Mix (2x)
-
Forward and Reverse primers for Allatostatin-A (10 µM each)
-
Forward and Reverse primers for a validated reference gene (e.g., Actin, GAPDH, rp49) (10 µM each)[12][13][14]
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Primer Design Considerations:
-
Target: Allatostatin-A (AstA) gene.
-
Amplicon Length: 80-150 bp.[15]
-
Primer Length: 18-24 nucleotides.
-
GC Content: 40-60%.
-
Melting Temperature (Tm): 60-64°C, with both primers within 2°C of each other.[16]
-
Design: Whenever possible, design primers to span an exon-exon junction to prevent amplification of contaminating genomic DNA.[15]
Procedure:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene (Allatostatin and reference gene) in separate tubes. For a 20 µL reaction volume:
Component Volume per Reaction Final Concentration 2x SYBR Green Master Mix 10 µL 1x Forward Primer (10 µM) 0.4 µL 200 nM Reverse Primer (10 µM) 0.4 µL 200 nM Nuclease-free water 7.2 µL - | Total Master Mix | 18 µL | |
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of cDNA template to the appropriate wells. For the No-Template Control (NTC), add 2 µL of nuclease-free water.
-
Seal the plate, mix gently, and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a standard cycling program[17]:
-
Enzyme Activation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform as per instrument instructions to verify product specificity.
-
Data Analysis and Presentation
The most common method for relative quantification is the Comparative CT (ΔΔCT) method .[18][19] This method calculates the change in expression of the target gene relative to a reference gene and a calibrator sample (e.g., an untreated control group).[20]
Caption: Logical workflow for the ΔΔCT method of relative quantification.
Data Presentation Tables
Table 1: Raw CT Values from qPCR This table presents the raw quantification cycle (CT) values for the target gene (Allatostatin-A) and a reference gene (rp49) in control and treated samples, with three biological replicates per group.
| Sample ID | Group | Allatostatin-A (CT) | rp49 (CT) |
| Rep 1 | Control | 24.5 | 19.2 |
| Rep 2 | Control | 24.8 | 19.3 |
| Rep 3 | Control | 24.6 | 19.1 |
| Rep 4 | Treated | 22.1 | 19.3 |
| Rep 5 | Treated | 21.9 | 19.0 |
| Rep 6 | Treated | 22.3 | 19.2 |
Table 2: Calculation of ΔCT and ΔΔCT This table summarizes the steps for calculating relative gene expression fold change.
| Group | Avg. Allatostatin CT | Avg. rp49 CT | ΔCT (Avg. AST CT - Avg. rp49 CT) | ΔΔCT (ΔCT Sample - ΔCT Control) | Fold Change (2-ΔΔCT) |
| Control | 24.63 | 19.20 | 5.43 | 0.00 | 1.00 |
| Treated | 22.10 | 19.17 | 2.93 | -2.50 | 5.66 |
Interpretation: In this example, the Allatostatin-A gene is upregulated approximately 5.66-fold in the "Treated" group compared to the "Control" group. A lower CT value indicates a higher initial amount of template.[21] The ΔΔCT method normalizes the target gene's expression to a reference gene and then to a control condition, allowing for robust comparison across samples.[18][20]
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 3. usbio.net [usbio.net]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. homepages.eawag.ch [homepages.eawag.ch]
- 7. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. www2.nau.edu [www2.nau.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Validation of reference genes for quantitative expression analysis by real-time rt-PCR in four lepidopteran insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. Quantitative PCR Basics [sigmaaldrich.com]
- 18. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. science.smith.edu [science.smith.edu]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Neuronal Manipulation Using Allatostatin-GAL4 Driver Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatostatins (Asts) are a family of pleiotropic neuropeptides in insects that regulate a wide array of physiological processes, including feeding behavior, sleep, gut motility, and hormone synthesis.[1][2] The Allatostatin-A (AstA) type, in particular, has been a focus of research for its role in inhibiting food intake and promoting sleep, making the neurons that produce it key targets for understanding the neural circuits underlying these fundamental behaviors.[3][4][5][6][7][8]
The GAL4-UAS system in Drosophila melanogaster is a powerful bipartite genetic tool that allows for the targeted expression of transgenes in specific cells and tissues.[9][10][11][12] By placing the yeast transcription factor GAL4 under the control of a promoter for an Allatostatin gene, researchers can create "driver lines" that express GAL4 specifically in AstA-producing neurons. These Allatostatin-GAL4 (AstA-GAL4) driver lines can then be crossed with flies carrying a gene of interest downstream of an Upstream Activating Sequence (UAS), leading to the expression of the transgene exclusively in the AstA neurons.[9][13] This system provides an invaluable method for the functional analysis of these neurons through techniques such as targeted activation, inhibition, ablation, or visualization.
These application notes provide an overview of the use of AstA-GAL4 driver lines for neuronal manipulation, including summaries of available driver lines, detailed experimental protocols, and data presentation guidelines.
The Allatostatin-A Signaling Pathway
The AstA signaling pathway plays a crucial role in modulating neuronal activity and behavior. AstA peptides are released from AstA-expressing neurons and enteroendocrine cells and bind to G-protein coupled receptors (GPCRs), homologous to mammalian galanin receptors, on target cells.[2][3] This binding initiates an intracellular signaling cascade that typically leads to an inhibitory effect on the target neuron or muscle cell. For instance, AstA signaling has been shown to inhibit neurons that promote feeding and to act on dopaminergic neurons to modulate reward signaling.[4]
Allatostatin-GAL4 Driver Lines
Several AstA-GAL4 driver lines are available, each with a distinct expression pattern. The choice of driver line is critical and depends on the specific subset of AstA neurons the researcher intends to manipulate.
| Driver Line | Expression Pattern Highlights | Reference |
| AstA¹-Gal4 | - Broad expression in AstA-immunoreactive (AstA-IR) neurons. - Includes PLP neurons, superior protocerebrum neurons, medulla neurons, and GNG neurons. - Also expressed in thoracico-abdominal ganglion (TAG) neurons and a large fraction of enteroendocrine cells (EECs) in the midgut. | [3] |
| AstA³⁴-Gal4 | - More restricted expression compared to AstA¹-Gal4. - Drives expression in a subset of AstA brain neurons. - Expressed in most, if not all, AstA-IR EECs in the posterior midgut. - Lacks expression in some AstA-negative brain neurons that are present in the AstA¹-Gal4 pattern. | [3][7] |
Experimental Protocols
The GAL4-UAS system is modular, allowing for a variety of neuronal manipulations by crossing AstA-GAL4 driver lines with different UAS-effector lines.
General Experimental Workflow
The general workflow for neuronal manipulation using AstA-GAL4 driver lines involves several key steps, from genetic crosses to behavioral analysis.
Thermogenetic Activation of AstA Neurons
Thermogenetics is a powerful technique to control neuronal activity using temperature-sensitive channels. The most commonly used tool for neuronal activation is the transient receptor potential channel TrpA1, which is a heat-activated cation channel.
Protocol: Thermogenetic Activation using UAS-TrpA1
-
Genetic Cross: Cross virgin females of the desired AstA-GAL4 line to males of a UAS-TrpA1 line. As a control, cross the AstA-GAL4 line to the background strain of the UAS-TrpA1 line.
-
Fly Rearing: Rear flies at a permissive temperature (typically 18-22°C) to prevent activation of TrpA1 during development.
-
Experimental Setup:
-
Place experimental flies (AstA-GAL4 > UAS-TrpA1) and control flies in the behavioral arena or experimental chamber.
-
Allow for an acclimation period at the permissive temperature.
-
-
Activation: Rapidly shift the temperature to the restrictive temperature (e.g., 29-32°C) to activate the TrpA1 channels and stimulate the AstA neurons.
-
Behavioral Assay: Conduct the behavioral assay (e.g., feeding assay, sleep monitoring) at the restrictive temperature.
-
Data Collection: Record the relevant behavioral parameters for both experimental and control groups.
Quantitative Data from Thermogenetic Activation of AstA Neurons:
| Manipulation | Behavioral Effect | Quantitative Change | Reference |
| Thermogenetic activation of AstA³⁴ cells | Reduced Feeding | Significant reduction in food intake. | [3] |
| Thermogenetic activation of AstA³⁴ cells | Increased Sleep | Significant promotion of sleep. | [3] |
| Activation of AstA neurons | Inhibition of starvation-induced feeding | Potent inhibition of feeding after starvation. | [4] |
Optogenetic Manipulation of AstA Neurons
Optogenetics allows for the control of neuronal activity with high temporal and spatial precision using light-sensitive ion channels or pumps.[14][15] By expressing these optogenetic tools in AstA neurons, their activity can be precisely controlled by delivering light of a specific wavelength.[16][17]
Protocol: Optogenetic Activation using UAS-Channelrhodopsin (ChR2)
-
Genetic Cross: Cross virgin females of the AstA-GAL4 line to males of a UAS-ChR2 line.
-
Fly Rearing: Rear flies on standard food, or food supplemented with all-trans-retinal (B13868) if the UAS-ChR2 line requires it. Keep flies in the dark to prevent unintended activation.
-
Experimental Setup:
-
Place individual flies in a behavioral arena that allows for light stimulation (e.g., via fiber optics or LEDs).
-
-
Activation: Deliver blue light (typically ~470 nm) to activate ChR2 and depolarize the AstA neurons. The light parameters (intensity, duration, frequency) should be optimized for the specific experiment.
-
Behavioral Assay: Conduct the behavioral assay concurrently with or immediately following light stimulation.
-
Data Collection: Record behavioral responses during and after light stimulation and compare them to control periods without light.
Calcium Imaging of AstA Neuron Activity
Genetically encoded calcium indicators (GECIs), such as GCaMP, allow for the visualization of neuronal activity by reporting changes in intracellular calcium concentrations.[18][19][20][21]
Protocol: In Vivo Calcium Imaging using UAS-GCaMP
-
Genetic Cross: Cross virgin females of the AstA-GAL4 line to males of a UAS-GCaMP line.
-
Fly Preparation:
-
Anesthetize an adult fly (e.g., on ice).
-
Mount the fly in a custom-built chamber for imaging, exposing the head capsule.
-
Carefully dissect a small window in the cuticle to expose the brain, while providing a saline bath.
-
-
Imaging:
-
Use a confocal or two-photon microscope to visualize GCaMP fluorescence in the AstA neurons.
-
Acquire a time-series of images to capture the dynamics of calcium signals.
-
-
Stimulus Presentation: If applicable, present sensory stimuli (e.g., odors, tastants) or monitor spontaneous activity.
-
Data Analysis:
-
Correct for motion artifacts.
-
Define regions of interest (ROIs) corresponding to the cell bodies or processes of AstA neurons.
-
Extract the fluorescence intensity traces from the ROIs and calculate the change in fluorescence over baseline (ΔF/F).
-
Applications in Drug Discovery
The AstA signaling pathway, with its homology to the mammalian galanin system, presents a potential target for the development of novel therapeutics for feeding and sleep disorders. AstA-GAL4 driver lines in Drosophila can be utilized in high-throughput screening assays to identify compounds that modulate the activity of AstA neurons or the downstream signaling pathway.
Workflow for a Drug Screening Assay:
Troubleshooting and Considerations
-
Expression Variability: The expression patterns of GAL4 driver lines can sometimes be variable.[22] It is crucial to characterize the expression pattern of the specific AstA-GAL4 line in your genetic background using a UAS-reporter (e.g., UAS-GFP).
-
Genetic Background: The genetic background of the fly strains can influence behavioral phenotypes. Ensure that control flies have a genetic background as similar as possible to the experimental flies.
-
GAL4 Activity with Age: The activity of some GAL4 drivers can change with the age of the fly.[23] It is important to perform experiments on age-matched cohorts.
-
Temporal Control: For experiments requiring temporal control of gene expression, inducible systems like the GeneSwitch-GAL4 system or the Tet-Off system can be combined with AstA-GAL4 lines.[24][25]
-
Specificity: To achieve higher specificity and target smaller subsets of neurons, the split-GAL4 system can be employed.[26][27] This requires two different enhancers to be active in the same cell to reconstitute a functional GAL4 protein.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 8. [PDF] Allatostatin-A neurons inhibit feeding behavior in adult Drosophila | Semantic Scholar [semanticscholar.org]
- 9. Structured Inquiry-Based Learning: Drosophila GAL4 Enhancer Trap Characterization in an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. The UAS/GAL4 system for tissue-specific analysis of EGFR gene function in Drosophila melanogaster (Chapter 21) - Key Experiments in Practical Developmental Biology [cambridge.org]
- 13. Targeted gain-of-function screening in Drosophila using GAL4-UAS and random transposon insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Single-Component Optogenetic Gal4-UAS System Allows Stringent Control of Gene Expression in Zebrafish and Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Single-Component Optogenetic Gal4-UAS System Allows Stringent Control of Gene Expression in Zebrafish and Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium imaging of adult-born neurons in freely moving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Drosophila enhancer-Gal4 lines show ectopic expression during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Regulating the UAS/GAL4 system in adult Drosophila with Tet-off GAL80 transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Recommendations for the Use of the GeneSwitch Gal4 System to Knock-Down Genes in Drosophila melanogaster | PLOS One [journals.plos.org]
- 26. A GAL4-Driver Line Resource for Drosophila Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A split-GAL4 driver line resource for Drosophila neuron types [elifesciences.org]
Pharmacological Tools for Studying Allatostatin II Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Allatostatin II Signaling
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes. They are broadly classified into three main types: A, B, and C, which are structurally unrelated. This compound (AST-II) belongs to the Allatostatin-A (AST-A) family, also known as FGLamides due to their conserved C-terminal sequence -Phe-Gly-Leu-NH2.[1][2] The primary and most well-known function of allatostatins is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, endocrine glands in insects.[2][3] This inhibitory action makes the allatostatin signaling pathway a promising target for the development of novel insecticides.[1]
Beyond the regulation of JH, AST-A signaling is pleiotropic, influencing processes such as feeding behavior, gut motility, and neuromodulation.[2][4] AST-A peptides, including AST-II, exert their effects by binding to specific G-protein coupled receptors (GPCRs).[2] In Drosophila melanogaster, two such receptors have been identified: DAR-1 and DAR-2.[4] These receptors are homologous to mammalian somatostatin (B550006) and galanin receptors, suggesting an evolutionary conservation of this signaling system.[4]
Understanding the pharmacology of AST-II receptors is essential for developing selective ligands that can be used as research tools or as leads for pest control agents. This document provides an overview of the available pharmacological tools, their properties, and detailed protocols for key experimental assays to study AST-II signaling.
Pharmacological Tools for this compound Signaling
The development of specific pharmacological tools for AST-II is an ongoing area of research. Most available ligands are peptide-based, derived from the native allatostatin sequences. The search for non-peptide agonists and antagonists is a key objective in the field to overcome the limitations of peptides, such as poor bioavailability and rapid degradation.
Allatostatin-A Analogs
Several synthetic analogs of Allatostatin-A have been developed to investigate the structure-activity relationships and to create more potent and stable ligands. These analogs are valuable tools for probing receptor binding and activation.
| Compound Name | Type | Organism/Receptor | Bioassay | Potency (IC50) | Reference |
| Dippu-AST 1 | Endogenous Agonist | Diploptera punctata | Inhibition of JH Synthesis | ~8 nM | [5] |
| K15 | Synthetic Agonist | Blattella germanica | Inhibition of JH Synthesis | 1.79 nM | [5] |
| K24 | Synthetic Agonist | Blattella germanica | Inhibition of JH Synthesis | 5.32 nM | [5] |
This compound Signaling Pathways
Allatostatin-A receptors, the targets of AST-II, are known to couple to inhibitory G-proteins (Gαi/o).[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism through which allatostatins inhibit JH synthesis. Additionally, evidence suggests that these receptors can also couple to other G-proteins, leading to the modulation of intracellular calcium (Ca2+) levels, although the precise pathway can be cell-type dependent.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity of test compounds to Allatostatin-A receptors expressed in a heterologous system (e.g., HEK293 or CHO cells) or in native insect tissues. A specific radiolabeled Allatostatin-A analog would be required, which may need to be custom synthesized if not commercially available. For this protocol, we will assume the availability of [125I]-labeled AST-A analog as the radioligand.
Materials:
-
HEK293 cells transiently or stably expressing the Allatostatin-A receptor of interest.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-labeled Allatostatin-A analog (e.g., [125I]-Tyr-AST-A).
-
Unlabeled Allatostatin-II or other test compounds.
-
Non-specific binding control: High concentration of unlabeled Allatostatin-II (e.g., 1 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
Add 50 µL of various concentrations of the unlabeled test compound.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
Add 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Transfer the contents of the assay plate to a filter plate.
-
Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to Allatostatin-II, which is useful for determining the functional activity of agonists and antagonists.
Materials:
-
HEK293 cells expressing the Allatostatin-A receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Allatostatin-II or other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding:
-
Seed the receptor-expressing cells into an appropriate assay plate and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.
-
Add the test compound (e.g., Allatostatin-II) at various concentrations and incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium levels upon receptor activation.
Materials:
-
HEK293 cells co-expressing the Allatostatin-A receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Allatostatin-II or other test compounds.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding:
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject the test compound at various concentrations.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of the test compound.
-
Determine the EC50 value for agonists.
-
Conclusion
The study of this compound signaling holds significant potential for the development of novel insect control strategies. The pharmacological tools and experimental protocols outlined in this document provide a framework for researchers to investigate the intricacies of this important neuropeptide system. Further research into the development of potent and selective non-peptide ligands will be crucial for translating our understanding of AST-II signaling into practical applications.
References
- 1. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting low yield in Allatostatin II solid-phase peptide synthesis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the solid-phase peptide synthesis (SPPS) of Allatostatin II.
This compound Profile
| Feature | Description |
| Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2[1][2][3] |
| Molecular Formula | C₄₉H₇₄N₁₄O₁₃[2][3] |
| Molecular Weight | 1067.21 g/mol [2] |
| Key Features | C-terminal amide; contains residues prone to side reactions (Asp) and coupling difficulties (Arg).[4][5] |
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected. Where should I start troubleshooting?
A: A low final yield is a cumulative problem; even small inefficiencies in each step can dramatically reduce the overall output.[6] The first step is to analyze your crude product using HPLC and Mass Spectrometry (MS).[7] This analysis will reveal the nature of the impurities and help pinpoint the source of the problem:
-
Deletion Sequences: Suggests incomplete coupling or deprotection at specific cycles.[6][7]
-
Truncation Sequences: Indicates that peptide chain elongation stopped prematurely, often due to capping of unreacted amines or aggregation.[6]
-
Modified Sequences: Unwanted side-products may point to issues with side-chain protection or cleavage conditions.[6]
Once you have identified the primary issue, you can use the more specific troubleshooting steps below.
Q2: How can I determine if my coupling reactions are incomplete, and what is the solution?
A: Incomplete coupling is a major cause of deletion sequences and low yield.
-
Diagnosis: The most common method to check for reaction completion is the Kaiser test , which detects free primary amines on the resin.[8] A positive blue result after a coupling step indicates that the reaction is incomplete. Note that the Kaiser test is not reliable for N-terminal proline, but this is not present in this compound.[8]
-
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and reagents. This is particularly useful for sterically hindered amino acids like Arginine.[5]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the reaction rate.[5]
-
Extend Reaction Time: Increasing the coupling time can help drive the reaction to completion.
-
Use a More Potent Coupling Reagent: If you are using a standard reagent like DIC/HOBt, switching to a more efficient uronium/aminium salt like HATU, HCTU, or COMU can significantly improve efficiency, especially for difficult couplings.[6][9]
-
Q3: What are the signs of incomplete Fmoc deprotection, and how can it be improved?
A: Incomplete removal of the Fmoc protecting group will prevent the next amino acid from being added, leading to deletion sequences.
-
Diagnosis: This issue is often linked to peptide aggregation on the resin, which prevents the deprotection reagent (piperidine) from accessing the Fmoc group.[4][10] If your synthesizer has a UV detector, you can monitor the release of the dibenzofulvene-piperidine adduct to ensure the reaction goes to completion.[10]
-
Solutions:
-
Increase Deprotection Time: Extend the standard piperidine (B6355638) treatment time (e.g., from 5 minutes to 10-20 minutes).
-
Change Solvents: If aggregation is suspected, switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or using a mixture can help improve solvation.[7]
-
Use a Stronger Base: In difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used (e.g., 2% DBU in DMF).[10] Caution: DBU can increase the risk of aspartimide formation at the Asp residue in the this compound sequence.[4][10]
-
Q4: The this compound sequence contains Aspartic Acid (Asp). Are there specific side reactions I should be aware of?
A: Yes, the Asp residue is prone to forming an aspartimide intermediate, especially under basic conditions (deprotection step) or acidic conditions (cleavage). This can lead to a mixture of products and lower the yield of the correct peptide.[4]
-
Prevention during Synthesis:
Q5: My peptide seems to be aggregating on the resin. What strategies can I use to overcome this?
A: Peptide aggregation is a common problem, especially with hydrophobic sequences, and it can lead to both incomplete coupling and deprotection.[4][11]
-
Diagnosis: A key sign of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent.[4]
-
Solutions:
-
Use a Low-Loading Resin: Start with a resin that has a lower substitution level (e.g., 0.3-0.5 mmol/g). This increases the distance between growing peptide chains, reducing steric hindrance and the likelihood of inter-chain aggregation.[12]
-
Improve Solvation: Switch from DMF to NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to enhance solvation of the growing peptide chain.[7][11]
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can help disrupt secondary structures that lead to aggregation.[6]
-
Q6: What is the recommended resin and cleavage cocktail for this compound?
A: The choice of resin and cleavage cocktail is critical for success.
-
Resin: Since this compound has a C-terminal amide (-NH2), a Rink Amide resin is the appropriate choice.[12] To mitigate aggregation, select a resin with good swelling properties (e.g., PEG-PS) and a low loading capacity.[12]
-
Cleavage Cocktail: The sequence contains Arg and Tyr, which require scavengers to prevent side reactions during cleavage. A robust and widely used cocktail is Reagent K .[13]
-
Composition: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5).[13]
-
Procedure: Treat the resin with the cocktail for 2-4 hours at room temperature. Peptides with multiple arginine residues may require longer deprotection times.[13] The scavengers in this mixture protect Tyr from realkylation and help cleave the Pbf group from Arg.
-
Troubleshooting and SPPS Workflows
The following diagrams illustrate the logical flow for troubleshooting low yield and the standard workflow for a single SPPS cycle.
Data Tables for Synthesis Optimization
Table 1: Impact of Step-Wise Efficiency on Final Yield
This table illustrates how critical high efficiency is at every step for the overall yield of a 10-amino-acid peptide like this compound. The synthesis involves 19 main steps (10 couplings and 9 deprotections after the first amino acid is loaded).
| Per-Step Efficiency | Overall Theoretical Yield (for 19 steps) |
| 99.5% | (0.995)¹⁹ ≈ 91.0% |
| 99.0% | (0.99)¹⁹ ≈ 82.6% |
| 98.0% | (0.98)¹⁹ ≈ 68.1% |
| 97.0% | (0.97)¹⁹ ≈ 55.8% [6] |
Table 2: Comparison of Common Coupling Reagents
| Reagent | Type | Key Features |
| DIC / HOBt (or Oxyma) | Carbodiimide | Cost-effective and reliable. The urea (B33335) byproduct of DIC is soluble, simplifying washes. Good for minimizing racemization.[9] |
| HBTU / HATU | Uronium / Aminium | Fast and highly efficient. HATU is generally more reactive than HBTU and is excellent for sterically hindered couplings (like Arg).[6][14] |
| COMU | Uronium | High coupling efficiency comparable to HATU, but with improved safety as it does not contain potentially explosive HOBt/HOAt derivatives. Good solubility.[9] |
Key Experimental Protocols
Protocol 1: Kaiser Test (for Monitoring Coupling)
This qualitative test detects free primary amines on the resin.
-
Sample Preparation: After a coupling step, take a small sample of resin (1-5 mg) and wash it thoroughly with DMF (3x) and then ethanol (B145695) (2x) to remove all residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions to the resin sample:
-
Solution A: Ninhydrin in ethanol.
-
Solution B: Phenol in ethanol.
-
Solution C: Potassium cyanide (KCN) in pyridine.
-
-
Incubation: Heat the sample at 100-110°C for 3-5 minutes.[8]
-
Observation & Interpretation:
Protocol 2: Cleavage and Precipitation using Reagent K
This protocol is suitable for cleaving the this compound peptide from the Rink Amide resin while simultaneously removing side-chain protecting groups.
-
Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it completely under a vacuum.
-
Cleavage:
-
Prepare fresh Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[13] CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the combined filtrate dropwise into a 10-fold excess of cold diethyl ether while stirring. A white precipitate of the crude peptide should form.
-
Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Work-up:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the final crude peptide under vacuum. The product is now ready for purification by HPLC.[15]
-
References
- 1. usbio.net [usbio.net]
- 2. Type A this compound peptide [novoprolabs.com]
- 3. qyaobio.com [qyaobio.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing HPLC Purification of Allatostatin II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Allatostatin II, thereby improving its final purity.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of this compound. Each problem is presented in a question-and-answer format with detailed solutions.
Problem 1: Poor Resolution and Broad Peaks
Q: My this compound peak is broad and not well-separated from impurities. What are the possible causes and how can I improve the resolution?
A: Poor resolution and broad peaks are common issues in peptide purification and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Optimize the Gradient: A steep gradient can lead to poor separation of closely eluting impurities.
-
Solution: Start with a shallow gradient. After an initial scouting run (e.g., 5-95% acetonitrile (B52724) in 30 minutes) to determine the approximate elution time of this compound, design a shallower gradient around that point (e.g., a 1% or 0.5% per minute change in acetonitrile concentration).[1][2]
-
-
Check the Column: The choice and condition of the HPLC column are critical for good separation.
-
Solution:
-
Column Chemistry: For a peptide like this compound (H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2), a C18 column is a standard choice.[3] However, if you observe peak tailing, it might be due to interactions between the basic arginine residue and residual silanols on the silica-based packing. Consider using a column with end-capping or a different stationary phase like C8.
-
Pore Size: Ensure you are using a wide-pore column (300 Å) which is generally recommended for peptides to allow for better interaction with the stationary phase.[1]
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or performing a reverse flush. If performance does not improve, the column may need to be replaced.
-
-
-
Adjust Mobile Phase Composition: The mobile phase plays a crucial role in peptide separation.
-
Solution:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape. A concentration of 0.1% is standard.[1] If peak tailing persists, you could slightly increase the TFA concentration, but be mindful that high concentrations can be difficult to remove from the final product.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide purification.[4] You can also experiment with other modifiers like methanol (B129727) or isopropanol, which can alter the selectivity of the separation.
-
-
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature (e.g., to 30-45°C) can decrease mobile phase viscosity, leading to sharper peaks and improved resolution.[3] However, be cautious of peptide stability at higher temperatures.
-
Problem 2: Peak Tailing
Q: My this compound peak shows significant tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by column issues.
-
Secondary Silanol (B1196071) Interactions: The basic arginine residue in this compound can interact with acidic silanol groups on the silica (B1680970) packing material.
-
Solution:
-
Use a high-purity, end-capped C18 column to minimize exposed silanols.
-
Lowering the pH of the mobile phase by using an ion-pairing agent like 0.1% TFA will protonate the silanol groups, reducing their interaction with the positively charged peptide.[2]
-
-
-
Column Contamination or Void: Contaminants at the head of the column or a void in the packing material can disrupt the sample band, leading to tailing.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.
-
Filter your sample before injection to remove any particulate matter.
-
If a void is suspected, try reversing the column and flushing it. If the problem persists, the column may need to be replaced.
-
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the amount of sample injected onto the column.
-
Problem 3: Ghost Peaks
Q: I am seeing unexpected "ghost" peaks in my chromatogram, even in blank runs. Where are they coming from and how do I get rid of them?
A: Ghost peaks are typically caused by contaminants in the HPLC system or carryover from previous injections.
-
Carryover from Previous Injections: Highly retained components from a previous sample can elute in a subsequent run.
-
Solution: Implement a column wash step with a strong solvent (e.g., 100% acetonitrile) at the end of each run to elute any strongly bound components.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks during the gradient.
-
Solution: Use high-purity, HPLC-grade solvents and fresh mobile phase. Filter all mobile phases before use.
-
-
Leaching from System Components: Components of the HPLC system, such as seals and tubing, can degrade and leach contaminants.
-
Solution: Regularly maintain your HPLC system and replace worn-out parts.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting protocol for HPLC purification of this compound?
A1: Based on general principles for synthetic peptide purification, a good starting point would be:
-
Column: C18, wide-pore (300 Å), 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[3]
-
Temperature: 30°C.
This protocol should be optimized based on the initial results.
Q2: How should I prepare my crude this compound sample for injection?
A2: The lyophilized crude peptide should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[3] A good choice is Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile can be added. It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the column.
Q3: What purity level should I aim for with my this compound preparation?
A3: The required purity level depends on the intended downstream application. For in-vitro bioassays, a purity of >95% is generally recommended. For applications requiring high sensitivity, such as structural studies or in-vivo experiments, a purity of >98% may be necessary. Commercial preparations of this compound are often available at >95% purity.[5]
Q4: Can I use formic acid instead of TFA in my mobile phase?
A4: Yes, formic acid (typically at 0.1%) can be used as an alternative to TFA. It is less aggressive than TFA and is more compatible with mass spectrometry (MS) as it causes less ion suppression.[1] However, TFA is generally a stronger ion-pairing agent and may provide better peak shapes for some peptides.
Data Presentation
Table 1: Common HPLC Parameters for Peptide Purification
| Parameter | Typical Range/Value | Rationale |
| Stationary Phase | C18, C8, C4 | C18 is a good starting point for most peptides. C8 and C4 are less hydrophobic and can be useful for more hydrophobic peptides. |
| Pore Size | 300 Å | Allows for better access of larger molecules like peptides to the stationary phase.[1] |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water | Provides an acidic environment to protonate silanols and improve peak shape. |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Gradient Slope | 0.5 - 2% B/min | A shallower gradient generally leads to better resolution. |
| Column Temperature | 25 - 45°C | Higher temperatures can improve peak shape by reducing mobile phase viscosity.[3] |
| Detection Wavelength | 214 nm, 280 nm | 214 nm detects the peptide backbone, while 280 nm is specific for aromatic residues like tyrosine.[3] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
-
System Preparation:
-
Equilibrate the HPLC system with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Ensure the system is free of leaks and the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the lyophilized crude this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 300 Å, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B (hold for column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) * 100.
-
Visualizations
Caption: Experimental workflow for HPLC purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Preventing degradation of Allatostatin II in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Allatostatin II (AST-II) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in samples a concern?
A1: this compound (AST-II) is a neuropeptide found in insects that plays a role in inhibiting the synthesis of juvenile hormone.[1][2] Like many peptides, AST-II is susceptible to rapid degradation by enzymes present in biological samples, such as hemolymph and tissue extracts.[3] This degradation can lead to inaccurate quantification and a loss of biological activity, compromising experimental results.
Q2: What are the primary enzymes responsible for this compound degradation?
A2: The primary enzymes responsible for the degradation of allatostatins are peptidases, particularly serine proteases.[3][4][5][6] Studies on a related peptide, Manduca sexta allatostatin (Manse-AS), have shown that cleavage occurs at the C-terminal side of arginine residues.[7] Given that the sequence of AST-II from Diploptera punctata is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, it is highly likely that it is also susceptible to cleavage by serine proteases at the arginine (Arg) residue.[2]
Q3: What are the general best practices for handling and storing samples to prevent AST-II degradation?
A3: To maintain the integrity of AST-II in biological samples, it is crucial to minimize the activity of endogenous proteases. Key recommendations include:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice at all times during processing. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[8]
-
Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your samples immediately upon collection.[9]
-
Heat Inactivation: For some applications, boiling the sample for a short period can effectively denature and inactivate degrading enzymes.[8]
Q4: What specific protease inhibitors are recommended for preventing AST-II degradation?
A4: Based on the knowledge that serine proteases are the primary culprits, the use of a serine protease inhibitor is highly recommended. Aprotinin (B3435010) has been shown to be effective in inhibiting the degradation of a related allatostatin by up to 80%.[7] For comprehensive protection, a protease inhibitor cocktail containing inhibitors for various protease classes (serine, cysteine, and metalloproteases) is the best approach.
Troubleshooting Guides
Problem: I am seeing low or no detectable levels of AST-II in my samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and processing. | 1. Review your sample collection protocol. Are you adding protease inhibitors immediately upon collection? 2. Ensure that samples are kept consistently on ice or at 4°C during all processing steps. 3. Minimize the time between sample collection and analysis or storage at -80°C. |
| Ineffective protease inhibition. | 1. Check the composition of your protease inhibitor cocktail. Ensure it contains a potent serine protease inhibitor like aprotinin or AEBSF. 2. Verify the working concentration of your inhibitors. You may need to optimize the concentration for your specific sample type. 3. Consider preparing fresh stocks of protease inhibitors, as their efficacy can diminish over time. |
| Degradation during storage. | 1. Confirm that your samples are stored at -80°C for long-term stability. 2. Avoid repeated freeze-thaw cycles, which can degrade peptides and reduce inhibitor effectiveness. Aliquot samples into single-use volumes before freezing. |
Problem: My AST-II results are highly variable between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | 1. Standardize your sample collection and processing workflow to ensure all samples are treated identically. 2. Ensure uniform and rapid mixing of protease inhibitors into each sample. |
| Partial degradation of AST-II. | 1. This can be a sign of insufficient protease inhibition. Re-evaluate your protease inhibitor strategy as described above. 2. Perform a time-course experiment to assess the stability of AST-II in your samples under your current handling conditions (see Experimental Protocols section). |
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of allatostatins. Note that specific data for AST-II is limited, and information from related allatostatins is provided as a reference.
| Peptide | Biological Matrix | Half-life (t½) | Inhibitor | Inhibition Efficacy | Reference |
| Manduca sexta Allatostatin (Manse-AS) | Foregut extract | ~5 minutes | Aprotinin | Up to 80% | [7] |
| Manduca sexta Allatotropin (B570788) (Manse-AT) | Foregut extract | ~8 minutes | Aprotinin | ~30% (at high doses) | [7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Biological Samples
This protocol outlines a method to determine the stability of AST-II in a biological matrix (e.g., insect hemolymph) over time.
Materials:
-
Biological sample (e.g., insect hemolymph)
-
Synthetic this compound (AST-II) standard
-
Protease inhibitor cocktail (with and without serine protease inhibitors for comparison)
-
Extraction solvent (e.g., acidified methanol)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Reversed-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., Q-Orbitrap or Triple Quadrupole)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Collect the biological sample (e.g., hemolymph) and immediately place it on ice.
-
If the sample contains cells, centrifuge at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.
-
Transfer the supernatant (plasma or serum) to a new pre-chilled tube.
-
-
Incubation:
-
Spike the biological sample with a known concentration of synthetic AST-II (e.g., 1 µM).
-
For the inhibitor-treated group, add the protease inhibitor cocktail to the recommended concentration. Have a control group with no inhibitors.
-
Incubate the samples at a relevant temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
-
Extraction:
-
Immediately stop the reaction in the aliquot by adding 3 volumes of ice-cold extraction solvent (e.g., acidified methanol).
-
Vortex thoroughly and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant containing the peptide fraction.
-
-
Analysis by LC-MS/MS:
-
Dry the supernatant under a vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Develop a quantitative method using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.[10][11] Use a stable isotope-labeled AST-II as an internal standard if available for accurate quantification.
-
Inject the samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the peak area of the intact AST-II at each time point.
-
Plot the percentage of remaining AST-II against time.
-
Calculate the half-life (t½) of AST-II under each condition (with and without inhibitors).
-
Visualizations
Caption: this compound degradation pathway and point of intervention.
Caption: Experimental workflow for AST-II stability assay.
Caption: Troubleshooting decision tree for low AST-II signal.
References
- 1. qyaobio.com [qyaobio.com]
- 2. usbio.net [usbio.net]
- 3. Clip-domain serine proteases as immune factors in insect hemolymph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine proteinase inhibitors from insect hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clip-domain serine proteases as immune factors in insect hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Drosophila Hemolymph, Serine Proteases Are the Major Gelatinases and Caseinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Manduca sexta allatostatin and allatotropin by proteases associated with the foregut of Lacanobia oleracea larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Reducing non-specific binding in Allatostatin II radioimmunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in Allatostatin II radioimmunoassays (RIAs).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my this compound RIA?
A1: Non-specific binding refers to the attachment of the radiolabeled this compound tracer to components other than the specific primary antibody, such as the assay tube walls, precipitating reagents, or other proteins.[1] High NSB results in an elevated background signal, which reduces the sensitivity and accuracy of the assay by narrowing the range between total binding and the blank.[2]
Q2: My non-specific binding is consistently high. What is the most likely cause?
A2: High non-specific binding can stem from several factors. Common causes include suboptimal assay buffer composition, issues with the radiolabeled tracer (e.g., degradation or high hydrophobicity), inappropriate antibody concentrations, or problems with the separation step.[2] Peptides like this compound can be "sticky" and adhere to surfaces, contributing to this issue.
Q3: What are the ideal characteristics of a blocking agent for a peptide RIA like this compound?
A3: An ideal blocking agent should effectively saturate all potential non-specific binding sites on the assay tube surface without interfering with the specific antigen-antibody interaction. It should be non-reactive with other assay components and act as a stabilizer for the coated proteins.[3] Commonly used blocking agents include proteins like bovine serum albumin (BSA) or non-ionic detergents.
Q4: Can the incubation time and temperature affect non-specific binding?
A4: Yes, both time and temperature are critical parameters. Longer incubation times can sometimes lead to increased NSB.[4] While lower temperatures (e.g., 4°C) generally favor higher antibody-antigen binding, the optimal conditions should be determined empirically for the this compound assay.[5][6]
Q5: How do I know if my primary antibody dilution is optimal to minimize NSB?
A5: The optimal primary antibody dilution is the highest dilution that still provides a strong positive signal without causing high background.[3] A common starting point is a dilution that binds approximately 50% of the radiolabeled tracer in the absence of unlabeled this compound.[7] You should perform an antibody titration to determine this optimal dilution for your specific antibody lot.
Troubleshooting Guide
High non-specific binding is a common issue in radioimmunoassays. This guide provides a systematic approach to identifying and resolving the root cause.
Initial Assessment of Non-Specific Binding
As a general guideline, acceptable non-specific binding should be less than 10% of the total counts per minute (CPM) added to each tube. If your NSB exceeds this, a systematic troubleshooting approach is necessary.
Troubleshooting Workflow
This decision tree outlines a logical workflow for troubleshooting high non-specific binding in your this compound RIA.
Caption: Troubleshooting workflow for high non-specific binding.
Step-by-Step Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High NSB in all assays | Radiolabeled Tracer Issues | The hydrophobicity of the tracer can increase NSB. This compound contains several hydrophobic amino acids. Also, tracer degradation can expose "sticky" regions. Confirm the purity and age of your radiolabeled this compound. If it's old, consider replacing it.[2] |
| Suboptimal Assay Buffer | The buffer composition is critical. Ensure the pH is optimal. Try adding a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1.0%. You can also try adding a non-ionic detergent like Tween 20 (0.05% - 0.1%).[8] | |
| Inadequate Blocking | The assay tubes may not be sufficiently blocked. Increase the concentration of the blocking agent in your assay buffer or pre-coat the tubes with a blocking solution. | |
| NSB increases over time | Tracer Degradation | Radiolabeled peptides can degrade over time, leading to increased NSB. Aliquot the tracer upon receipt and store it at -70°C to minimize freeze-thaw cycles. |
| Sample Matrix Effects | Components in your sample (e.g., lipids) might be causing interference. Consider an extraction step for your samples.[5] | |
| High variability in NSB | Pipetting Inaccuracy | Ensure accurate and consistent pipetting of all reagents, especially the tracer and buffer. |
| Inconsistent Mixing | Vortex all tubes thoroughly after adding reagents to ensure homogeneity. | |
| Separation Step Issues | If using a second antibody/PEG precipitation, ensure the pellet is firm and the supernatant is aspirated completely and consistently.[6] If using charcoal, ensure it is well-suspended and the incubation time is precise.[1] |
Quantitative Data
Hydrophobicity of this compound Amino Acids
The hydrophobicity of a peptide can influence its tendency for non-specific binding. This compound has the sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2. The table below shows the hydrophobicity index of its constituent amino acids at neutral pH. The presence of several hydrophobic residues (Leucine, Phenylalanine, Tyrosine, Alanine) can contribute to NSB.
| Amino Acid | Abbreviation | Hydrophobicity Index (pH 7) |
| Leucine | Leu | 97 |
| Phenylalanine | Phe | 100 |
| Tyrosine | Tyr | 63 |
| Alanine | Ala | 41 |
| Glycine | Gly | 0 |
| Arginine | Arg | -14 |
| Aspartic Acid | Asp | -55 |
| Data adapted from a normalized hydrophobicity scale.[9] |
Common Blocking Agents for Peptide RIAs
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 1.0% (w/v) | A common and effective protein-based blocker.[8] |
| Non-fat Dry Milk | 1% - 5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous components that could interfere. |
| Tween 20 | 0.05% - 0.1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions.[8] |
| Polyethylene (B3416737) Glycol (PEG) | 1% - 3% (v/v) | Often used in conjunction with the second antibody to facilitate precipitation and can also reduce NSB.[6][10] |
Experimental Protocols
Protocol: this compound Radioimmunoassay
This protocol is a general guideline and may require optimization.
1. Reagent Preparation:
-
RIA Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% Bovine Serum Albumin (BSA) and 0.01% sodium azide.
-
This compound Standard: Reconstitute lyophilized this compound in RIA buffer to a stock concentration of 1 µg/mL. Prepare serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 pg/mL) in RIA buffer.
-
Radiolabeled this compound Tracer: Dilute the ¹²⁵I-Allatostatin II in RIA buffer to achieve approximately 10,000 counts per minute (CPM) per 100 µL.
-
Primary Antibody: Dilute the this compound antibody in RIA buffer. The optimal dilution should be predetermined by titration (a dilution that binds 40-50% of the tracer is a good starting point).
-
Second Antibody/PEG Solution: Prepare a solution of a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) in RIA buffer. The final concentration of PEG in the assay tube should be around 3%.[6]
2. Assay Procedure:
The principle of this competitive RIA is illustrated below.
References
- 1. boomer.org [boomer.org]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. Polyethylene glycol in conjunction with a second antibody for 24-hour radioimmunoassays of bovine prolactin and growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. nicoyalife.com [nicoyalife.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
Antibody cross-reactivity issues in Allatostatin immunocytochemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding antibody cross-reactivity issues in Allatostatin (AST) immunocytochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the major families of Allatostatins, and why is this important for immunocytochemistry?
A1: There are three main families of Allatostatin neuropeptides: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[1] It is crucial to be aware of these families because antibodies, especially polyclonal antibodies, generated against a peptide from one family may cross-react with other peptides within the same family due to conserved amino acid sequences. For instance, AST-A peptides share a conserved C-terminal motif of Y/FXFGLamide, which can be a common epitope for antibodies.[2]
Q2: My Allatostatin immunocytochemistry shows high background staining. What are the possible causes and solutions?
A2: High background staining in immunocytochemistry can be caused by several factors. Here are some common causes and their solutions:
-
Primary or secondary antibody concentration is too high: Decrease the concentration of the antibodies. Titrating your primary and secondary antibodies to find the optimal dilution is highly recommended.
-
Inadequate blocking: Increase the blocking time or the concentration of the blocking agent (e.g., normal serum). Ensure that the blocking serum is from the same species as the secondary antibody.
-
Non-specific binding of the primary or secondary antibody: Perform a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody. If the secondary antibody is the issue, consider using a pre-adsorbed secondary antibody.
-
Incubation conditions: Incubating the primary antibody overnight at 4°C instead of for shorter periods at room temperature can help reduce non-specific binding.[3]
-
Insufficient washing: Increase the number and duration of wash steps between antibody incubations.
Q3: I am getting no signal or a very weak signal in my Allatostatin immunocytochemistry experiment. What should I do?
A3: A weak or absent signal can be frustrating. Here are some troubleshooting steps:
-
Check antibody concentrations: The concentration of your primary or secondary antibody may be too low. Try increasing the concentration or the incubation time.
-
Antibody compatibility: Ensure your primary and secondary antibodies are compatible (e.g., if your primary is a rabbit polyclonal, your secondary should be an anti-rabbit from a different host).
-
Protein localization and permeabilization: If Allatostatin is intracellular, ensure you have included an effective permeabilization step in your protocol (e.g., using Triton X-100 or Tween-20).[3]
-
Tissue fixation: Over-fixation of the tissue can mask the epitope. Try reducing the fixation time or using a different fixation method.
-
Antibody viability: Ensure your antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Presence of the target protein: Confirm that the tissue you are using expresses Allatostatin. It's good practice to include a positive control tissue known to express the protein.
Q4: How can I be sure that the signal I am seeing is specific to the Allatostatin peptide I am interested in?
A4: Antibody validation is critical to ensure the specificity of your staining. Here are some key validation experiments:
-
Pre-adsorption Control: This is one of the most important controls. Before incubating the primary antibody with your tissue, pre-incubate it with an excess of the immunizing peptide. A specific signal should be significantly reduced or eliminated in the tissue stained with the pre-adsorbed antibody compared to the control.[2][4]
-
Western Blotting: Perform a Western blot on a protein extract from your target tissue. A specific antibody should recognize a single band at the expected molecular weight of the Allatostatin precursor protein.[5][6]
-
Use of Multiple Antibodies: If possible, use two different primary antibodies that recognize different epitopes on the Allatostatin peptide. Consistent staining patterns with both antibodies increase confidence in the specificity of the signal.
-
Knockout/Knockdown Models: The gold standard for antibody validation is to use tissue from an organism where the Allatostatin gene has been knocked out or its expression has been knocked down (e.g., via RNAi). The specific antibody signal should be absent in these tissues.
Troubleshooting Guides
Guide 1: Interpreting Pre-adsorption Control Results
| Observation | Interpretation | Recommended Action |
| Staining is completely abolished. | The antibody is likely specific for the target peptide. | Proceed with the experiment, citing this control. |
| Staining is significantly reduced but not eliminated. | The antibody may have some cross-reactivity with other similar peptides, or the pre-adsorption was incomplete. | Increase the concentration of the blocking peptide and/or the pre-incubation time. Consider that you might be detecting other closely related Allatostatin family members. |
| Staining is unchanged. | The antibody is likely non-specific, or the signal is an artifact. | Re-evaluate your primary antibody. Consider trying an antibody from a different vendor or a monoclonal antibody if you are using a polyclonal. Check for issues with your experimental protocol (e.g., autofluorescence). |
Guide 2: Western Blotting for Allatostatin Antibody Validation
| Observation | Interpretation | Recommended Action |
| A single band at the expected molecular weight. | The antibody is likely specific for the target protein. | The antibody is suitable for use in immunocytochemistry, but still perform a pre-adsorption control. |
| Multiple bands are observed. | The antibody may be cross-reacting with other proteins, or the target protein may have isoforms or post-translational modifications. | Optimize Western blot conditions (e.g., antibody dilution, blocking). If multiple bands persist, the antibody may not be suitable for immunocytochemistry without further characterization. |
| No band is observed. | The target protein may not be present in the sample, or the antibody may not be suitable for Western blotting. | Use a positive control lysate. Confirm that the antibody is validated for Western blotting. |
Experimental Protocols
Protocol 1: Pre-adsorption Control for Immunocytochemistry
This protocol is adapted from established immunocytochemistry procedures.[2][4][7]
Materials:
-
Primary antibody against Allatostatin
-
Immunizing peptide (the Allatostatin peptide used to generate the antibody)
-
Incubation buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal serum)
-
Two identical fixed tissue samples on slides
-
Standard immunocytochemistry reagents
Procedure:
-
Determine the optimal primary antibody concentration for your immunocytochemistry protocol.
-
Prepare two tubes with the diluted primary antibody solution, enough for each of your two samples.
-
To one tube (the "pre-adsorbed" sample), add the immunizing peptide at a 10-100 fold molar excess compared to the antibody.
-
To the other tube (the "control" sample), add an equal volume of incubation buffer.
-
Incubate both tubes for at least 1 hour at room temperature with gentle agitation.
-
Centrifuge the tubes at high speed (e.g., 15,000 rpm) for 15 minutes to pellet any immune complexes that have formed.
-
Carefully collect the supernatant from each tube. This is your working primary antibody solution.
-
Proceed with your standard immunocytochemistry protocol, using the supernatant from the "pre-adsorbed" tube on one tissue sample and the supernatant from the "control" tube on the other identical tissue sample.
-
Compare the staining patterns. A significant reduction or absence of signal in the "pre-adsorbed" sample indicates specificity.
Protocol 2: Western Blotting for Allatostatin Antibody Validation
This is a general protocol for Western blotting to validate antibody specificity.[5][6]
Materials:
-
Tissue or cell lysate from a source known to express Allatostatin
-
Protein lysis buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody against Allatostatin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from your target tissue and a negative control if available.
-
Determine the protein concentration of your lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for at least 1 hour at room temperature.
-
Incubate the membrane with the primary Allatostatin antibody at the recommended dilution, typically overnight at 4°C.
-
Wash the membrane extensively with wash buffer (e.g., TBS-T).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively.
-
Apply the chemiluminescent substrate and image the blot.
-
Analyze the results. A specific antibody should show a single band at the expected molecular weight of the Allatostatin proprotein.
Visualizations
Caption: Allatostatin signaling pathway via a G-protein coupled receptor.
References
- 1. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostaining for allatotropin and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. biocompare.com [biocompare.com]
Overcoming challenges in the synthesis of modified Allatostatin II analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of modified Allatostatin II (AST-II) analogs. The native AST-II peptide sequence is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound analogs?
A1: The primary challenges in the SPPS of AST-II analogs often revolve around the inherent hydrophobicity of the peptide sequence and the presence of specific problematic residues. Key issues include:
-
Peptide Aggregation: The presence of multiple hydrophobic residues (Leu, Tyr, Ala, Phe) can lead to the aggregation of peptide chains on the resin, hindering reagent access and leading to incomplete reactions.[1][2] This is a primary cause of low yield and deletion sequences.
-
Aspartimide Formation: The Aspartic acid (Asp) residue in the sequence is highly susceptible to forming a stable five-membered ring side product called an aspartimide, especially during the Fmoc-deprotection step with piperidine (B6355638).[3][4] This can lead to chain termination or the formation of difficult-to-separate impurities.
-
Incomplete Couplings: Steric hindrance and peptide aggregation can prevent the complete coupling of incoming amino acids, resulting in the formation of deletion sequences.
-
Racemization: Certain amino acids are prone to racemization during activation, which can be exacerbated by the choice of coupling reagents and bases.[3]
-
Purification Difficulties: The final crude product often contains a mixture of the target peptide and closely related impurities (e.g., deletion sequences, products of side reactions), which can be challenging to separate by HPLC due to similar hydrophobicities.
Q2: Which SPPS chemistry, Fmoc/tBu or Boc/Bzl, is recommended for this compound analog synthesis?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method for modern peptide synthesis and is generally recommended.[5][6] This is due to its use of milder cleavage conditions (piperidine for Fmoc removal) compared to the harsh acids like hydrofluoric acid (HF) required in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[7] However, for particularly "difficult sequences" prone to aggregation, Boc/Bzl chemistry with in situ neutralization can sometimes yield superior results.[1][7]
Q3: How can I modify the N-terminus or C-terminus of my this compound analog?
A3:
-
N-Terminal Modification: This is typically performed after the final amino acid has been coupled and before cleavage from the resin. After removing the final Fmoc protecting group, the desired molecule (e.g., acetic anhydride (B1165640) for acetylation, a fatty acid, or a labeling compound like biotin) is coupled to the free N-terminal amine.[8][9][10] Acetylation is common as it removes the N-terminal charge, mimicking a native protein structure and increasing stability.[9][10]
-
C-Terminal Modification: The C-terminus of AST-II is an amide. This is typically achieved by using a Rink Amide resin for SPPS. Upon cleavage with an acid like trifluoroacetic acid (TFA), the peptide is released with a C-terminal amide. For other C-terminal modifications, such as esters or alcohols, specialized resins or solution-phase modifications after cleavage are required.[11]
Q4: What are some effective strategies for synthesizing cyclic this compound analogs?
A4: Cyclization can enhance peptide stability and conformational rigidity.[12][13] Common strategies include:
-
Side-Chain to Side-Chain: This involves forming a bond between the side chains of two amino acids, such as an amide bond between Asp/Glu and Lys. This requires using amino acids with orthogonal side-chain protecting groups that can be selectively removed while the peptide is still on the resin.[7]
-
Head-to-Tail: This creates a cyclic peptide backbone by forming an amide bond between the N-terminal amine and the C-terminal carboxyl group.[13][14] This is often done on-resin by anchoring the peptide via a side chain to allow both termini to be free for cyclization.
-
Disulfide Bridge: Introducing two Cysteine residues into the sequence allows for the formation of a disulfide bridge through oxidation after cleavage.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | 1. Peptide Aggregation: Inter-chain hydrogen bonding and hydrophobic collapse are preventing efficient coupling and deprotection.[15] 2. Incomplete Couplings: Steric hindrance or aggregation is blocking reactive sites. | 1a. Incorporate "Structure-Breaking" Residues: Replace a residue in a problematic region with a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH). These introduce a "kink" that disrupts secondary structure formation. 1b. Use Aggregation-Inhibiting Solvents: Consider using a "magic mixture" of DCM:DMF:NMP (1:1:1) or adding chaotropic salts.[1] 1c. Microwave-Assisted Synthesis: Microwave energy can help reduce aggregation and drive reactions to completion.[14] 2a. Double Couple: Repeat the coupling step for problematic amino acids. 2b. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU. |
| Multiple Peaks in HPLC/MS Analysis of Crude Product | 1. Deletion Sequences: Incomplete coupling at one or more steps. 2. Aspartimide Formation: The side chain of Asp has cyclized.[4] 3. Racemization: Epimerization of one or more amino acid residues. 4. Oxidation: Residues like Tyr are susceptible to oxidation.[16] | 1. See "Incomplete Couplings" above. Ensure efficient Fmoc removal and coupling. 2a. Use a Modified Asp Residue: Employ a protecting group like Fmoc-Asp(OMpe)-OH, which is more resistant to cyclization. 2b. Modify Deprotection/Coupling Conditions: Use a weaker base for Fmoc deprotection (e.g., DBU in small amounts) or add HOBt to the deprotection solution to suppress aspartimide formation.[3] 3. Optimize Coupling: Avoid prolonged exposure to base. Use coupling reagents known to suppress racemization. 4. Use Scavengers: Include scavengers like triisopropylsilane (B1312306) (TIS) and water in the final cleavage cocktail to protect susceptible residues. |
| Poor Solubility of Purified Peptide | 1. Hydrophobic Nature: The final peptide is highly hydrophobic and aggregates in aqueous solutions.[1][2] | 1a. Modify the Sequence: If permissible, introduce more hydrophilic residues. 1b. Use Solubilizing Agents: Dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer. 1c. Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. |
| Failure of N- or C-terminal Modification | 1. Steric Hindrance: The terminal residue is sterically hindered, preventing the modifying agent from reacting. 2. Incomplete Deprotection: The terminal protecting group (e.g., Fmoc) was not fully removed. | 1. Increase Reaction Time/Equivalents: Use a larger excess of the modifying reagent and extend the reaction time. 2. Confirm Deprotection: Perform a colorimetric test (e.g., Kaiser test) to ensure the terminal amine is free before attempting the modification. |
Quantitative Data Summary
The biological activity of modified Allatostatin analogs is highly dependent on their structure. The following table summarizes structure-activity relationship (SAR) data for analogs of a lead compound (H17), where the Phenylalanine at position 3 (Phe³) of the conserved C-terminal pentapeptide was modified.
Table 1: In Vitro Inhibitory Activity of Phe³-Modified Allatostatin Analogs on Juvenile Hormone (JH) Biosynthesis
| Analog ID | Phe³ Modification | IC₅₀ (nM) | Relative Activity vs. H17 |
| H17 (Lead) | Phenylalanine | ~90 | 1.0x |
| 4 | o-chloro-Phenylalanine | 38.5 | ~2.3x higher |
| 11 | p-chloro-Phenylalanine | 22.5 | ~4.0x higher |
| 13 | p-bromo-Phenylalanine | 26.0 | ~3.5x higher |
| 2 | Phenylglycine (methylene removed) | 89.5 | ~1.0x |
Data derived from a study on FGLamide allatostatin analogs, indicating that o- and p-halogen substitutions on the benzene (B151609) ring of Phe³ can significantly increase the inhibitory activity on JH biosynthesis.[17]
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Synthesis of a Linear this compound Analog
This protocol outlines a general procedure for manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Activation: In a separate tube, dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
-
Chain Elongation (Cycles for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Coupling: Couple the next activated Fmoc-amino acid as described in step 2. For the Asp residue, consider using Fmoc-Asp(OMpe)-OH to minimize aspartimide formation.
-
Monitoring: After coupling, perform a Kaiser test to check for free amines. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple.
-
-
Final Deprotection: After the final amino acid (Gly) is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile or DMSO) and then dilute with Mobile Phase A.
-
Column and Solvents:
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and Mass Spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.
Caption: A logical workflow for troubleshooting common SPPS synthesis problems.
Caption: A putative inhibitory signaling pathway for this compound analogs.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. iris.unive.it [iris.unive.it]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. N-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Recent advances in the synthesis of C-terminally modified peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization by LC-MS/MS of oxidized products identified in synthetic peptide somatostatin and cetrorelix submitted to forced oxidative stress by hydrogen peroxide: Two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of FGLamide allatostatin analogs with Phe(3) residue modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Allatostatin II Gene Knockout Efficiency with CRISPR/Cas9
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CRISPR/Cas9 for the efficient knockout of the Allatostatin II gene. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to guide your research.
Troubleshooting Guides
This section addresses common issues encountered during this compound gene knockout experiments using CRISPR/Cas9, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| Low Knockout Efficiency | 1. Suboptimal sgRNA Design: The single guide RNA (sgRNA) may not be efficient at directing Cas9 to the target site. Factors include GC content, secondary structures, and proximity to the transcription start site. 2. Inefficient Delivery of CRISPR Components: The method used to introduce Cas9 and sgRNA into the target cells (e.g., transfection, electroporation, microinjection) may not be optimal for the specific cell type or organism. 3. Low Cas9 Activity: The Cas9 nuclease may not be expressed at sufficient levels or may have low catalytic activity in the target cells. 4. Cell Line Specificity: Some cell lines have highly efficient DNA repair mechanisms that can counteract the effects of Cas9-induced double-strand breaks. | 1. Optimize sgRNA Design: - Design and test multiple sgRNAs (3-5) for the this compound gene.[1] - Utilize bioinformatics tools to predict sgRNA on-target efficiency and off-target effects. 2. Optimize Delivery Method: - Titrate the concentration of CRISPR components. - For plasmid-based systems, consider using viral vectors like lentivirus or adeno-associated virus (AAV) for higher transduction efficiency.[2] - For ribonucleoprotein (RNP) delivery, optimize electroporation parameters or consider using lipid-based transfection reagents.[2] 3. Ensure High Cas9 Activity: - Use a codon-optimized Cas9 for the target organism. - If using a plasmid, ensure the promoter driving Cas9 expression is strong and active in the target cells. - Consider using a cell line that stably expresses Cas9.[1] 4. Address Cell Line Variability: - If possible, test the knockout efficiency in different cell lines. - Treat cells with inhibitors of the non-homologous end joining (NHEJ) pathway to potentially increase indel formation frequency, though this can be toxic. |
| High Off-Target Effects | 1. Poor sgRNA Specificity: The chosen sgRNA sequence may have significant homology to other sites in the genome. 2. High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can lead to cleavage at off-target sites. 3. Prolonged Expression of Cas9: Continuous expression of the Cas9 nuclease increases the chances of it binding to and cleaving off-target sequences. | 1. Improve sgRNA Specificity: - Use bioinformatics tools to design sgRNAs with minimal predicted off-target sites. - Consider using a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9). 2. Titrate CRISPR Components: - Determine the lowest effective concentration of Cas9 and sgRNA that still achieves sufficient on-target editing. 3. Limit Cas9 Expression: - Use RNP delivery, as the Cas9 protein is degraded over time, reducing the window for off-target activity. - If using a plasmid, consider an inducible expression system to control the timing and duration of Cas9 expression. |
| Difficulty Validating Knockout | 1. Inefficient Knockout at the Protein Level: While DNA editing may have occurred, it might not result in a functional protein knockout (e.g., in-frame mutations). 2. Lack of a Reliable Antibody: A specific and validated antibody for this compound may not be available for Western blot analysis. 3. Mosaicism in F0 Generation: In whole-organism editing, the initial (F0) generation may be mosaic, meaning not all cells have the desired edit, making phenotypic analysis difficult. | 1. Confirm Functional Knockout: - Sequence the targeted genomic region to confirm the presence of frameshift mutations. - Use techniques like the T7 Endonuclease I (T7E1) assay or Tracking of Indels by Decomposition (TIDE) for initial screening of editing efficiency. - Perform functional assays to confirm the loss of this compound activity (e.g., measuring juvenile hormone synthesis).[3] 2. Alternative Validation Methods: - Use RT-qPCR to check for a significant reduction in this compound mRNA levels, although this is not always a direct indicator of protein knockout. - If available, use mass spectrometry to detect the presence or absence of the this compound peptide. 3. Address Mosaicism: - Breed the F0 generation to establish stable F1 lines with germline transmission of the knockout allele. - Analyze multiple F1 individuals to confirm consistent inheritance of the knockout and its associated phenotype. |
| Cell Death or Poor Viability After Transfection/Transduction | 1. Toxicity of Delivery Reagent: The transfection reagent or viral vector may be toxic to the cells at the concentration used. 2. Toxicity of CRISPR Components: High concentrations of plasmids or RNPs can induce a cellular stress response. 3. Essential Gene Function: The this compound gene may be essential for the viability or proliferation of the specific cell type under the culture conditions used. | 1. Optimize Delivery Conditions: - Perform a dose-response curve with the delivery reagent to find the optimal concentration with the lowest toxicity. - Ensure cells are at an optimal confluency for transfection/transduction. 2. Reduce Component Concentration: - Lower the amount of plasmid DNA or RNP delivered to the cells. 3. Investigate Gene Essentiality: - Perform a literature search to see if this compound has a known essential function in your model system. - Consider generating a conditional knockout to study the gene's function at a specific time or in a specific tissue. |
Frequently Asked Questions (FAQs)
1. What is the function of the this compound gene?
Allatostatins are a family of neuropeptides found in insects and other invertebrates that have a variety of functions.[3] One of their primary roles is the inhibition of juvenile hormone synthesis.[3] Juvenile hormone is crucial for regulating development, reproduction, and metamorphosis in insects. Allatostatins also play a role in regulating feeding behavior and gut motility.[3]
2. Why use CRISPR/Cas9 to knock out the this compound gene?
CRISPR/Cas9 is a powerful and precise genome-editing tool that allows for the targeted disruption of a specific gene.[4] Knocking out the this compound gene can help researchers understand its specific physiological roles by observing the resulting phenotype. This can have applications in pest management, by disrupting insect development or feeding, and in basic research to further elucidate neuroendocrine signaling pathways.
3. What are the key components of a CRISPR/Cas9 system for gene knockout?
The two essential components are:
-
Cas9 nuclease: An enzyme that acts like molecular scissors to cut the DNA.
-
Single guide RNA (sgRNA): A short RNA molecule that guides the Cas9 to the specific target sequence in the this compound gene.[5]
These components can be delivered into cells as DNA (plasmids), mRNA, or as a ribonucleoprotein (RNP) complex.
4. How do I design an effective sgRNA for the this compound gene?
Several online tools can assist in designing sgRNAs with high on-target efficiency and low off-target effects. Key considerations include:
-
Targeting an early exon: This increases the likelihood that an insertion or deletion (indel) will result in a frameshift mutation and a non-functional protein.
-
GC content: Aim for a GC content between 40-80%.
-
Avoiding polynucleotide stretches: Especially poly(T) stretches, which can terminate transcription.
-
Checking for off-targets: The sgRNA sequence should be unique within the genome of your target organism to minimize off-target mutations.
5. What are the different methods for delivering CRISPR/Cas9 components into cells?
Common delivery methods include:
-
Plasmid Transfection: Using lipid-based reagents or electroporation to introduce plasmids encoding Cas9 and the sgRNA.
-
Viral Transduction: Using viruses like lentivirus or adeno-associated virus (AAV) to deliver the CRISPR components. This is often more efficient for hard-to-transfect cells.[2]
-
Ribonucleoprotein (RNP) Electroporation/Transfection: Delivering the Cas9 protein and sgRNA pre-complexed as an RNP. This method has the advantage of being transient, which can reduce off-target effects.[2]
-
Microinjection: Directly injecting the CRISPR components into embryos, which is a common method for creating knockout organisms.
6. How can I confirm a successful this compound knockout?
Validation should be performed at both the genomic and functional levels:
-
Genomic Level:
-
Sanger Sequencing: To confirm the presence of indels at the target site.
-
T7E1 or TIDE analysis: For initial screening of a mixed population of cells to estimate editing efficiency.
-
-
Functional Level:
-
Western Blot: To confirm the absence of the this compound protein (if a reliable antibody is available).
-
Phenotypic Analysis: Observing changes in processes regulated by this compound, such as juvenile hormone levels, feeding behavior, or development.[3]
-
Quantitative Data on CRISPR/Cas9 Efficiency
Disclaimer: The following tables present illustrative data based on general CRISPR/Cas9 efficiency ranges reported in insects, including Drosophila. Specific quantitative data for direct head-to-head comparisons of different strategies for the this compound gene is limited in published literature. Researchers should empirically determine the optimal conditions for their specific experimental setup.
Table 1: Comparison of a Single vs. Dual sgRNA Approach for Gene Knockout Efficiency
| Strategy | Target Gene | Organism/Cell Line | Knockout Efficiency (%) | Reference |
| Single sgRNA | Various | Human Cell Lines | 10 - 60 | [6] |
| Dual sgRNA | CCR7 | Primary Human CD4+ T cells | >90 | [6] |
| Single sgRNA | yellow | Drosophila melanogaster | Up to 88 (injected flies with mutations) | [7] |
| Dual sgRNA | Various | Human Cell Lines | Often synergistic, leading to higher indel rates | [6] |
Table 2: Comparison of Different CRISPR/Cas9 Delivery Methods
| Delivery Method | CRISPR Components | Target | Efficiency | Advantages | Disadvantages |
| Plasmid Transfection | Cas9 & sgRNA plasmids | Various cell lines | Variable, depends on cell type | Cost-effective, readily available | Lower efficiency in some cell types, potential for prolonged Cas9 expression leading to off-targets. |
| Lentiviral Transduction | Lentiviral vectors encoding Cas9 & sgRNA | Hard-to-transfect cells, in vivo | High | High efficiency, stable integration possible | More complex to produce, potential for insertional mutagenesis.[2] |
| RNP Electroporation | Cas9 protein + sgRNA | Various cell lines, primary cells | High | Transient expression reduces off-targets, DNA-free | Requires specialized equipment, can cause cell death.[2] |
| Embryo Microinjection | mRNA or RNP | Drosophila embryos | High (up to 88% of injected flies show mutations) | Standard method for generating knockout organisms | Technically demanding, can have lower survival rates.[7] |
Experimental Protocols
Detailed Protocol: CRISPR/Cas9-Mediated Knockout of this compound in Drosophila melanogaster via Embryo Microinjection
This protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in Drosophila.[7]
1. sgRNA Design and Synthesis:
-
Obtain the sequence of the this compound gene from FlyBase.
-
Use an online tool (e.g., "flyCRISPR Target Finder") to design 2-3 sgRNAs targeting an early coding exon. Choose sgRNAs with high predicted on-target scores and low off-target predictions.
-
Synthesize the sgRNAs in vitro using a T7 RNA polymerase kit according to the manufacturer's instructions. Purify the sgRNA using a column-based method.
2. Preparation of Cas9 mRNA:
-
Obtain a plasmid containing a codon-optimized Cas9 gene under the control of a T7 promoter.
-
Linearize the plasmid downstream of the Cas9 coding sequence.
-
Synthesize Cas9 mRNA in vitro using a T7 mMESSAGE mMACHINE kit.
-
Purify the Cas9 mRNA.
3. Preparation of Injection Mix:
-
Prepare the injection mix on ice:
-
Cas9 mRNA: 300-500 ng/µL
-
sgRNA: 50-100 ng/µL
-
Injection Buffer (e.g., 0.1 mM sodium phosphate, 5 mM KCl, pH 7.8)
-
-
Centrifuge the mix at maximum speed for 10 minutes at 4°C to pellet any precipitates.
4. Embryo Collection and Microinjection:
-
Collect embryos from a healthy, well-fed stock of w¹¹¹⁸ or other suitable background strain for 30-60 minutes.
-
Dechorionate the embryos using bleach and align them on an agar (B569324) plate.
-
Transfer the aligned embryos to a coverslip and desiccate them briefly.
-
Microinject the posterior pole of the embryos with the injection mix using a pulled glass capillary needle.
5. Post-Injection Care and Screening:
-
After injection, cover the embryos with halocarbon oil and incubate them at 25°C.
-
Allow the injected embryos (G0 generation) to develop into adults.
-
Cross individual G0 flies to a balancer stock to establish F1 lines.
-
Screen F1 progeny for mutations by genomic PCR and Sanger sequencing of the target region. Look for the presence of indels.
-
Establish homozygous knockout lines from the F1 generation.
6. Validation of Knockout:
-
Confirm the absence of this compound protein in homozygous knockout flies via Western blot (if a suitable antibody is available) or mass spectrometry.
-
Conduct phenotypic assays to assess the functional consequences of the knockout (e.g., changes in feeding behavior, development time, or fertility).
Mandatory Visualizations
Allatostatin Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Progress and Prospects of CRISPR/Cas Systems in Insects and Other Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Boosting, Not Breaking: CRISPR Activators Treat Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary information derived from CRISPR Cas9 mediated gene deletion and suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Efficient Targeted Mutagenesis of Drosophila with the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects in Allatostatin Receptor RNAi Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding RNA interference (RNAi) experiments targeting Allatostatin receptors (AST-Rs).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in RNAi, and why are they a major concern for Allatostatin Receptor (AST-R) studies?
There are two primary types of off-target effects:
-
Sequence-Specific (miRNA-like) Effects : This is the most common cause. The siRNA guide strand can bind to partially complementary sequences in the 3' UTR of unintended mRNA transcripts, functioning like an endogenous microRNA (miRNA) to induce translational repression or mRNA degradation.[4][5] This is mediated by the "seed sequence" (nucleotides 2-8) of the siRNA.[5]
-
Sequence-Independent Effects : High concentrations of siRNA can trigger the innate immune system by activating pathways that respond to dsRNA, leading to a general, non-specific shutdown of protein synthesis and potential cytotoxicity.[6]
Q2: How does the Allatostatin Receptor signaling pathway work?
A2: Allatostatin receptors are a class of insect GPCRs.[7] For example, the Allatostatin-C receptor (AstR-C) has been shown to couple to the Gi subtype of G proteins.[8] Upon binding of the Allatostatin-C neuropeptide, the receptor activates the Gi protein, which then inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, altering downstream cellular processes.[8] Similarly, the Allatostatin-A receptor (AlstR) in Drosophila is coupled to the Gi/Go class of G proteins.[9] Understanding this pathway is crucial for designing phenotypic assays to confirm knockdown.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
Technical Support Center: Optimizing In Vitro Allatostatin II Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro Allatostatin II (AST-II) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the common cell lines used for in vitro this compound bioassays?
A1: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells are frequently used for in vitro this compound bioassays.[1][2] These cell lines are amenable to transfection with Allatostatin receptor constructs and provide a robust system for studying receptor activation and downstream signaling.
Q2: What is the primary signaling pathway activated by this compound receptors?
A2: Allatostatin receptors, including those for AST-II, are typically G-protein coupled receptors (GPCRs).[3] Upon ligand binding, they often couple to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
Q3: How should this compound peptides be stored and prepared for bioassays?
A3: Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable. To prepare for an assay, reconstitute the peptide in a suitable buffer and store at -20°C. Further dilutions should be made in the assay buffer. To ensure maximum recovery, centrifuge the vial before removing the cap.[5]
Q4: What are the key parameters to optimize for a successful this compound bioassay?
A4: Key parameters to optimize include:
-
Cell Density: The number of cells seeded per well can significantly impact the assay window and reproducibility.[6][7]
-
Ligand Concentration: A proper concentration range is crucial to determine accurate IC50 or EC50 values.
-
Incubation Time: The duration of ligand exposure can affect the magnitude of the cellular response.[8][9][10]
-
Assay Buffer Composition: The components of the buffer can influence ligand-receptor binding and cell health.
-
Choice of Detection Reagents: The sensitivity and specificity of the detection reagents will determine the quality of the assay readout.
Troubleshooting Guides
Problem 1: Low or No Signal in Functional Assays (e.g., cAMP Assay)
| Possible Cause | Recommended Solution |
| Inactive this compound Peptide | Ensure the peptide has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock.[5] |
| Low Receptor Expression | Verify the expression of the Allatostatin receptor in your cell line using techniques like qPCR or western blotting. If expression is low, consider re-transfecting or selecting a higher-expressing clonal cell line. |
| Incorrect G-protein Coupling | Allatostatin receptors typically couple to Gαi. Ensure your assay is designed to detect a decrease in cAMP. For Gαi-coupled receptors, pre-stimulation with forskolin (B1673556) to elevate basal cAMP levels is often necessary.[4] |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal incubation period for ligand stimulation (e.g., 15, 30, 60, 120 minutes).[9] |
| Cell Density Too Low | Increase the number of cells seeded per well. Optimize cell density to ensure a robust signal-to-noise ratio.[6] |
| Degradation of cAMP | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent the breakdown of cAMP.[11] |
Problem 2: High Background Signal in Binding Assays (e.g., Radioligand Binding)
| Possible Cause | Recommended Solution |
| Non-specific Binding of Radioligand | Increase the number of wash steps and the stringency of the wash buffer. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[12] |
| Radioligand Concentration Too High | Reduce the concentration of the radioligand to a level that is at or below its Kd for the receptor to minimize non-specific binding.[13] |
| Insufficient Blocking | Ensure adequate blocking of non-specific binding sites on the filter plates or cell membranes. Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can be effective. |
| Contaminated Reagents | Prepare fresh buffers and reagents to avoid contamination that may contribute to a high background signal. |
| Cell Debris | Ensure proper homogenization and centrifugation steps during membrane preparation to remove cellular components that can non-specifically bind the radioligand. |
Problem 3: Poor Reproducibility and High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Maintain proper humidity in the incubator. |
| Variability in Reagent Addition | Use a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across the plate. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the stopping of the reaction to ensure that all wells are incubated for the same duration. |
Quantitative Data Summary
Table 1: In Vitro Bioactivity of Allatostatin Analogs
| Compound | Bioassay Type | Cell Line/System | IC50/EC50 (nM) | Reference |
| Dippu-AST 1 | Juvenile Hormone Synthesis Inhibition | Diploptera punctata Corpora Allata | 8 | [14] |
| Analog K15 | Juvenile Hormone Synthesis Inhibition | Diploptera punctata Corpora Allata | 1.79 | [14] |
| Analog K24 | Juvenile Hormone Synthesis Inhibition | Diploptera punctata Corpora Allata | 5.32 | [14] |
| AST-C | TGF-α Shedding Assay | HEK-293 | 0.623 | [15] |
| D074-0013 (AST-C Agonist) | TGF-α Shedding Assay | HEK-293 | 1421 | [15] |
| J100-0311 (AST-C Agonist) | TGF-α Shedding Assay | HEK-293 | 5662 | [15] |
Experimental Protocols
Method 1: Radioligand Binding Assay (Adapted for this compound)
This protocol is a general guideline for a competitive radioligand binding assay using cell membranes expressing the this compound receptor.
-
Membrane Preparation:
-
Culture CHO or HEK-293 cells stably expressing the this compound receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
50 µL of competing unlabeled ligand (e.g., this compound analogs) at various concentrations.
-
50 µL of a fixed concentration of radiolabeled this compound (e.g., [125I]-AST-II).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Method 2: cAMP Functional Assay (Adapted for this compound)
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the this compound receptor.
-
Cell Seeding:
-
Seed CHO or HEK-293 cells expressing the this compound receptor into a 96-well plate at an optimized density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with serum-free medium or a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or its analogs to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Paracrine signaling - Wikipedia [en.wikipedia.org]
- 2. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiological cell bioprinting density in human bone-derived cell-laden scaffolds enhances matrix mineralization rate and stiffness under dynamic loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.inrim.it [iris.inrim.it]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. swordbio.com [swordbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, biological activity, and hologram quantitative structure-activity relationships of novel allatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with receptor desensitization in Allatostatin II functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Allatostatin II (AST-II) functional assays. Given the limited direct research on the this compound receptor, this guide draws upon established principles from closely related Allatostatin A and C receptor systems, as well as general knowledge of G-protein coupled receptor (GPCR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a neuropeptide found in insects.[1] Like other allatostatins, it is primarily known for its role in inhibiting the synthesis of juvenile hormone (JH), a critical hormone regulating development, reproduction, and other physiological processes.[1]
Q2: What type of receptor does this compound bind to?
Allatostatins bind to G-protein coupled receptors (GPCRs).[1][2] While the specific receptor for this compound has not been definitively characterized in all insect species, related allatostatins, such as Type A and Type C, bind to receptors that are part of the rhodopsin-like GPCR family.[2][3] These receptors are homologous to mammalian somatostatin, galanin, and opioid receptors.[2]
Q3: What is receptor desensitization and why is it a concern in this compound functional assays?
Receptor desensitization is a process where a receptor's response to a constant or repeated stimulus diminishes over time. For GPCRs like the allatostatin receptors, this is a crucial physiological feedback mechanism to prevent overstimulation. In the context of functional assays, desensitization can lead to a progressive loss of signal, making it difficult to obtain consistent and reproducible data, especially in prolonged experiments. This can manifest as a decrease in the maximal response (Emax) or an increase in the half-maximal effective concentration (EC50).
Q4: What is the general signaling pathway for Allatostatin receptors?
Upon binding of an allatostatin peptide, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Studies on Allatostatin A and C receptors suggest they primarily couple to inhibitory G-proteins of the Gi/o family.[3] Activation of Gi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[4] Depending on the specific G-protein subunits involved, other downstream effects, such as the modulation of ion channels, can also occur.
Q5: What are the key molecular players in Allatostatin receptor desensitization?
The desensitization of allatostatin receptors, like other GPCRs, is primarily mediated by two key protein families:
-
G-protein coupled receptor kinases (GRKs): These enzymes phosphorylate the intracellular domains of the activated receptor.
-
β-arrestins: Following phosphorylation by GRKs, β-arrestins are recruited to the receptor. The binding of β-arrestin sterically hinders further G-protein coupling, effectively "silencing" the receptor. β-arrestins also act as scaffolding proteins to initiate receptor internalization.
Troubleshooting Guide: Dealing with Receptor Desensitization
| Problem | Potential Cause | Recommended Solution |
| Diminishing signal over time in a kinetic assay (e.g., Calcium mobilization, cAMP measurement) | Rapid Receptor Desensitization: Continuous exposure to this compound is causing the receptors to become unresponsive. | 1. Optimize Ligand Incubation Time: Determine the shortest incubation time that yields a robust signal. 2. Use a Perfusion System: If possible, use a perfusion system to apply the ligand for a defined period and then wash it out to allow for receptor resensitization. 3. Perform Endpoint Assays: For dose-response curves, consider using endpoint assays with a fixed, short incubation time for each concentration. |
| High variability between replicate wells or experiments | Inconsistent Receptor Desensitization: Differences in cell health, receptor expression levels, or minor variations in incubation times can lead to variable rates of desensitization. | 1. Ensure Consistent Cell Culture Conditions: Use cells at a consistent passage number and confluency. 2. Use a Stable Cell Line: If using transient transfection, consider generating a stable cell line with consistent receptor expression. 3. Pre-sensitization Check: Before adding the test ligand, you can apply a low concentration of a known agonist to ensure a consistent baseline response and receptor state. |
| Low maximal response (Emax) compared to literature values for similar receptors | Partial Desensitization During Assay Setup: Receptors may be partially desensitized before the addition of the final ligand, especially if there are residual agonists from the culture medium or during cell handling. | 1. Serum Starvation: Before the assay, incubate cells in serum-free medium for a few hours to reduce the presence of potential agonists. 2. Wash Steps: Include thorough wash steps with assay buffer before adding the ligand to remove any residual activating substances. |
| Shift in EC50 to higher concentrations in subsequent experiments | Receptor Downregulation: Prolonged or repeated exposure to high concentrations of this compound can lead to the internalization and degradation of receptors, reducing the total number of receptors available on the cell surface. | 1. Allow for Sufficient Recovery Time: If re-stimulating the same cells, ensure there is a sufficient washout period to allow for receptor recycling to the membrane. 2. Use Fresh Cells for Each Experiment: For critical experiments, use a fresh batch of cells to ensure a consistent receptor population. 3. Quantify Receptor Expression: Use techniques like ELISA or Western blotting to quantify total and cell-surface receptor levels to confirm if downregulation is occurring. |
Experimental Protocols
Calcium Mobilization Assay
This assay is suitable for Allatostatin receptors that couple to Gq or for Gi-coupled receptors that are co-expressed with a promiscuous G-protein like Gα16.
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) expressing the this compound receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Ligand Preparation: Prepare a 2X stock solution of this compound and any other compounds (agonists, antagonists) in the assay buffer.
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the 2X ligand solution to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. For dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
cAMP Accumulation Assay (for Gi-coupled receptors)
-
Objective: To measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Methodology:
-
Cell Culture: Plate cells expressing the this compound receptor in a suitable multi-well plate.
-
Forskolin Stimulation: To measure a decrease in cAMP, it is necessary to first stimulate its production. Treat the cells with a known adenylyl cyclase activator, such as forskolin, in the presence or absence of different concentrations of this compound.
-
Cell Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The inhibitory effect of this compound is seen as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
β-Arrestin Recruitment Assay (BRET)
-
Objective: To directly measure the interaction between the this compound receptor and β-arrestin, a key step in desensitization.
-
Methodology:
-
Plasmid Co-transfection: Co-transfect mammalian cells (e.g., HEK293) with two plasmids: one encoding the this compound receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and another encoding β-arrestin2 fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus or YFP).
-
Cell Plating: Plate the transfected cells in a white, 96-well microplate.
-
Assay Procedure: 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer. Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells. Immediately measure the baseline luminescence at the donor and acceptor emission wavelengths using a microplate reader equipped for BRET measurements. Add this compound at various concentrations. Measure the luminescence again, either kinetically over time or at a fixed endpoint (e.g., 30 minutes).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.
-
Quantitative Data Summary
Due to the lack of specific published data for this compound receptor desensitization, the following table provides representative data from studies on related Allatostatin A and C receptors to illustrate the expected potencies and the type of data generated in these assays.
| Peptide | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Drostatin-A4 | DAR-2 (Allatostatin A Receptor) | Bioluminescence (Aequorin) | CHO | EC50 | 1 x 10⁻⁸ M | [5] |
| Other Drosostatins | DAR-2 (Allatostatin A Receptor) | Bioluminescence (Aequorin) | CHO | EC50 | 8 x 10⁻⁸ M | [5] |
| AST-C | T. pit AstR-C (Allatostatin C Receptor) | β-arrestin Recruitment (BRET) | HEK293 | EC50 | 37 nM |
Visualizations
Caption: this compound signaling and desensitization pathway.
Caption: Troubleshooting workflow for receptor desensitization.
References
- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing lyophilized Allatostatin II
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized Allatostatin II, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored upon receipt?
Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability.[1][2][3] For short-term storage, 4°C is acceptable, but -20°C is recommended for periods longer than a few days.[1][4] It is crucial to keep the vial tightly sealed and protected from moisture.[2]
Q2: What is the shelf-life of lyophilized this compound?
When stored correctly at -20°C, lyophilized this compound can be stable for up to 12 months.[1] Some suppliers suggest that peptides can be stored for up to six months in lyophilized form at 0-5°C.[4] For longer-term storage, it is recommended to keep the peptide at -20°C.[2]
Q3: How do I properly reconstitute lyophilized this compound?
To ensure maximum recovery of the product, it is recommended to centrifuge the vial briefly before opening to collect all the lyophilized powder at the bottom.[1] Allow the vial and your chosen solvent to equilibrate to room temperature before reconstitution.[5] The peptide can be reconstituted in sterile, distilled water or a buffer such as PBS.[5][6][7]
Q4: What is the recommended concentration for the reconstituted stock solution?
A common recommendation is to reconstitute peptides to a concentration of 1 mg/mL.[7] However, the optimal concentration will depend on your specific experimental needs.
Q5: How should the reconstituted this compound solution be stored?
After reconstitution, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C and are generally usable for up to one month.[2] For very short-term storage (up to 5 days), the solution can be kept at 4°C.[4] Long-term storage of peptides in solution is generally not recommended.[2]
Troubleshooting Guide
Q1: The lyophilized peptide appears as a small, hard-to-see film or pellet. Is this normal?
Yes, this is completely normal. Lyophilized peptides are often supplied in small quantities and may not be easily visible in the vial. Always centrifuge the vial before opening to ensure all the product is at the bottom.[1]
Q2: I'm having trouble dissolving the this compound peptide. What should I do?
If the peptide does not readily dissolve in water or buffer, you can try the following:
-
Gentle Agitation: Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation. Avoid vigorous shaking, which can cause foaming and denaturation.
-
Sonication: Gentle sonication can help to dissolve the peptide.[5]
-
Warming: Carefully warming the solution to a temperature not exceeding 40°C may aid solubility.[5]
-
Alternative Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.[5]
Q3: My reconstituted peptide solution appears cloudy. What does this mean?
Cloudiness may indicate that the peptide is not fully dissolved or has aggregated. If you have followed the recommended reconstitution protocol and still observe cloudiness, try the troubleshooting steps for solubility issues. If the problem persists, it may indicate a problem with the peptide's integrity.
Q4: Can I store my reconstituted this compound at room temperature?
No, peptide solutions are unstable at room temperature and should be used immediately or stored at 4°C for a very short period (a few hours) or frozen at -20°C for longer storage.[2]
Storage and Stability Summary
| Condition | Lyophilized this compound | Reconstituted this compound |
| Long-Term Storage | -20°C (up to 12 months)[1] | -20°C (up to 1 month)[2] |
| Short-Term Storage | 4°C[1] | 4°C (up to 5 days)[4] |
| Shipping | Blue Ice | N/A |
Experimental Protocols
Protocol: In Vitro Inhibition of Juvenile Hormone (JH) Synthesis
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on juvenile hormone synthesis by the corpora allata of an insect species.
1. Materials:
- Lyophilized this compound
- Sterile insect saline buffer (e.g., Grace's Insect Medium)
- Corpora allata dissected from the insect of interest
- Radio-labeled precursor for JH synthesis (e.g., [³H]-methionine)
- Incubation chamber (25-28°C)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
2. Methods:
- Reconstitute this compound: Prepare a stock solution of this compound in the insect saline buffer at a concentration of 1 mg/mL. Prepare serial dilutions to create a range of concentrations for testing.
- Dissect Corpora Allata: Carefully dissect the corpora allata from the head capsules of the insects in cold, sterile insect saline.
- Incubation: Place individual pairs of corpora allata into incubation wells containing the insect saline.
- Treatment: Add different concentrations of the reconstituted this compound to the incubation wells. Include a control group with no this compound.
- Add Precursor: Add the radio-labeled precursor to each well.
- Incubate: Incubate the plates for 2-4 hours at the appropriate temperature for the insect species.
- Extraction: After incubation, extract the newly synthesized JH from the medium using an organic solvent (e.g., hexane).
- Quantification: Transfer the organic phase to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Analysis: Compare the amount of radioactivity in the this compound-treated samples to the control samples to determine the percentage of inhibition of JH synthesis.
Visualizations
Caption: Workflow for this compound bioassay.
Caption: this compound signaling pathway.
References
- 1. usbio.net [usbio.net]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Improving signal-to-noise ratio in Allatostatin II calcium imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Allatostatin II calcium imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Troubleshooting
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) in my this compound calcium imaging experiments?
A low SNR can originate from multiple stages of the experimental process, from sample preparation to data analysis. The most common culprits include:
-
Indicator-Related Issues:
-
Inappropriate choice of calcium indicator for the expected calcium concentration range.
-
Insufficient or uneven loading of the indicator dye into the cells.[1]
-
Dye compartmentalization (e.g., accumulation in mitochondria) or leakage from the cells.[2]
-
Photobleaching of the fluorescent indicator during image acquisition.[3][4]
-
-
Instrumentation and Acquisition Settings:
-
Low excitation light intensity or incorrect wavelength.
-
Suboptimal filter sets (excitation, emission, dichroic) that lead to signal bleed-through or inefficient light collection.
-
High levels of camera noise (readout noise, dark current).[5]
-
Excessive background fluorescence from the sample or imaging medium.[1]
-
-
Biological Sample Health:
-
Data Analysis:
-
Inaccurate background subtraction.
-
Improper selection of regions of interest (ROIs).
-
High levels of shot noise, which is inherent to photon detection.[7]
-
Indicator Selection & Loading
Q2: How do I select the most appropriate calcium indicator for studying this compound signaling?
Choosing the right indicator is critical. Allatostatins are neuropeptides that typically act via G-protein coupled receptors (GPCRs), which can lead to varied intracellular calcium dynamics.[8] Key factors to consider include:
-
Dissociation Constant (Kd): The Kd reflects the indicator's affinity for calcium. Select an indicator with a Kd near the expected peak calcium concentration to ensure the best dynamic range. High-affinity indicators are for resting or low calcium levels, while low-affinity indicators are for high calcium concentrations.[9][10]
-
Single-Wavelength vs. Ratiometric:
-
Single-wavelength indicators (e.g., Fluo-4, GCaMP) show an increase in fluorescence intensity upon binding calcium. They are bright and excellent for detecting the occurrence and kinetics of calcium transients.[9][10]
-
Ratiometric indicators (e.g., Fura-2, Indo-1) exhibit a shift in their excitation or emission wavelength upon calcium binding.[9][10] Calculating the ratio of fluorescence at two wavelengths allows for more quantitative measurements of intracellular calcium concentration, as it corrects for artifacts like uneven dye loading, photobleaching, and changes in cell volume.[10][11]
-
-
Chemical Dyes vs. Genetically Encoded Indicators (GECIs):
-
Chemical Dyes (e.g., Fura-2, Fluo-4) offer high brightness and a wide range of affinities. They are typically loaded using AM esters.[12]
-
GECIs (e.g., GCaMP series) are proteins that can be targeted to specific cell types or subcellular compartments, enabling chronic and noninvasive imaging.[13] Newer variants like the jGCaMP8 series offer ultra-fast kinetics and high sensitivity.[14][15][16]
-
Table 1: Comparison of Common Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (in buffer) | Key Features |
| Fura-2 | Ratiometric (Excitation) | 340 / 380 | ~510 | 145 nM | Gold standard for quantitative Ca²⁺ measurement; UV excitation can be phototoxic.[9][17] |
| Indo-1 | Ratiometric (Emission) | ~340 | 405 / 485 | 230 nM | Good for flow cytometry; can be photounstable.[9] |
| Fluo-4 | Single-Wavelength | ~490 | ~520 | 345 nM | Very bright with a large dynamic range (>100-fold); widely used for confocal microscopy and HTS.[9][12][18] |
| Cal-590 | Single-Wavelength | ~575 | ~590 | 563 nM | Red-shifted indicator, good for multiplexing with GFP and reducing tissue autofluorescence. Offers improved SNR over Rhod-2.[2] |
| GCaMP Series | Single-Wavelength (GECI) | ~488 | ~510 | Varies | Genetically targetable; allows for chronic imaging in specific cell populations.[13][15] |
| jGCaMP8 Series | Single-Wavelength (GECI) | ~488 | ~510 | Varies | Ultra-fast kinetics (~2 ms (B15284909) rise time) and high sensitivity, ideal for resolving rapid neuronal activity.[14][15][16] |
Q3: My fluorescence signal is weak and inconsistent across cells. How can I improve my dye loading protocol?
Poor and uneven loading is a common problem when using AM ester versions of chemical dyes.[1] Refer to the detailed protocol below and consider these troubleshooting tips:
-
Use a Dispersing Agent: Pluronic F-127 is often used to aid in the solubilization of AM esters in aqueous media. Use the lowest effective concentration (typically ≤0.02%) as it can be cytotoxic.
-
Optimize Incubation Time and Temperature: A common starting point is 30-60 minutes at 37°C. However, some cell types load better at room temperature for a longer period. This must be empirically determined.
-
Ensure Cell Health: Only use healthy, well-adhered cells for experiments. Unhealthy cells will not load or retain the dye effectively.[1]
-
Wash Thoroughly: After loading, wash the cells with fresh buffer to remove extracellular dye, which contributes to high background.
-
Allow for De-esterification: Incubate cells in dye-free media for ~30 minutes after washing to allow intracellular esterases to cleave the AM group, trapping the active indicator inside the cells.
Instrumentation & Acquisition
Q4: How can I optimize my microscope settings to maximize signal and minimize noise?
-
Excitation Intensity: Use the lowest possible light intensity that provides a detectable signal. This minimizes photobleaching and phototoxicity.[4] For two-photon microscopy, be aware that higher laser power can lead to sample heating.[3][7]
-
Exposure Time: A longer camera exposure time collects more photons, which can improve SNR. However, this comes at the cost of temporal resolution and can cause motion blur in dynamic samples.[19]
-
Camera Binning: Binning combines pixels into larger super-pixels, increasing the signal per pixel and improving SNR at the expense of spatial resolution.
-
Filters: Ensure your excitation and emission filters are well-matched to your indicator's spectra and that your dichroic mirror has high transmission and reflection efficiency at the appropriate wavelengths. Adding extra emission or excitation filters can sometimes reduce background noise.[5]
-
Frame Rate: The acquisition speed should be sufficient to resolve the calcium dynamics of interest (the Nyquist theorem suggests sampling at least twice as fast as the fastest component of your signal). However, very high frame rates reduce the number of photons collected per frame, which can decrease SNR.[7]
Phototoxicity & Photobleaching
Q5: What is the difference between phototoxicity and photobleaching, and how can I mitigate them?
-
Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in signal loss.[3]
-
Phototoxicity refers to light-induced damage to the biological sample, often mediated by the production of reactive oxygen species (ROS) when fluorophores are excited.[4][19] This can alter cell physiology, leading to artifacts or cell death.[3][6] Phototoxicity can occur even before significant photobleaching is observed.[3]
Strategies to Minimize Both:
-
Reduce Overall Light Exposure: Use the lowest possible excitation intensity and the briefest possible exposure times.[19]
-
Use More Sensitive Indicators: Brighter dyes or indicators with a larger dynamic range (like Fluo-4 or newer GCaMPs) allow you to use less excitation light to achieve the same signal level.[12][13]
-
Avoid UV Excitation: If possible, use visible-light-excitable indicators (e.g., Fluo-4, GCaMPs) instead of UV-excitable ones (e.g., Fura-2) to reduce phototoxicity.[2]
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench ROS.
-
Leverage Advanced Microscopy: Techniques like two-photon or light-sheet microscopy confine excitation to the focal plane, reducing out-of-focus phototoxicity and photobleaching.[4]
Data Analysis
Q6: Are there computational methods to improve SNR after I have acquired my data?
Yes, post-acquisition analysis can significantly improve SNR.
-
Background Subtraction: Carefully define a background ROI in an area with no cells and subtract its average intensity from your cellular ROIs to correct for ambient light and non-specific fluorescence.
-
Signal Normalization (ΔF/F₀): For single-wavelength indicators, data is often expressed as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.[2] This normalization corrects for variations in indicator concentration and resting fluorescence between cells.
-
Denoising Algorithms: Several computational tools can remove noise from imaging data.
-
Temporal Filtering: Simple moving average or Gaussian filters can smooth traces but may distort fast kinetics.
-
Advanced Denoising: Machine learning-based tools like DeepInterpolation or DeepCAD are highly effective at removing independent noise from calcium imaging movies while preserving the underlying signal.[20][21]
-
Spike Inference: Algorithms like FOOPSI (used in CaImAn) or OASIS (used in suite2p) can deconvolve the slow calcium signal to infer the underlying spike trains, effectively de-noising the data.[17][22]
-
Visualized Signaling Pathways and Workflows
// Connections AST -> GPCR [label="Binds"]; GPCR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds to"]; IP3R -> Ca_ER [label="Opens Channel"]; Ca_ER -> Ca_Cytosol [label="Release", style=bold, color="#34A853"];
} dot Caption: Generalized Allatostatin GPCR signaling pathway leading to intracellular calcium release.
// Workflow Connections prep_cells -> load_dye; load_dye -> wash; wash -> setup_microscope [lhead=cluster_acq]; setup_microscope -> acquire_baseline; acquire_baseline -> apply_stimulus; apply_stimulus -> record_response; record_response -> process_data [lhead=cluster_analysis]; process_data -> roi; roi -> normalize; normalize -> quantify; } dot Caption: Standard experimental workflow for an this compound calcium imaging experiment.
// Connections start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2;
q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> q3;
q3 -> a3_yes [label="Yes"]; q3 -> q4 [label="No"]; a3_yes -> q4;
q4 -> a4_yes [label="Yes"]; q4 -> end_node [label="No\n(Re-evaluate experiment)"]; a4_yes -> end_node; } dot Caption: A logical troubleshooting flowchart for diagnosing the cause of low SNR.
Detailed Experimental Protocols
Protocol 1: Loading Cells with Fluo-4 AM
This protocol provides a general guideline for loading adherent cells with the single-wavelength calcium indicator Fluo-4 AM. Optimization will be required for specific cell types.
Materials:
-
Fluo-4 AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer, with calcium and magnesium.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.
-
The 20% Pluronic F-127 stock can be stored at room temperature.
-
-
Prepare Loading Buffer:
-
For a final Fluo-4 AM concentration of 2 µM, add 2 µL of the 1 mM Fluo-4 AM stock to 1 mL of HBSS.
-
To aid dispersion, add 1 µL of 20% Pluronic F-127 to the 1 mL of HBSS.
-
Vortex the solution thoroughly to mix. The final concentration of Pluronic F-127 will be ~0.02%.
-
-
Cell Loading:
-
Culture cells on glass-bottom dishes or coverslips suitable for imaging.
-
Aspirate the culture medium from the cells.
-
Gently add the loading buffer to the cells, ensuring they are completely covered.
-
Incubate the cells for 30-45 minutes at 37°C (or room temperature, depending on cell type) in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading buffer.
-
Wash the cells gently two times with warm (37°C) HBSS to remove any extracellular dye.
-
Add fresh, warm HBSS and incubate for an additional 30 minutes at 37°C in the dark. This allows for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Maintain the cells in a physiological buffer during the experiment.
-
Protocol 2: In Vitro Calibration of Fura-2
To convert fluorescence ratios into absolute calcium concentrations, the indicator must be calibrated.[1][23] This protocol describes a method using calcium buffers.
Materials:
-
Fura-2, pentapotassium salt (cell-impermeant form)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).[23]
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).[23]
-
Ionomycin or other calcium ionophore.
-
Digitonin.
Procedure:
-
Perform Experiment: First, record the experimental Fura-2 fluorescence ratios (R) from your cells stimulated with this compound.
-
Determine Rmax (Maximum Ratio):
-
At the end of the experiment, perfuse the cells with a high-calcium buffer containing an ionophore like 5-10 µM ionomycin. This will saturate the intracellular Fura-2 with Ca²⁺.
-
Record the fluorescence at 340 nm and 380 nm excitation and calculate the maximum ratio (Rmax).
-
-
Determine Rmin (Minimum Ratio):
-
Following the Rmax measurement, perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator like EGTA (e.g., 10 mM) and ionomycin. This will remove all Ca²⁺ from the indicator.
-
Record the fluorescence at 340 nm and 380 nm excitation and calculate the minimum ratio (Rmin).
-
-
Determine Sf2/Sb2: This is the ratio of fluorescence intensity at 380 nm excitation in calcium-free conditions (Sf2) to calcium-bound conditions (Sb2). This value is obtained from the Rmin and Rmax steps.
-
Calculate Calcium Concentration: Use the Grynkiewicz equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
[Ca²⁺]: The intracellular free calcium concentration.
-
Kd: The dissociation constant of Fura-2 (~145 nM in vitro, but should be determined under your experimental conditions).[9]
-
R: Your experimentally measured ratio.
-
Rmin, Rmax, Sf2/Sb2: Values determined from the calibration steps.
-
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. gcamp6f.com [gcamp6f.com]
- 8. Allatostatin - Wikipedia [en.wikipedia.org]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Optimization of a GCaMP Calcium Indicator for Neural Activity Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 18. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Removing independent noise in systems neuroscience data using DeepInterpolation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gcamp6f.com [gcamp6f.com]
- 22. Direct extraction of signal and noise correlations from two-photon calcium imaging of ensemble neuronal activity | eLife [elifesciences.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Strategies for increasing the in vivo efficacy of Allatostatin II analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of Allatostatin II (AST-II) analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Issue 1: High in vitro activity but low or no in vivo efficacy.
-
Question: My this compound analog demonstrates potent inhibition of juvenile hormone synthesis in corpora allata cultures, but when I inject it into the insect, I observe no significant effect. What are the likely causes and how can I troubleshoot this?
-
Answer: This is a common challenge when transitioning from in vitro to in vivo models. The discrepancy is often due to poor pharmacokinetic properties of the peptide analog.
-
Rapid Degradation: Native peptides are highly susceptible to degradation by peptidases in the hemolymph (insect blood).[1][2] This rapid clearance prevents the analog from reaching its target receptor at a sufficient concentration.
-
Troubleshooting Step: Perform a plasma stability assay to determine the half-life of your analog. If the half-life is short, consider chemical modifications to enhance stability.
-
-
Poor Bioavailability & Distribution: The analog may not be effectively distributed to the target tissue (corpora allata or relevant neurons). Physicochemical properties like size and lipid solubility can limit its ability to cross biological membranes.[3]
-
Suboptimal Dose: The administered dose may be insufficient to account for in vivo clearance and distribution.
-
Troubleshooting Step: Conduct a dose-response study in vivo to determine the effective concentration.[5]
-
-
Issue 2: High variability in results between experimental animals.
-
Answer: High variability can stem from several factors related to the experimental protocol and the analog itself.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the analog solution.
-
Troubleshooting Step: Ensure your injection or delivery method is standardized. Calibrate equipment and use a consistent technique for all animals.
-
-
Contamination: The peptide preparation may be contaminated with substances that cause an unexpected biological response.
-
Troubleshooting Step: Check for endotoxin (B1171834) contamination, which can provoke immune reactions.[6] Also, residual trifluoroacetic acid (TFA) from the purification process can interfere with cellular assays.[6] Consider using peptides purified with a different process (e.g., acetate (B1210297) salt form).
-
-
Animal Handling and Stress: Stress can influence insect physiology and lead to variable responses.
-
Troubleshooting Step: Standardize animal handling procedures and allow for an acclimatization period before beginning the experiment.
-
-
Improper Storage: Degradation of the peptide due to improper storage can lead to inconsistent concentrations of the active compound.
-
Troubleshooting Step: Store lyophilized peptides at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
-
-
Issue 3: Peptide analog has poor solubility in the desired vehicle.
-
Question: My AST-II analog is difficult to dissolve for in vivo administration, leading to concerns about accurate dosing. What can I do?
-
Answer: Poor solubility is a known issue for some peptide analogs, especially those designed to be more hydrophobic to increase stability.[7]
-
pH and Buffer Optimization: The solubility of peptides is often pH-dependent.
-
Troubleshooting Step: Test the solubility of your analog in a range of biocompatible buffers at different pH values. The most practical approach to stabilization is often pH optimization and selecting an appropriate buffer.[8]
-
-
Formulation Strategies: Advanced formulations can improve the solubility of hydrophobic peptides.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the stability of AST-II analogs against enzymatic degradation?
A1: Several chemical modification strategies can be employed to make AST-II analogs more resistant to proteases:[4]
-
Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers at sites susceptible to cleavage can prevent recognition by proteases.[2][3]
-
Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation or creating peptidomimetics, can enhance stability.
-
Cyclization: Creating a cyclic version of the peptide can make it more conformationally rigid and less accessible to proteases.[1][9]
-
Lipidation: Attaching a fatty acid chain to the peptide can increase its binding to serum albumin, extending its circulatory half-life.[1][10]
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., amidation, which is native to ASTs) can block exopeptidases.
Q2: What is the signaling pathway for Allatostatin A, and how do AST-II analogs exert their effects?
A2: Allatostatin A (AST-A) peptides, including AST-II, act through G-protein coupled receptors (GPCRs).[11][12] In insects like Drosophila, these are known as DAR-1 and DAR-2, which are homologous to mammalian galanin or somatostatin (B550006) receptors.[11][13] The binding of an AST-II analog to its receptor initiates an intracellular signaling cascade that ultimately leads to the physiological response, such as the inhibition of juvenile hormone synthesis in the corpora allata or the suppression of gut motility.[13][14]
Q3: Are there non-peptide alternatives to AST-II that might have better in vivo properties?
A3: Yes, research has focused on developing non-peptide mimetics of Allatostatins. These small molecules are designed to mimic the structure and function of the active peptide core (e.g., the C-terminal FGL-amide).[7] Non-peptide analogs can offer significant advantages, including lower production costs, improved water solubility, and better oral bioavailability and toxicity profiles, making them promising candidates for pest management.[7]
Q4: How should I properly store and handle my lyophilized AST-II analog to ensure its integrity?
A4: Proper storage is critical for preventing peptide degradation.[6]
-
Storage: Lyophilized peptides should be stored at -20°C (or -80°C for long-term storage) and kept away from light.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.
-
Dissolving: Reconstitute the peptide using a sterile, appropriate buffer just before use. If you must store it in solution, use sterile buffers, aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or below.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on AST analogs.
Table 1: In Vitro Inhibitory Activity of Phe(3) Modified AST Analogs Bioassay measured the inhibition of juvenile hormone (JH) production by corpora allata of the cockroach Diploptera punctata.
| Analog ID | Modification at Phe(3) Position | IC50 (nM) |
| H17 (Lead) | Phenylalanine (Standard) | ~90 |
| Analog 4 | o-chloro-phenylalanine | 38.5 |
| Analog 11 | p-fluoro-phenylalanine | 22.5 |
| Analog 13 | p-chloro-phenylalanine | 26.0 |
| Analog 2 | Phenylglycine (methylene removed) | 89.5 |
| (Data sourced from: PubMed[15]) |
Table 2: Oral Larvicidal Activity of Non-Peptide AST Analogs Bioassay measured the oral toxicity of non-peptide analogs on insect larvae.
| Analog ID | Chemical Structure Class | IC50 (mg/g) |
| S1 | 2-amino-1-[3-oxo-3-(substituted-anilino)propyl]pyridinium nitrate | 0.020 |
| S3 | 2-amino-1-[3-oxo-3-(substituted-anilino)propyl]pyridinium nitrate | 0.0016 |
| (Data sourced from: PubMed[7]) |
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Blood Plasma
This protocol is adapted from methodologies used to evaluate peptide degradation dynamics.[1][10]
-
Preparation:
-
Prepare a stock solution of the AST-II analog in an appropriate solvent (e.g., sterile water or DMSO).
-
Obtain blood plasma (e.g., human or from the target insect species). If using whole blood, centrifuge to separate plasma and collect the supernatant.
-
Prepare a reaction buffer (e.g., DPBS).
-
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the plasma (e.g., a 1:1 ratio of plasma to buffer) to a final peptide concentration of ~10 µM.
-
Incubate the mixture at 37°C with gentle agitation (e.g., 500 rpm).
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot of the reaction mixture. The 0h sample serves as the 100% control.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction and remove plasma proteins, add a precipitation agent. A mixture of organic solvents (e.g., ethanol/acetone) is often effective at preserving the peptide for analysis. Avoid strong acids, which can cause peptide loss.[1]
-
Vortex the sample and incubate on ice.
-
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide is determined by measuring the area of the corresponding peak (e.g., via fluorescence if the peptide is labeled, or UV absorbance).[1][10]
-
Optionally, use MALDI-ToF Mass Spectrometry to identify the cleavage sites and degradation products.[1][10]
-
-
Data Interpretation:
Visualizations
Diagram 1: Allatostatin A Signaling Pathway
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 4. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Structure-Based Discovery of Nonpeptide Allatostatin Analogues for Pest Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 13. Allatostatin - Wikipedia [en.wikipedia.org]
- 14. usbio.net [usbio.net]
- 15. Synthesis and biological activity of FGLamide allatostatin analogs with Phe(3) residue modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Allatostatin II and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Allatostatins are a family of neuropeptides that play a crucial role in regulating insect physiology, most notably by inhibiting the biosynthesis of juvenile hormone (JH), a key hormone governing development, reproduction, and behavior. Among these, Allatostatin II (AST-II), a decapeptide originally isolated from the cockroach Diploptera punctata, has garnered significant interest as a potential lead for the development of novel, species-specific insect growth regulators. This guide provides a comparative analysis of the bioactivity of native this compound with its synthetic analogs, supported by experimental data and detailed methodologies.
Bioactivity Comparison of this compound and Synthetic Analogs
The primary measure of Allatostatin bioactivity is its ability to inhibit the production of juvenile hormone by the corpora allata (CA), the endocrine glands responsible for JH synthesis. This is typically quantified by the half-maximal inhibitory concentration (IC50) in an in vitro radiochemical assay. A lower IC50 value indicates higher potency.
The native this compound sequence is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.[1] Many synthetic analogs have been developed to enhance bioactivity, improve stability against enzymatic degradation, and elucidate structure-activity relationships. These modifications often focus on the C-terminal pentapeptide (Tyr/Phe-Xaa-Phe-Gly-Leu-NH₂), which is critical for biological activity.
| Compound | Sequence/Modification | IC50 (nM) | Species | Reference |
| This compound (Native) | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | Not explicitly found in a direct comparative study with the listed analogs | Diploptera punctata | - |
| Dippu-AST 1 (Natural) | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | 8 | Diploptera punctata | [2] |
| Analog H17 | N-terminal modification of the core pentapeptide | 12 (in vitro), 33 (in vivo) | Diploptera punctata | [3] |
| Analog K15 | Replacement of the Y/FX region with an aromatic acid derivative | 1.79 | Diploptera punctata | [2] |
| Analog K24 | Replacement of the Y/FX region with a dicarboxylic acid derivative | 5.32 | Diploptera punctata | [2] |
| Analog 4 (Phe³ modified) | o-halogen substituted benzene (B151609) ring at Phe³ | 38.5 | Diploptera punctata | [4] |
| Analog 11 (Phe³ modified) | p-halogen substituted benzene ring at Phe³ | 22.5 | Diploptera punctata | [4] |
| Analog 13 (Phe³ modified) | Removal of the methylene (B1212753) group of Phe³ | 26 | Diploptera punctata | [4] |
Note: The bioactivity of this compound itself was not directly compared in the same studies providing IC50 values for this specific set of synthetic analogs. Dippu-AST 1, another natural allatostatin, is included for reference. The data clearly indicates that synthetic modifications can lead to analogs with significantly higher potency than some natural allatostatins.
Experimental Protocols
In Vitro Juvenile Hormone Biosynthesis Inhibition Assay (Radiochemical Method)
This assay is the gold standard for quantifying the bioactivity of Allatostatins and their analogs by measuring the rate of JH synthesis by isolated corpora allata.
1. Gland Dissection and Incubation:
-
Corpora allata (CA) are dissected from the head capsules of the target insect species (e.g., virgin female Diploptera punctata).
-
The glands are incubated in a suitable culture medium (e.g., TC-199) supplemented with a radiolabeled precursor, typically L-[methyl-³H]methionine. The methyl group from methionine is transferred to the JH molecule in the final step of its biosynthesis.
2. Treatment with Allatostatin Analogs:
-
A range of concentrations of the test compounds (this compound or its synthetic analogs) are added to the incubation medium. A control group without any inhibitory peptide is also included.
-
The glands are incubated for a defined period (e.g., 3 hours) to allow for the synthesis and release of radiolabeled JH.
3. Extraction of Juvenile Hormone:
-
Following incubation, the medium and glands are treated with an organic solvent (e.g., hexane) to extract the newly synthesized, radiolabeled JH.
-
The organic phase containing the JH is separated from the aqueous phase.
4. Quantification of Radiolabeled JH:
-
The solvent from the organic phase is evaporated, and the residue containing the radiolabeled JH is redissolved in a scintillation cocktail.
-
The amount of radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of JH synthesized.
5. Data Analysis:
-
The percentage of inhibition of JH synthesis is calculated for each concentration of the test compound relative to the control group.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway of Allatostatin
Allatostatins exert their inhibitory effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of the corpora allata cells.[5][6] The signaling cascade initiated by this binding leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger in the regulation of JH synthesis.
Workflow for Synthesis and Evaluation of Allatostatin Analogs
The development of novel Allatostatin analogs follows a systematic workflow, from initial design and synthesis to comprehensive bioactivity assessment.
References
- 1. reddit.com [reddit.com]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of FGLamide allatostatin analogs with Phe(3) residue modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Structure-activity relationship studies of Allatostatin II derivatives
A Comparative Guide to the Structure-Activity Relationship of Allatostatin-A Derivatives
This guide provides a comparative analysis of Allatostatin-A (AST-A) derivatives, focusing on their structure-activity relationships (SAR). AST-A peptides, including the well-studied Allatostatin II from Diploptera punctata, are a family of insect neuropeptides primarily known for their role in inhibiting the biosynthesis of Juvenile Hormone (JH), a critical regulator of development and reproduction.[1][2] Their pleiotropic functions also include regulating feeding, gut motility, and sleep, making their receptors attractive targets for developing novel insect growth regulators.[3][4]
This document summarizes quantitative data on the biological activity of various AST-A analogues, details the experimental protocols used for their evaluation, and illustrates key biological and experimental pathways.
Comparative Biological Activity of Allatostatin-A Derivatives
The primary measure for the biological activity of AST-A derivatives is their ability to inhibit JH biosynthesis in the corpora allata (CA) of insects, typically the cockroach Diploptera punctata. This activity is quantified by the half-maximal inhibitory concentration (IC50). The core active sequence for AST-A peptides is the C-terminal pentapeptide motif Y/FXFGL-amide.[5] SAR studies have explored modifications at various positions within this core and by replacing the N-terminal region with non-peptidic moieties to enhance stability and potency.[6]
Below is a summary of the in vitro activity of selected synthetic AST-A analogues compared to native peptides.
| Peptide/Analogue ID | Sequence / Modification | Species (Assay) | IC50 (nM) | Reference(s) |
| Natural Peptides | ||||
| Dippu-AST 1 | APSGAQRLYGFGL-NH₂ | D. punctata | 8 | [6] |
| ASB2 | AYSYVSEYKRLPVYNFGL-NH₂ | D. punctata | ~0.35 and ~3 (biphasic) | [5] |
| Synthetic Analogues | ||||
| H17 (Lead Compound) | (E)-3-(4-nitrophenyl)acryl-GFGLa | D. punctata | ~50 | [7] |
| Analogue 1 | (E)-3-(4-nitrophenyl)acryl-(N-Me)GFGLa | D. punctata | 51.7 | [7] |
| Analogue 4 | (E)-3-(4-nitrophenyl)acryl-GF(N-Me)GLa | D. punctata | 64.4 | [7] |
| K15 | 4-(4-hydroxyphenyl)butanoyl-GFGLa | D. punctata | 1.79 | [6] |
| K24 | 4-phenylbutanoyl-GFGLa | D. punctata | 5.32 | [6] |
Data compiled from published literature.[5][6][7] The biphasic response of ASB2 suggests the presence of two receptor types in the corpora allata with different affinities.[5] N-methylation studies on the H17 lead compound indicated that single methylations at specific positions could maintain high activity, while double methylations were generally detrimental.[7] The analogues K15 and K24, which replace the N-terminal amino acids with aromatic fatty acid moieties, showed significantly improved potency, even surpassing that of the natural Dippu-AST 1.[6]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental procedures: solid-phase peptide synthesis for creating the analogues and an in vitro bioassay for measuring their biological activity.
Solid-Phase Peptide Synthesis (SPPS) of Allatostatin Analogues
This protocol outlines the general method for synthesizing AST-A analogues, as described for N-methylated derivatives.[8]
Workflow:
-
Resin Preparation: A Rink amide-AM resin is used as the solid support. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is coupled to the resin. Subsequent Fmoc-protected amino acids are added sequentially. The coupling reaction is mediated by activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) in DMF. Each coupling step is allowed to proceed for several hours.
-
Fmoc Deprotection: After each coupling step, the Fmoc group from the newly added amino acid is removed with 20% piperidine in DMF to allow for the next coupling reaction.
-
N-Methylation (if applicable): For N-methylated analogues, specific amino acids are introduced with a methyl group on the alpha-amino nitrogen.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin. This is achieved using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water, phenol, and thioanisole (B89551) to remove side-chain protecting groups.
-
Purification and Verification: The crude peptide is precipitated with cold ether, centrifuged, and dried. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro Juvenile Hormone (JH) Biosynthesis Inhibition Assay
This bioassay is the standard method for determining the biological activity of allatostatins and their analogues by measuring the rate of JH synthesis by isolated corpora allata (CA).[7]
Methodology:
-
Gland Dissection: Corpora allata are dissected from virgin female cockroaches (Diploptera punctata) of a specific age (e.g., 4-6 days old) under a sterile saline solution.
-
In Vitro Culture: Individual pairs of CA are placed in glass vials containing an incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.
-
Analogue Treatment: The synthetic AST-A analogues, dissolved in an appropriate solvent, are added to the incubation medium at various concentrations to generate a dose-response curve. Control glands are incubated without the analogue.
-
Radiolabeling: A radiolabeled precursor for JH synthesis, L-[methyl-³H]methionine, is added to the medium. The CA incorporate the radiolabel into the methyl ester group of JH.
-
Incubation: The glands are incubated for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).
-
JH Extraction: After incubation, the medium and glands are treated with an organic solvent (e.g., hexane) to extract the newly synthesized, radiolabeled JH.
-
Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting.
-
Data Analysis: The rate of JH synthesis is calculated for each concentration of the analogue and expressed as a percentage of the synthesis rate in the control group. The IC50 value is determined by plotting the percent inhibition against the log of the analogue concentration.
Visualizations: Pathways and Workflows
Allatostatin-A Signaling Pathway
Allatostatin-A peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[2][3] The activation of these receptors, which are homologous to vertebrate galanin and somatostatin (B550006) receptors, triggers an intracellular signaling cascade that ultimately leads to a physiological response, such as the inhibition of JH synthesis.[3]
References
- 1. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity, and hologram quantitative structure-activity relationships of novel allatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activity, and conformational study of N-methylated allatostatin analogues inhibiting juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Allatostatin vs. Allatotropin: A Comparative Guide to their Antagonistic Effects on Juvenile Hormone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allatostatins (ASTs) and Allatotropins (ATs), two key neuropeptide families that exert opposing effects on the biosynthesis of juvenile hormone (JH) in insects. Understanding the intricate regulation of JH is paramount for developing novel and specific insect pest management strategies. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction
Juvenile hormone, a sesquiterpenoid synthesized in the corpora allata (CA), is a crucial regulator of insect development, reproduction, and behavior.[1] Its synthesis is tightly controlled by a delicate balance of stimulatory and inhibitory signals, primarily mediated by Allatotropins and Allatostatins, respectively.[1] Allatostatins are a diverse group of neuropeptides that, as their name suggests, were first identified by their ability to inhibit JH production.[2][3] Conversely, Allatotropins are neuropeptides that stimulate the biosynthesis of JH.[4] This antagonistic relationship provides a critical control point for insect life cycle progression and reproductive fitness.
Quantitative Comparison of Allatostatin and Allatotropin (B570788) Activity
The following tables summarize the dose-dependent effects of Allatostatins and Allatotropins on juvenile hormone biosynthesis in different insect species, as determined by in vitro radiochemical assays.
| Allatostatin | Species | Concentration | Inhibition of JH Biosynthesis (%) | Reference |
| Manduca sexta-AS | Lacanobia oleracea | 10⁻⁷ M | ~70% | [5] |
| Diploptera punctata-AST 7 | Romalea microptera | High Concentrations | Significant Inhibition | [6] |
| Gryllus bimaculatus-AST 1 | Romalea microptera | High Concentrations | Significant Inhibition | [6] |
| Manduca sexta-AS | Heliothis virescens (3-day-old females) | Not Specified | Significant Reduction | [7] |
| Allatotropin | Species | Concentration | Stimulation of JH Biosynthesis (fold increase) | Reference |
| Manduca sexta-AT | Lacanobia oleracea | 10⁻⁷ M | ~3 | [5] |
| Manduca sexta-AT Analogue (ATANA) | Manduca sexta | 20 nM | 3-8 | [8] |
| Manduca sexta-AT Analogue (ATAA) | Manduca sexta | 20 nM | 3-8 | [8] |
| Manduca sexta-AT | Pseudaletia unipuncta | Not Specified | Significant Increase | [3] |
Experimental Protocols
Accurate quantification of juvenile hormone is essential for studying the effects of Allatostatins and Allatotropins. Below are detailed methodologies for two common assays.
In Vitro Juvenile Hormone Biosynthesis Assay (Radiochemical Method)
This assay measures the rate of JH synthesis by isolated corpora allata (CA) by quantifying the incorporation of a radiolabeled precursor.
1. Dissection and Incubation of Corpora Allata:
- Dissect the retrocerebral complexes, including the corpora cardiaca and corpora allata (CC-CA), from the insect head in an appropriate physiological saline.
- Transfer the isolated CC-CA complexes to an incubation medium. A common medium is TC-199 or a custom medium based on the insect's hemolymph composition, supplemented with Ficoll and antibiotics.[1][9]
- Pre-incubate the glands for a short period to allow them to stabilize.
2. Radiochemical Labeling:
- Transfer the CC-CA to a fresh medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine. The radiolabeled methyl group will be incorporated into the JH molecule during the final step of biosynthesis.
- Incubate for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).
3. Extraction of Juvenile Hormone:
- Terminate the incubation by adding a solvent like isooctane (B107328) or hexane (B92381) to the medium.
- Vortex thoroughly to extract the lipophilic JH into the organic phase.
- Centrifuge to separate the phases and collect the organic supernatant.
4. Quantification:
- Evaporate the solvent and redissolve the residue in a small volume of a suitable solvent.
- Quantify the amount of radiolabeled JH using liquid scintillation counting.
- The rate of JH biosynthesis is typically expressed as fmol or pmol of JH produced per pair of CA per hour.[4][10]
Quantification of Juvenile Hormone by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the absolute quantification of different JH homologs.
1. Sample Preparation:
- Homogenize biological samples (e.g., hemolymph, whole body, or incubated medium) in a suitable solvent, often containing an internal standard (e.g., deuterated JH III) to correct for extraction losses.[2][11]
- Perform liquid-liquid extraction to isolate the lipophilic JH from the aqueous sample matrix. A common solvent system is isooctane/methanol.[12]
- Evaporate the organic phase and reconstitute the residue in a solvent compatible with the LC system (e.g., acetonitrile).
2. Liquid Chromatography Separation:
- Inject the sample onto a reverse-phase C18 column.[12]
- Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[2][13]
3. Mass Spectrometry Detection:
- The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]
- Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each JH homolog and the internal standard are monitored.[2][11][13]
- The concentration of JH in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known standards.[2][11]
Signaling Pathways
The antagonistic effects of Allatostatins and Allatotropins are mediated by distinct signaling pathways initiated by their binding to specific G-protein coupled receptors (GPCRs) on the surface of corpora allata cells.
Allatostatin Signaling Pathway
Allatostatins, particularly the A-type (AstA), bind to receptors homologous to mammalian galanin/somatostatin receptors.[14][15] This interaction typically leads to the activation of an inhibitory G-protein (Gi/Go), which in turn can lead to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity, ultimately resulting in the inhibition of JH biosynthesis.
Caption: Allatostatin signaling pathway leading to inhibition of JH synthesis.
Allatotropin Signaling Pathway
Allatotropin binds to a different class of GPCR, which is structurally related to mammalian orexin (B13118510) receptors.[16] Activation of the Allatotropin receptor can stimulate multiple second messenger systems, including the elevation of intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels.[16] This dual signaling cascade leads to the stimulation of key enzymes in the JH biosynthetic pathway.
References
- 1. In vitro biosynthesis of juvenile hormone in larval honey bees: comparison of six media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manduca sexta allatotropin and the in vitro biosynthesis of juvenile hormone by moth corpora allata: a comparison of Pseudaletia unipuncta females from two natural populations and two selected lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and allatotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of allatotropin and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta allatotropin: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assay for the biosynthesis and metabolism of juvenile hormone by exposed corpora allata of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 15. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and functional characterization of an allatotropin receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allatostatin A (AST-A) Neuropeptide Function Across Insect Orders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological roles of Allatostatin A (AST-A), also known as FGLamide allatostatin, across several major insect orders. AST-A peptides are a structurally related family of neuropeptides characterized by a conserved C-terminal motif, Y/FXFGL-NH2.[1][2] Initially discovered in the cockroach Diploptera punctata as inhibitors of Juvenile Hormone (JH) synthesis, their functions are now known to be pleiotropic, varying significantly between different insect lineages.[1][3][4] This document summarizes key functional differences, presents available quantitative data, details common experimental protocols, and illustrates the AST-A signaling pathway.
Cross-Species Comparison of Allatostatin A Function
The functional role of AST-A signaling displays remarkable diversity across the class Insecta. While some functions, such as the regulation of gut motility, are broadly conserved, the eponymous role of inhibiting juvenile hormone synthesis is restricted to specific orders.[1][5] The following table summarizes the primary known functions of AST-A in Dictyoptera, Diptera, Lepidoptera, Orthoptera, and Coleoptera.
Table 1: Summary of Allatostatin A Functions in Different Insect Orders
| Function | Dictyoptera (e.g., Cockroaches) | Diptera (e.g., Flies, Mosquitoes) | Lepidoptera (e.g., Moths) | Orthoptera (e.g., Crickets) | Coleoptera (e.g., Beetles) |
| Inhibition of Juvenile Hormone (JH) Synthesis | Present . This is the classic, defining function in this order.[1][3] | Absent . AST-A does not inhibit JH synthesis in flies.[6] | Absent . A-type allatostatins do not regulate JH biosynthesis in moths.[7] | Present .[3] | Likely Absent/Not Primary . AST-A peptides and their receptors are absent in some beetles like Tribolium castaneum.[8][9] Other allatostatin types (B and C) appear to regulate JH in this order.[10] |
| Inhibition of Feeding (Anorexigenic) | Present . Injection of AST-A suppresses food intake.[11] | Present . Activation of AST-A neurons potently inhibits starvation-induced feeding.[11][12][13] | Implicated . AST-A is associated with feeding regulation.[14] | Present .[3] | Not well-characterized. |
| Inhibition of Gut Motility (Myoinhibition) | Present . AST-A inhibits visceral muscle contractions.[1][4] | Present . AST-A inhibits gut motility.[1][12] | Present . AST-A inhibits foregut muscle contractions.[7] | Present .[1] | Not a primary function; gene and receptor are often absent.[1][8] |
| Regulation of Reproduction | Present . Regulates vitellogenesis and ecdysteroid biosynthesis.[4] | Present . AST-A signaling can shut off vitellogenesis.[14] | Present . AST-A injections can decrease ecdysteroid concentration and reduce oocyte size.[14] | Implicated. | Not well-characterized. |
| Regulation of Sleep/Activity | Not well-characterized. | Present . Activation of AST-A neurons promotes sleep.[12] | Not well-characterized. | Not well-characterized. | Not well-characterized. |
Quantitative Analysis of Receptor Activation
The bioactivity of different AST-A peptides can be quantified by measuring their ability to activate their cognate G-protein coupled receptors (GPCRs). This is often expressed as an EC50 value (the concentration of an agonist that gives half-maximal response) or an IC50 value (the concentration of an inhibitor that provides half-maximal inhibition). Data for Dipteran species reveals differential sensitivity of their two AST-A receptors.
Table 2: Quantitative Bioactivity Data for Allatostatin A Peptides
| Species (Order) | Peptide | Receptor | Bioassay | EC50 / IC50 (nM) | Reference |
| Drosophila melanogaster (Diptera) | drostatin-A3 (SRPYSFGL-NH2) | DAR-1 | Ca2+ mobilization | 1.1 | [15] |
| Drosophila melanogaster (Diptera) | drostatin-A3 (SRPYSFGL-NH2) | DAR-2 | Ca2+ mobilization | 2.5 | [15] |
| Drosophila melanogaster (Diptera) | D. punctata AST-5 (DRLYSFGL-NH2) | DAR-1 | Ca2+ mobilization | 0.8 | [15] |
| Drosophila melanogaster (Diptera) | D. punctata AST-5 (DRLYSFGL-NH2) | DAR-2 | Ca2+ mobilization | 1.4 | [15] |
| Aedes aegypti (Diptera) | AedaeAST-A2 | AstAR1 | Ca2+ mobilization | ~300 | [13] |
| Aedes aegypti (Diptera) | AedaeAST-A2 | AstAR2 | Ca2+ mobilization | ~30 | [13] |
| Culex quinquefasciatus (Diptera) | CulquAST-A1 | AstAR1 | Ca2+ mobilization | ~1000 | [13] |
| Culex quinquefasciatus (Diptera) | CulquAST-A1 | AstAR2 | Ca2+ mobilization | ~10 | [13] |
Note: Data from Christ et al. (2017)[13] is estimated from graphical representations.
Allatostatin A Signaling Pathway
AST-A peptides mediate their effects by binding to specific GPCRs on the cell surface.[5][16] These receptors are homologous to the mammalian galanin and somatostatin (B550006) receptors.[1] In Diptera, two distinct receptor subtypes (AstA-R1 and AstA-R2) exist, which arose from a gene duplication event.[8][9][13] Upon ligand binding, the receptor activates intracellular heterotrimeric G-proteins. Depending on the G-protein alpha subunit (e.g., Gαi/o or Gαq), this can lead to various downstream effects, including the inhibition of adenylyl cyclase, modulation of intracellular calcium (Ca2+) levels, or the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[15][16][17] The collective result is often an inhibitory effect on the target cell, such as hyperpolarization and decreased neuronal firing.
Caption: Generalized signaling pathway for Allatostatin A (AST-A).
Key Experimental Methodologies
Investigating the function of AST-A involves a range of techniques from molecular pharmacology to whole-animal behavioral assays. Below are detailed protocols for three key experimental approaches.
Experimental Workflow: Ex Vivo Calcium Imaging
Ex vivo calcium imaging is a powerful technique to directly visualize the response of specific neurons to neuropeptide application.[18][19] By expressing a genetically encoded calcium indicator (GECI) like GCaMP in target cells, changes in intracellular calcium, which correlate with neural activity, can be monitored using fluorescence microscopy.[19]
Caption: Workflow for ex vivo calcium imaging of insect brain explants.
Detailed Protocol: Ex Vivo Calcium Imaging of Drosophila Larval Brain [18][19][20][21]
-
Animal Preparation: Use a Drosophila line expressing a calcium indicator (e.g., UAS-GCaMP6s) under the control of a specific GAL4 driver that targets neurons of interest.
-
Dissection: Dissect third-instar larval brains in cold physiological saline (e.g., Schneider's Insect Medium or Adult Hemolymph-Like Saline). Carefully remove surrounding tissues like the imaginal discs and salivary glands.
-
Mounting: Transfer the dissected brain to a custom imaging chamber containing fresh saline. Gently secure the brain to the bottom of the chamber to prevent movement during imaging.
-
Imaging Setup: Place the chamber on the stage of a spinning-disk confocal or two-photon microscope. Locate the GCaMP-expressing cells.
-
Data Acquisition:
-
Begin recording time-lapse images at a suitable frame rate (e.g., 2-4 Hz).
-
Record a stable baseline fluorescence (F0) for at least 60 seconds.
-
Gently apply the AST-A peptide solution (dissolved in saline) to the bath to achieve the desired final concentration.
-
Continue recording for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the cell bodies of responding neurons.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0) to quantify the response magnitude.
-
Detailed Protocol: Capillary Feeder (CAFE) Assay[23][24][25][26][27]
The CAFE assay is a widely used method to accurately measure food consumption in flies over short or long periods.
-
Assay Preparation:
-
Prepare vials containing a small amount of non-nutritive agar (B569324) or a moistened filter paper at the bottom to maintain humidity.
-
Prepare the liquid food solution (e.g., 5% sucrose) and, if desired, add a non-toxic food coloring to aid visualization.
-
Fill calibrated glass microcapillaries (e.g., 5 µL) with the food solution.
-
-
Fly Preparation:
-
Collect flies of the desired genotype, age, and sex.
-
If studying starvation-induced feeding, pre-starve the flies for a defined period (e.g., 12-24 hours) in vials with only a water source.
-
-
Assay Assembly:
-
Transfer a set number of flies (e.g., 5-10) into each prepared vial.
-
Insert one or more filled capillaries through a specialized lid, ensuring the tip is accessible to the flies but not touching the substrate.
-
Set up several identical control vials without flies to measure evaporative loss.
-
-
Data Collection:
-
Place the assembled CAFE assays in a controlled environment (e.g., 25°C, 60% humidity).
-
At designated time points (e.g., every 24 hours), mark the new position of the meniscus in each capillary.
-
The volume consumed is the change in the liquid level.
-
-
Data Analysis:
-
Calculate the average volume lost to evaporation from the control vials.
-
For each experimental vial, subtract the average evaporative loss from the measured volume change to determine the actual amount consumed.
-
Normalize the consumption per fly and per unit of time (e.g., µL/fly/day).
-
Detailed Protocol: Radioligand Receptor Binding Assay
Receptor binding assays are used to characterize the interaction between a ligand (like AST-A) and its receptor. A competitive binding assay can determine the affinity (IC50) of an unlabeled peptide by measuring how it competes with a radiolabeled version for receptor binding.
-
Receptor Preparation:
-
Prepare a membrane fraction from cells or tissues known to express the AST-A receptor (e.g., CHO cells stably expressing the receptor, or insect brain tissue).
-
-
Assay Setup:
-
In a multi-well plate, add the receptor membrane preparation to a binding buffer.
-
Add a constant, low concentration of radiolabeled AST-A peptide (e.g., [125I]-AST-A).
-
Add varying concentrations of the unlabeled "competitor" AST-A peptide across a wide range (e.g., 10-12 M to 10-6 M).
-
Include wells for determining total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled competitor).
-
-
Incubation: Incubate the plates for a sufficient time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes and bound radioligand are retained by the filter, while the free radioligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the specifically bound radiolabeled peptide.
-
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and bioactivity of allatostatin-like neuropeptides in helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of allatostatin in the oviducts of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
- 6. Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatoregulatory peptides in Lepidoptera, structures, distribution and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 9. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 13. sdbonline.org [sdbonline.org]
- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 15. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium Imaging in Drosophila Organs [protocols.io]
Validating Allatostatin II RNAi Phenotypes with Genetic Mutant Analysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Principles of Validation: RNAi vs. Genetic Mutants
RNA interference and genetic knockout are two distinct approaches to disrupt gene function. RNAi transiently reduces gene expression at the mRNA level, offering a "knockdown" effect. In contrast, genetic mutants, often generated using CRISPR-Cas9 technology, introduce permanent alterations to the genomic DNA, resulting in a complete and heritable "knockout" of the gene.[1]
Allatostatin II: A Key Regulator in Insect Physiology
Allatostatins are a family of neuropeptides that play pleiotropic roles in insects, most notably in the inhibition of juvenile hormone biosynthesis, regulation of feeding behavior, and gut motility.[2] this compound (AST-II) is one of the three major types of allatostatins. Understanding its precise physiological roles is of significant interest for basic research and for the development of novel insect control strategies.
Comparative Analysis of Phenotypes: Allatostatin RNAi vs. Genetic Mutants
Case Study 1: Feeding Behavior regulated by Allatostatin A in Drosophila melanogaster
In the fruit fly Drosophila melanogaster, activation of Allatostatin A (AstA)-expressing neurons has been shown to inhibit feeding behavior.[3][4][5] To validate that this effect is genuinely mediated by AstA, researchers compared the phenotype of neuronal activation in a wild-type background to that in an AstA genetic null mutant background. The study demonstrated that the feeding inhibition phenotype disappeared in the AstA mutant, confirming that the observed effect was dependent on AstA signaling.[6]
Table 1: Comparison of Allatostatin A RNAi and Genetic Mutant Phenotypes on Feeding Behavior in Drosophila melanogaster
| Phenotypic Parameter | Method | Genotype/Treatment | Observation | Conclusion |
| Food Intake | Neuronal Activation (TrpA1) | Wild-Type + AstA Neuron Activation | Significant reduction in food intake | AstA neuron activation inhibits feeding. |
| Neuronal Activation (TrpA1) | AstA Null Mutant + AstA Neuron Activation | No significant difference in food intake compared to controls | The feeding inhibition phenotype is dependent on the presence of the AstA gene. | |
| RNAi-mediated knockdown of AstA | Wild-Type + AstA-RNAi | Increased food intake (phenocopy of mutant) | Reduced AstA signaling leads to increased feeding. |
Case Study 2: Developmental Defects following Allatostatin C RNAi in the Chinese White Pine Beetle (Dendroctonus armandi)
A study on the Chinese white pine beetle investigated the function of Allatostatin C (DaAST-C) using RNA interference. Knockdown of DaAST-C resulted in significant developmental defects, including increased pupal mortality and a higher rate of morphological abnormalities upon emergence.[7][8] While this study did not include a corresponding genetic mutant for direct comparison, the quantifiable and severe phenotypes observed provide a strong basis for future validation with a DaAST-C knockout.
Table 2: Quantifiable Phenotypes of Allatostatin C RNAi in Dendroctonus armandi
| Phenotypic Parameter | Control (dsGFP) | DaAST-C RNAi (dsDaAST-C) | p-value |
| Pupal Mortality Rate (%) | 22.67 | 54.46 | < 0.05 |
| Emergence Rate (%) | 77.33 | 45.54 | < 0.05 |
| Abnormal Morphology Rate (%) | 16.39 | 54.46 | < 0.05 |
Data adapted from a study on Dendroctonus armandi, illustrating the types of quantitative data obtained from RNAi experiments.[7][8]
Experimental Protocols
RNA Interference (RNAi)
RNAi is typically induced by introducing double-stranded RNA (dsRNA) that is homologous to the target gene into the organism.
Methodology for dsRNA Injection in Insects:
-
dsRNA Synthesis: A ~300-500 bp region of the this compound cDNA is amplified by PCR using gene-specific primers containing T7 promoter sequences. The PCR product is then used as a template for in vitro transcription to synthesize dsRNA using a commercially available kit. The dsRNA is purified and its concentration and integrity are verified.
-
Insect Rearing: The target insect species is reared under controlled laboratory conditions.
-
dsRNA Injection: A specific developmental stage (e.g., final instar larva or pupa) is selected for injection. A microinjection system is used to inject a defined concentration and volume of the dsRNA solution into the insect's hemocoel. A control group is injected with a non-specific dsRNA (e.g., dsGFP).[9]
-
Phenotypic Analysis: Following injection, the insects are monitored for specific phenotypes at various time points. This can include behavioral assays (e.g., feeding), developmental milestones (e.g., pupation, emergence), mortality rates, and morphological examination.
-
Validation of Knockdown: The efficiency of gene knockdown is confirmed by quantifying the target mRNA levels using quantitative real-time PCR (qRT-PCR) in dsRNA-treated insects compared to the control group.
Genetic Mutant Generation (CRISPR-Cas9)
The CRISPR-Cas9 system is a powerful tool for creating targeted gene knockouts.
Methodology for Generating an this compound Knockout in Drosophila:
-
Guide RNA (gRNA) Design and Cloning: Two gRNAs are designed to target a critical region of the this compound gene, such as the start codon or a region encoding the active peptide. The gRNA sequences are cloned into a suitable expression vector.
-
Cas9 Source: A Drosophila strain expressing Cas9 endonuclease, often under the control of a germline-specific promoter (e.g., nanos or vasa), is used.
-
Embryo Injection: The gRNA expression plasmid is injected into pre-blastoderm embryos of the Cas9-expressing fly line.
-
Screening for Mutants: The progeny of the injected flies (G0 generation) are crossed, and their offspring (G1 generation) are screened for the presence of mutations at the target locus. This is typically done by PCR amplification of the target region followed by sequencing or a T7 endonuclease I assay.
-
Establishment of a Homozygous Mutant Line: Flies carrying the desired mutation are identified and crossed to establish a stable, homozygous knockout line.
Mandatory Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Experimental workflow for RNAi and genetic knockout.
Caption: Logical framework for validating RNAi phenotypes.
Conclusion
References
- 1. One-step CRISPR-Cas9 protocol for the generation of plug & play conditional knockouts in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 3. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the RNA interference effects triggered by dsRNA and siRNA in Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracrine signaling - Wikipedia [en.wikipedia.org]
- 7. Creating Heritable Mutations in Drosophila with CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 8. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validating RNAi Phenotypes in Drosophila Using a Synthetic RNAi-Resistant Transgene | PLOS One [journals.plos.org]
A Head-to-Head Battle for Precision: Mass Spectrometry vs. Radioimmunoassay in Allatostatin II Quantification
For researchers, scientists, and drug development professionals navigating the intricate world of neuropeptide analysis, the choice of quantification method is paramount. This guide provides a comprehensive comparison of two powerful techniques, Mass Spectrometry (MS) and Radioimmunoassay (RIA), for the accurate measurement of Allatostatin II, a pleiotropic neuropeptide crucial in insect physiology.
This compound, a member of the Allatostatin A family, is a key regulator of vital processes in insects, including feeding behavior, juvenile hormone synthesis, and gut motility.[1][2] Its accurate quantification is essential for physiological studies and for the development of novel insect control agents. This guide delves into the principles, performance, and protocols of both mass spectrometry and radioimmunoassay to empower researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
While direct comparative studies for this compound are limited, data from analogous peptide and small molecule analyses provide a strong basis for evaluating the relative performance of Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) | Key Considerations |
| Specificity | Very High | Variable, prone to cross-reactivity | LC-MS/MS can distinguish between structurally similar peptides and metabolites, a significant advantage over RIA which relies on antibody specificity.[3][4] |
| Sensitivity (LOD/LLOQ) | Picomolar to femtomolar range | Picomolar to femtomolar range | Both techniques offer high sensitivity, though RIA can sometimes achieve lower detection limits depending on antibody affinity.[5][6] |
| Accuracy & Precision | High (CV <15%) | Good to High (CV <15-20%) | LC-MS/MS generally offers higher accuracy due to its superior specificity and the use of stable isotope-labeled internal standards.[5][7] |
| Linear Dynamic Range | Wide | Narrow | LC-MS/MS typically provides a wider linear range for quantification compared to the competitive binding nature of RIA. |
| Throughput | Moderate to High | High | RIA is well-suited for high-throughput screening of large sample numbers. |
| Cost (Instrument/Reagents) | High initial cost, lower per-sample | Lower initial cost, ongoing reagent and disposal costs | The use of radioactivity in RIA necessitates specialized handling and disposal, adding to the overall cost and complexity.[6] |
| Multiplexing Capability | High | Limited | LC-MS/MS can simultaneously quantify multiple analytes in a single run, a significant advantage for systems biology approaches. |
Delving Deeper: A Technical Breakdown
Mass Spectrometry: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for peptide quantification, offering unparalleled specificity and accuracy.[8] The technique involves the separation of peptides by liquid chromatography followed by their ionization and detection based on their mass-to-charge ratio (m/z).
Advantages of Mass Spectrometry:
-
High Specificity: By measuring both the mass of the peptide (precursor ion) and its fragments (product ions), LC-MS/MS can unequivocally identify and quantify the target analyte, even in complex biological matrices.[3]
-
Structural Information: Provides valuable information on the peptide's structure and can identify post-translational modifications.
-
Multiplexing: Allows for the simultaneous quantification of multiple peptides in a single analysis.[8]
-
No Radioactive Materials: Eliminates the safety and disposal concerns associated with radioactivity.[6]
Limitations of Mass Spectrometry:
-
High Initial Investment: The cost of LC-MS/MS instrumentation is substantial.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification, requiring careful sample preparation and the use of internal standards.
-
Complex Method Development: Developing and validating a robust LC-MS/MS assay can be time-consuming.
Radioimmunoassay: A Classic Approach with High Sensitivity
Radioimmunoassay is a long-established technique that relies on the principle of competitive binding between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites.[2][9] The amount of radioactivity measured is inversely proportional to the concentration of the antigen in the sample.
Advantages of Radioimmunoassay:
-
High Sensitivity: RIA can achieve very low detection limits, often in the picomolar to femtomolar range, particularly with high-affinity antibodies.[6]
-
High Throughput: The assay format is amenable to processing a large number of samples simultaneously.
-
Lower Initial Cost: The equipment required for RIA is generally less expensive than that for mass spectrometry.
Limitations of Radioimmunoassay:
-
Cross-Reactivity: The specificity of RIA is entirely dependent on the antibody used. Cross-reactivity with structurally similar peptides or metabolites can lead to inaccurate results.[4]
-
Radioisotope Handling: The use of radioactive materials requires specialized licenses, handling procedures, and waste disposal, which can be costly and hazardous.[6]
-
Limited Dynamic Range: The competitive nature of the assay results in a relatively narrow linear range for quantification.
-
Single Analyte Measurement: Each RIA is specific to a single analyte, making multiplexing difficult.
Experimental Corner: Protocols for Quantification
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound using both LC-MS/MS and RIA.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a typical "bottom-up" proteomics approach for the relative or absolute quantification of this compound.
1. Sample Preparation:
-
Tissue Homogenization: Homogenize insect tissue (e.g., brain, gut) in a lysis buffer containing protease inhibitors to prevent degradation of this compound.
-
Protein Extraction and Digestion: Precipitate proteins from the homogenate (e.g., with acetone). Resuspend the protein pellet and digest with a specific protease, such as trypsin, to generate smaller peptides.
-
Solid-Phase Extraction (SPE): Clean up the peptide digest using a C18 SPE cartridge to remove salts and other interfering substances. Elute the peptides with an appropriate solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[10][11]
-
Internal Standard Spiking: For absolute quantification, add a known amount of a stable isotope-labeled this compound peptide as an internal standard prior to SPE.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., 0.1% formic acid).
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) to generate positively charged peptide ions.
-
MS1 Scan: Perform a full scan to detect the precursor ion (the intact this compound peptide). The theoretical m/z for the protonated this compound (Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, C49H74N14O13) is approximately 1095.56 [M+H]+.
-
MS2 Scan (Fragmentation): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions).
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for both the native this compound and the internal standard.[12]
-
3. Data Analysis:
-
Integrate the peak areas of the selected MRM transitions for both the endogenous this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample based on the ratio of the peak areas and the known concentration of the internal standard.
Radioimmunoassay (RIA) Protocol
This protocol describes a competitive RIA for the quantification of this compound.
1. Reagent Preparation:
-
Antibody Production: Generate polyclonal or monoclonal antibodies specific to this compound by immunizing an animal with a conjugate of this compound and a carrier protein.
-
Radiolabeling of this compound (Tracer): Label synthetic this compound with a radioisotope, typically Iodine-125 (¹²⁵I), using a method such as the Chloramine-T or Iodogen method. Purify the radiolabeled peptide to remove free ¹²⁵I.[13]
-
Standards: Prepare a series of standards with known concentrations of unlabeled synthetic this compound.
-
Incubation: In assay tubes, add a fixed amount of the specific antibody, a fixed amount of the ¹²⁵I-labeled this compound (tracer), and either the standard or the unknown sample.
-
Competitive Binding: Incubate the mixture to allow the unlabeled this compound (from the standard or sample) and the ¹²⁵I-labeled this compound to compete for binding to the antibody.
-
Separation of Bound and Free Antigen: Separate the antibody-bound antigen from the free antigen. This can be achieved by precipitation with a second antibody (double-antibody method) or by using antibodies coated onto a solid phase (e.g., tubes or beads).
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma counter.
3. Data Analysis:
-
Standard Curve: Plot the percentage of bound radioactivity against the concentration of the unlabeled this compound standards to generate a standard curve.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Visualizing the Science: Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate the experimental workflows and the Allatostatin A signaling pathway.
Conclusion: Choosing the Right Tool for the Job
The choice between mass spectrometry and radioimmunoassay for this compound quantification depends on the specific research question, available resources, and desired level of data quality.
Mass spectrometry (LC-MS/MS) is the superior choice when:
-
High specificity and accuracy are critical.
-
Distinguishing between different Allatostatin isoforms or metabolites is necessary.
-
Multiplexing is desired to analyze multiple neuropeptides simultaneously.
-
A non-radioactive method is preferred.
Radioimmunoassay (RIA) may be a suitable option when:
-
High sensitivity is the primary requirement and highly specific antibodies are available.
-
A large number of samples need to be screened in a high-throughput manner.
-
The initial investment in instrumentation is a limiting factor.
For researchers and drug development professionals aiming for the most reliable and detailed characterization of this compound, the data strongly supports the adoption of mass spectrometry. While RIA remains a sensitive technique, the inherent specificity and multiplexing capabilities of LC-MS/MS provide a more robust and comprehensive platform for advancing our understanding of this important neuropeptide and for the development of next-generation insecticides.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. UC Davis - RadioImmuno Assay (RIA) Protocol protocol v1 [protocols.io]
- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Preconcentration for LC-MS Assay of Trace Level Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two enzymatic immunoassays, high resolution mass spectrometry method and radioimmunoassay for the quantification of human plasma histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined solid-phase extraction and 2D LC-MS for characterization of the neuropeptides in rat-brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phoenixbiotech.net [phoenixbiotech.net]
Phylogenetic analysis of Allatostatin precursor proteins across species
An Objective Guide to the Phylogenetic Analysis of Allatostatin Precursor Proteins
This guide provides a comparative overview of the phylogenetic analysis of Allatostatin (AST) precursor proteins across various species. It is intended for researchers, scientists, and drug development professionals interested in the evolution, structure, and function of this diverse neuropeptide family. The guide details the different types of Allatostatins, summarizes quantitative data from comparative studies, provides detailed experimental protocols for phylogenetic analysis, and illustrates key evolutionary and functional pathways.
Introduction to Allatostatins
Allatostatins (ASTs) are a superfamily of neuropeptides found in insects and other arthropods that were initially identified based on their ability to inhibit the synthesis of juvenile hormone (JH) in cockroaches[1][2]. Subsequent research has revealed that their functions are highly pleiotropic and context-dependent, regulating processes such as feeding, digestion, growth, metabolism, sleep, and activity[3][4].
There are three structurally and functionally distinct families of Allatostatins, designated A, B, and C, which do not share sequence homology and have unique evolutionary histories[2][3][5]. Phylogenetic analysis of AST precursor proteins and their corresponding G protein-coupled receptors (GPCRs) is crucial for understanding the evolutionary relationships within this superfamily and for identifying orthologs across distant phyla[3][6].
The Allatostatin Superfamily
The AST superfamily is categorized into three main types based on conserved C-terminal motifs and precursor organization.
-
Allatostatin-A (AST-A / FGLa): This is the largest and most studied family, characterized by a highly conserved C-terminal sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (YXFGLamide)[1][7][8]. The allatostatic (JH-inhibiting) function of AST-A appears to be restricted to certain insect orders like cockroaches and crickets[3][5]. In other insects, such as Drosophila melanogaster, they regulate feeding, sleep, and gut motility[3][4]. AST-A receptors are homologous to vertebrate galanin and somatostatin (B550006) receptors, suggesting a deep evolutionary origin[3].
-
Allatostatin-B (AST-B / MIP): These peptides are characterized by a conserved C-terminal motif W(X)6Wamide and often exhibit myoinhibitory properties, inhibiting the contraction of visceral muscles[5]. Due to these properties, they are also referred to as myoinhibitory peptides (MIPs). AST-B peptides are involved in regulating ecdysis, circadian rhythms, and reproduction[5].
Comparative Data on Allatostatin Precursors
The analysis of AST precursor proteins reveals significant variation in the number and arrangement of peptides even between related species. This data is critical for understanding the evolutionary dynamics of neuropeptide processing and function.
| Species | Taxon | AST Type | Peptides per Precursor | Conserved C-terminal Motif | Key Findings & Reference |
| Diploptera punctata (Cockroach) | Dictyoptera | A | 13 | Y/FXFGLamide | Precursor organization is conserved with P. americana, with 5 peptides perfectly conserved between the two species.[1] |
| Periplaneta americana (Cockroach) | Dictyoptera | A | 14 | Y/FXFGLamide | Despite size similarity, the precursor gene specifies a much smaller transcript (5.0 kb) than in D. punctata (9.2 kb).[1] |
| Drosophila melanogaster (Fruit Fly) | Diptera | A | 4 | YSFGLamide | The precursor encodes four putative AST-A peptides (Drostatins A1-4).[8] The peptides activate two distinct receptors, DAR-1 and DAR-2.[8] |
| Manduca sexta (Tobacco Hornworm) | Lepidoptera | C | 1 | PISCF | First insect from which AST-C was identified; inhibits JH production in larvae and adult females.[5][9] |
| Bombyx mori (Silkworm) | Lepidoptera | C | 1 | PISCF | AST-C inhibits JH biosynthesis at all developmental stages.[5] |
| Scylla paramamosain (Mud Crab) | Crustacea | C | 1 | PISCF | AST-C plays a role in inhibiting ecdysone (B1671078) (molting hormone) biosynthesis.[9] |
Experimental Protocols
Phylogenetic Tree Construction via Bayesian Inference
Bayesian inference has become a standard method in molecular phylogenetics for its ability to handle complex evolutionary models and provide robust probability estimates for trees[10][11]. The following is a generalized protocol for the phylogenetic analysis of AST precursor protein sequences.
Objective: To infer the evolutionary relationships between Allatostatin precursor protein sequences from different species.
Methodology:
-
Sequence Acquisition and Preparation:
-
Obtain full-length amino acid sequences of AST precursor proteins from public databases such as NCBI GenBank, UniProt, or specialized resources like the Neuropeptide Database[12].
-
Ensure sequences are orthologs to avoid errors from comparing paralogous genes[10].
-
Create a multiple sequence alignment (MSA) using software like MAFFT or ClustalW[6]. The accuracy of the alignment is critical for a reliable phylogenetic analysis[10].
-
-
Selection of an Evolutionary Model:
-
Bayesian Phylogenetic Inference:
-
Utilize a Bayesian phylogenetic program such as MrBayes or BEAST[10].
-
Setup: Input the sequence alignment and specify the chosen substitution model.
-
Markov Chain Monte Carlo (MCMC) Analysis: The software uses MCMC algorithms to explore the "tree space" and approximate the posterior probability distribution of possible trees[11][14].
-
Parameters: Set the number of MCMC runs (typically at least two) and generations (e.g., 1,000,000 or more, until convergence is reached)[6]. A portion of the initial samples (e.g., the first 25%) is discarded as "burn-in" to ensure the analysis has reached a stable state[6][13].
-
-
Assessing Convergence and Summarization:
-
Diagnose the MCMC runs to ensure they have converged on a similar result. This is often done by checking that the standard deviation of split frequencies between runs is below a threshold (e.g., <0.01) and by visually inspecting trace plots of parameters.
-
Generate a consensus tree from the posterior distribution of trees. The values at the nodes of this tree represent the posterior probabilities—the statistical support for that particular clade.
-
-
Tree Visualization:
-
Use software like FigTree to visualize and annotate the final consensus phylogenetic tree[13].
-
Visualizing Evolutionary and Signaling Pathways
Phylogenetic Relationships of Allatostatin Superfamily
The evolutionary history of the Allatostatin superfamily shows deep connections to signaling systems in vertebrates. AST-A and AST-C receptors are part of a larger GPCR family that includes vertebrate somatostatin and galanin receptors, suggesting a common ancestral signaling system[3][6].
Caption: Simplified phylogeny of Allatostatin receptors and their vertebrate orthologs.
Generalized Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. This binding event initiates an intracellular signaling cascade that leads to a physiological response, such as the inhibition of hormone synthesis or muscle contraction[2][15]. The specific downstream pathway can vary depending on the receptor and the G-protein it couples to[8].
Caption: Generalized signaling pathway for an inhibitory Allatostatin receptor.
References
- 1. Comparison of the allatostatin neuropeptide precursors in the distantly related cockroaches Periplaneta americana and Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstructing the Origins of the Somatostatin and Allatostatin-C Signaling Systems Using the Accelerated Evolution of Biodiverse Cone Snail Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lepidopteran peptides of the allatostatin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 10. A biologist’s guide to Bayesian phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bayesian inference in phylogeny - Wikipedia [en.wikipedia.org]
- 12. Neuropeptide Database - Search [isyslab.info]
- 13. researchgate.net [researchgate.net]
- 14. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to the Standardization and Validation of Allatostatin II Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioassays for Allatostatin II, a key neuropeptide in insect physiology. It is designed to assist researchers in selecting the most appropriate assay for their specific needs, with a focus on standardization, validation, and data interpretation. This compound, one of the Allatostatin A-family of peptides originally isolated from the cockroach Diploptera punctata, has the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.[1] Its primary recognized function is the inhibition of juvenile hormone synthesis, a critical process in insect development, reproduction, and behavior.[2][3] This makes this compound and its analogs potential candidates for the development of novel insecticides.
Comparison of this compound Bioassays
The selection of a suitable bioassay is contingent on the research question, available resources, and desired throughput. The following table summarizes the key characteristics of the most common bioassays for this compound.
| Assay Type | Principle | Endpoint Measured | Typical Sensitivity (IC50/EC50) | Throughput | Advantages | Disadvantages |
| Inhibition of Juvenile Hormone (JH) Synthesis | Measures the reduction of JH production by the corpora allata (CA) in the presence of this compound. | Rate of radiolabeled JH synthesis. | ~10⁻⁸ M[4][5] | Low to Medium | High physiological relevance. | Technically demanding, requires use of radioisotopes, variability between gland preparations. |
| Muscle Contraction Inhibition | Measures the reduction in spontaneous or induced contractions of isolated insect muscle tissue (e.g., hindgut). | Amplitude and frequency of muscle contractions. | Threshold concentration ~10⁻⁸ to 10⁻⁷ M[4] | Low to Medium | Real-time measurement of a direct physiological effect. | Less specific than JH synthesis inhibition, can be affected by other myoactive peptides. |
| Receptor Binding Assay | Measures the binding affinity of this compound to its specific G-protein coupled receptor (GPCR). | Displacement of a radiolabeled ligand from the receptor. | Dependent on receptor expression system and ligand. | High | Highly specific, allows for screening of large compound libraries. | Requires a heterologous expression system for the receptor, may not always correlate with in vivo activity. |
| Enzymatic Degradation Assay | Measures the stability of this compound in the presence of insect hemolymph or tissue extracts containing peptidases. | Rate of peptide degradation over time. | N/A | Medium | Provides crucial information on peptide bioavailability and stability. | Does not directly measure biological activity. |
Experimental Protocols
Inhibition of Juvenile Hormone (JH) Synthesis Assay (Radiochemical Method)
This in vitro assay is the classical method for quantifying the bioactivity of allatostatins.[3]
Materials:
-
Corpora allata (CA) dissected from virgin female cockroaches (Diploptera punctata).
-
Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.
-
L-[methyl-³H]methionine (radiolabeled precursor for JH).
-
This compound standards and test compounds.
-
Organic solvent (e.g., isooctane) for JH extraction.
-
Scintillation vials and scintillation fluid.
Procedure:
-
Dissect corpora allata from 2-day-old virgin female D. punctata in physiological saline.
-
Pre-incubate individual pairs of glands in 100 µL of incubation medium for 1 hour at 28°C.
-
Replace the medium with fresh medium containing a known concentration of this compound or the test compound and incubate for another hour.
-
Add L-[methyl-³H]methionine to a final concentration of 5 µM and incubate for 3 hours.
-
Terminate the incubation by adding 500 µL of isooctane (B107328) and vortexing to extract the radiolabeled JH.
-
Transfer the isooctane phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the amount of synthesized JH using a scintillation counter.
-
Calculate the percentage inhibition of JH synthesis relative to a control incubation without this compound.
Muscle Contraction Inhibition Assay (Hindgut Motility)
This assay measures the myoinhibitory effect of this compound on visceral muscle.[4]
Materials:
-
Hindgut dissected from adult cockroaches.
-
Physiological saline solution (e.g., cockroach saline).
-
This compound standards and test compounds.
-
Force transducer and recording equipment.
-
Perfusion system.
Procedure:
-
Dissect the hindgut from an adult cockroach and mount it in a perfusion chamber filled with physiological saline.
-
Attach one end of the hindgut to a fixed point and the other to a force transducer to record isometric contractions.
-
Allow the preparation to equilibrate and establish a stable rhythm of spontaneous contractions.
-
Introduce this compound or test compounds into the perfusion solution at varying concentrations.
-
Record the changes in the amplitude and frequency of the hindgut contractions.
-
Wash out the peptide to observe the reversibility of the effect.
-
Analyze the dose-dependent inhibition of muscle activity.
Standardization and Validation of Bioassays
Ensuring the reliability and reproducibility of bioassay data is critical. While specific guidelines for this compound bioassays are not extensively published, the principles of bioassay validation from regulatory guidelines (e.g., USP <1033>) can be applied.[6]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking samples with a known amount of a reference standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%) and should be assessed at different levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound bioassays, this involves testing the cross-reactivity with other related peptides.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., incubation time, temperature).
Visualizations
Allatostatin A Signaling Pathway
Allatostatin A peptides, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[2] The binding of Allatostatin A to its receptor is thought to primarily activate an inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein may also modulate the activity of other downstream effectors, such as ion channels.
Caption: Allatostatin A receptor signaling pathway.
General Experimental Workflow for this compound Bioassay
The general workflow for conducting a bioassay to determine the activity of this compound involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for an this compound bioassay.
References
- 1. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Assessing the Specificity of Allatostatin-A Antibodies Against Other Neuropeptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the validity and reproducibility of experimental results. This guide provides a comparative assessment of the specificity of antibodies targeting Allatostatin-A (AST-A) neuropeptides, with a focus on Allatostatin II, against other neuropeptides. It includes available experimental data, detailed methodologies for specificity testing, and visualizations of the Allatostatin-A signaling pathway and experimental workflows.
Introduction to Allatostatins
Allatostatins are a diverse family of neuropeptides in insects that are involved in the regulation of various physiological processes, most notably the inhibition of juvenile hormone synthesis.[1] They are broadly classified into three main types: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C). These families share no sequence homology and are functionally distinct. This guide will focus on the AST-A family, characterized by a conserved C-terminal motif, Y/FXFGL-amide. This compound (Dip-AST II) from the cockroach Diploptera punctata is a member of the AST-A family.
Antibody Specificity and Cross-Reactivity
The specificity of an antibody refers to its ability to bind to a single, specific epitope on its target antigen. Cross-reactivity occurs when an antibody binds to other molecules with similar structures. In the context of neuropeptide research, where families of peptides can share sequence similarities, assessing the cross-reactivity of an antibody is a critical validation step to prevent false-positive results and misinterpretation of data.
Quantitative Assessment of Allatostatin-A Antibody Specificity
A comprehensive literature review did not yield a specific quantitative dataset in the form of a cross-reactivity table for an antibody raised against this compound. However, qualitative data from immunocytochemical studies provide valuable insights into the specificity of antibodies targeting the Allatostatin-A family.
One key study utilized a monoclonal antibody raised against Diploptera punctata Allatostatin I (Dip-AST I), which shares the conserved C-terminal sequence with other AST-A peptides. The immunoreactivity of this antibody was reportedly abolished by pre-absorption with a mixture of D. punctata Allatostatins I, II, III, and IV. This finding strongly suggests that the antibody recognizes an epitope common to these AST-A family members, indicating a degree of cross-reactivity within the Allatostatin-A peptide family.
To provide a framework for understanding potential cross-reactivity, the following table presents the amino acid sequences of several Allatostatin-A peptides from Diploptera punctata. The high degree of sequence homology, particularly at the C-terminus, is the likely basis for the observed cross-reactivity of antibodies generated against one member of the family.
Table 1: Amino Acid Sequences of Diploptera punctata Allatostatin-A Family Peptides
| Neuropeptide | Amino Acid Sequence |
| Allatostatin I | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ |
| This compound | Gly-Asp-Gly-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |
| Allatostatin III | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |
| Allatostatin IV | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |
Note: The conserved C-terminal YXFGL-NH₂ motif is highlighted in bold.
Given the lack of specific quantitative cross-reactivity data for an this compound antibody against a broader range of neuropeptides, researchers should exercise caution and perform their own validation experiments.
Experimental Protocols for Assessing Antibody Specificity
To quantitatively assess the specificity of an this compound antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is a highly recommended method.
Competitive ELISA Protocol for Antibody Specificity Testing
This protocol is designed to determine the cross-reactivity of a polyclonal or monoclonal antibody raised against this compound with other related and unrelated neuropeptides.
Materials:
-
High-binding 96-well microtiter plates
-
Synthetic this compound (for coating)
-
This compound antibody (primary antibody)
-
A panel of test neuropeptides (e.g., other Allatostatins, FMRFamide, proctolin, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute synthetic this compound to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a series of dilutions for each test neuropeptide in assay buffer (e.g., PBS-T with 1% BSA).
-
In separate tubes, pre-incubate a fixed, limiting concentration of the this compound primary antibody with each dilution of the test neuropeptides for 1-2 hours at room temperature. Also, include a control with the antibody and no competing peptide.
-
Add 100 µL of the antibody/peptide mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of unlabeled this compound.
-
For each test neuropeptide, determine the concentration that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test neuropeptide) x 100
-
Allatostatin-A Signaling Pathway
Allatostatin-A peptides exert their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells. In Drosophila melanogaster, two such receptors have been identified: DAR-1 and DAR-2. The binding of Allatostatin-A to its receptor initiates an intracellular signaling cascade.
Caption: Allatostatin-A signaling pathway.
Experimental Workflow for Antibody Specificity Testing
The following diagram illustrates a typical workflow for assessing the specificity of an antibody using a competitive ELISA.
Caption: Competitive ELISA workflow.
Conclusion
References
Correlating Allatostatin-A Gene Expression with Physiological States: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allatostatin-A (AstA) gene expression levels across various physiological states in insects, supported by experimental data. The information presented herein is intended to facilitate research and development efforts targeting insect physiology and pest management. Allatostatin-A, a pleiotropic neuropeptide, plays a crucial role in regulating a wide array of physiological processes, including feeding behavior, metabolism, and reproduction. Understanding the correlation between AstA gene expression and these states is paramount for elucidating its function and for the development of novel insecticides or therapeutic agents.
Data Presentation: Allatostatin-A Gene Expression
The following table summarizes the observed changes in Allatostatin-A (AstA) and its receptor (AstA-R) gene expression in response to different physiological conditions in various insect species. The data is compiled from multiple studies employing techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing.
| Physiological State | Insect Species | Tissue/Cells | Gene | Regulation | Fold Change/Observation | Reference |
| Feeding vs. Starvation | Drosophila melanogaster | AstA-expressing neurons | AstA | Upregulated by feeding | AstA expression is induced by feeding.[1] | |
| Drosophila melanogaster | Insulin and Adipokinetic Hormone producing cells | Dar-2 (AstA Receptor) | - | Silencing of Dar-2 leads to changes in gene expression associated with reduced DILP and AKH signaling.[1][2] | ||
| Drosophila melanogaster | Fat body | Dar-2 (AstA Receptor) | Modulated by starvation | Downregulation of AstA-R2 in the IPCs and APCs increased starvation resistance.[3][4] | ||
| Blattella germanica | Brain and Midgut | AstA | No significant change | dsRNA-mediated reduction of AstA mRNA did not significantly alter feeding behavior in this study.[5] | ||
| Reproduction | Blattella germanica | Brain and Midgut | AstA | Varies with reproductive cycle | PreproAST mRNA levels fluctuate during the female reproductive cycle. | [6] |
| Drosophila melanogaster | - | AstA | - | Activation of AstA neurons inhibits starvation-induced feeding.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to investigate Allatostatin-A gene expression.
Quantitative Real-Time PCR (qRT-PCR) for Allatostatin-A mRNA Quantification
This protocol provides a general framework for quantifying AstA mRNA levels in insect tissues.[9][10][11][12]
a. RNA Extraction and cDNA Synthesis:
-
Dissect the tissue of interest (e.g., brain, midgut, fat body) from insects at the desired physiological state in cold, sterile phosphate-buffered saline (PBS).
-
Immediately freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution to prevent RNA degradation.
-
Extract total RNA from the tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard TRIzol-based method, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
b. qRT-PCR Reaction:
-
Design and validate primers specific to the Allatostatin-A gene of the insect species under investigation. Primers should typically amplify a product of 100-200 base pairs.
-
Prepare the qRT-PCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of each forward and reverse primer (10 µM)
-
1 µL of cDNA template (diluted)
-
Nuclease-free water to a final volume of 20 µL
-
-
Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
Run each sample in triplicate and include no-template controls to check for contamination.
-
Normalize the expression of the AstA gene to one or more stably expressed reference genes (e.g., Actin, GAPDH, RPL32) to account for variations in RNA input and reverse transcription efficiency.[9]
-
Calculate the relative gene expression using the 2-ΔΔCt method.
In-Situ Hybridization for Localization of Allatostatin-A mRNA
This protocol allows for the visualization of AstA mRNA within intact insect tissues, providing spatial expression information.[2][3][13][14][15][16]
a. Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)- or biotin-labeled antisense RNA probe complementary to the AstA mRNA sequence. A corresponding sense probe should be used as a negative control.
b. Tissue Preparation:
-
Dissect the tissue of interest (e.g., brain) in cold PBS and fix it in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Wash the tissue three times in PBT (PBS with 0.1% Tween-20).
-
Treat the tissue with proteinase K (10 µg/mL in PBT) for a few minutes to improve probe penetration. The duration needs to be optimized for the specific tissue.
-
Stop the proteinase K digestion by washing with PBT.
-
Post-fix the tissue in 4% paraformaldehyde for 20 minutes.
-
Wash the tissue several times in PBT.
c. Hybridization and Visualization:
-
Pre-hybridize the tissue in hybridization buffer (50% formamide, 5x SSC, 100 µg/mL salmon sperm DNA, 0.1% Tween-20) for at least 1 hour at 55-65°C.
-
Incubate the tissue overnight at 55-65°C in hybridization buffer containing the labeled antisense probe.
-
Wash the tissue extensively in pre-warmed hybridization buffer and PBT to remove the unbound probe.
-
Block the tissue in a blocking solution (e.g., PBT with 5% normal goat serum) for 1 hour.
-
Incubate the tissue with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) overnight at 4°C.
-
Wash the tissue several times in PBT.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase) or a fluorescent substrate.
-
Mount the tissue on a slide and visualize it under a microscope.
Mandatory Visualization
Allatostatin-A Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Allatostatin-A. AstA peptides bind to G-protein coupled receptors (GPCRs) on the cell surface, initiating an intracellular signaling cascade.[17][18][19]
Caption: Allatostatin-A signaling pathway.
Experimental Workflow for qRT-PCR
The diagram below outlines the key steps in quantifying Allatostatin-A gene expression using quantitative real-time PCR.
Caption: Workflow for qRT-PCR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]
- 3. Non-fluorescent RNA In Situ Hybridization Combined with Antibody Staining to Visualize Multiple Gene Expression Patterns in the Embryonic Brain of Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 4. d-nb.info [d-nb.info]
- 5. Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrpub.org [hrpub.org]
- 10. Frontiers | Transcriptomic-based selection of reference genes for quantitative real-time PCR in an insect endosymbiotic model [frontiersin.org]
- 11. Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. Mapping Neurotransmitter Identity in the Whole-Mount Drosophila Brain Using Multiplex High-Throughput Fluorescence in Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single molecule fluorescence in situ hybridisation for quantitating post-transcriptional regulation in Drosophila brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Effects of Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. Among them, Allatostatin II (AST-II), a member of the Allatostatin A (AstA) or FGLamide family of peptides, has been identified as a potent inhibitor of juvenile hormone (JH) synthesis. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with a focus on its physiological actions, underlying signaling pathways, and the experimental methodologies used for its characterization.
In Vitro Effects of this compound
The primary and most well-characterized in vitro effect of this compound is the potent and dose-dependent inhibition of juvenile hormone biosynthesis by the corpora allata (CA), the endocrine glands responsible for JH production.[1][2][3][4] Beyond its allatostatic activity, this compound and other AstA peptides exhibit myoinhibitory properties on visceral muscles.
Quantitative Analysis of In Vitro Effects
| Parameter | This compound Effect | Species | Quantitative Data | Reference(s) |
| Juvenile Hormone Synthesis Inhibition | Potent inhibitor of JH III synthesis by the corpora allata. | Diploptera punctata (cockroach) | IC50: 0.014 nM | [1][5] |
| Muscle Contraction | Inhibition of spontaneous and proctolin-induced hindgut contractions. | Diploptera punctata (cockroach) | Threshold for response: 10-8 to 10-7 M | [6] |
In Vivo Effects of this compound
In vivo studies on Allatostatin A peptides, including this compound, have revealed their pleiotropic roles in regulating various physiological processes, primarily stemming from the modulation of juvenile hormone titers. These effects extend to the regulation of reproduction, development, feeding behavior, and locomotor activity.[7][8][9]
Quantitative Analysis of In Vivo Effects
| Parameter | Allatostatin A Effect | Species | Quantitative Data | Reference(s) |
| Feeding Behavior | Injection of synthetic Allatostatin A reduces food consumption. | Blattella germanica (cockroach) | 50-60% reduction in food uptake. | [7] |
| Locomotor Activity | Genetic activation of Allatostatin A-expressing neurons reduces locomotor activity. | Drosophila melanogaster (fruit fly) | Significant reduction in locomotor activity. | [7][10] |
| Reproduction & Development | Knockdown of Allatostatin C (another allatostatin type) leads to increased pupal mortality and abnormal emergence. | Dendroctonus armandi (Chinese white pine beetle) | Significant increase in pupal mortality and abnormal emergence rate. | [11] |
Signaling Pathway of this compound
This compound, like other Allatostatin A peptides, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[7] These receptors are homologous to the mammalian galanin and somatostatin (B550006) receptors. The binding of this compound to its receptor typically activates an inhibitory G-protein (Gαi/o), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to changes in the phosphorylation state of downstream target proteins that ultimately mediate the physiological response, such as the inhibition of juvenile hormone synthesis.
Experimental Protocols
In Vitro: Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay measures the rate of JH synthesis by isolated corpora allata (CA) in the presence or absence of this compound.
-
Dissection: Corpora allata are dissected from the head capsules of the insect species of interest (e.g., Diploptera punctata) in a physiological saline solution.
-
Incubation: Individual pairs of CA are incubated in a culture medium containing a radiolabeled precursor of JH, typically L-[methyl-³H]methionine.
-
Treatment: Synthetic this compound is added to the incubation medium at various concentrations to determine a dose-response curve. Control incubations are performed without the peptide.
-
Extraction: After incubation (typically 2-4 hours), the newly synthesized radiolabeled JH is extracted from the medium and the glands using an organic solvent (e.g., hexane).
-
Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The rate of JH synthesis is expressed as femtomoles or picomoles of JH produced per hour per pair of glands.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in JH synthesis compared to the control. The IC50 value is determined from the dose-response curve.
In Vivo: Injection and Physiological Effect Measurement
This protocol describes the administration of this compound to live insects to observe its systemic effects.
-
Peptide Preparation: Synthetic this compound is dissolved in a sterile insect saline solution to the desired concentrations.
-
Insect Handling: Insects are anesthetized, typically using carbon dioxide or by chilling.
-
Injection: A calibrated microinjection needle is used to inject a precise volume (e.g., 1-2 µl) of the this compound solution into the hemocoel of the insect, usually through a soft intersegmental membrane. Control insects are injected with the saline vehicle alone.
-
Behavioral Observation: For studies on feeding or locomotor activity, insects are placed in an appropriate arena after recovery from anesthesia. Food intake can be measured by weighing the food source before and after a set period, or by using colored food dyes. Locomotor activity can be monitored using automated tracking systems.
-
Physiological Sample Collection: For measuring JH titers or other physiological parameters, hemolymph can be collected at specific time points after injection using a fine glass capillary. Ovaries or other tissues can also be dissected for analysis.
-
Hormone Quantification: JH levels in the hemolymph are quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The effects of this compound are determined by comparing the measured parameters (e.g., food intake, distance moved, JH titer) between the peptide-treated and control groups using appropriate statistical tests.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon enhances allatostatin-mediated inhibition of juvenile hormone biosynthesis in the corpora allata of the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diploptera punctata as a model for studying the endocrinology of arthropod reproduction and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 11. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Validation of Allatostatin II Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental approaches for validating the function of the Allatostatin II receptor (AST-RII), a member of the Allatostatin-A (AST-A) receptor family. Allatostatins are a diverse family of neuropeptides in invertebrates that regulate a multitude of physiological processes, including feeding, gut motility, and the synthesis of juvenile hormone.[1][2] Their receptors, which are G-protein coupled receptors (GPCRs), represent promising targets for the development of novel insecticides.[3][4]
Validating the function of a specific receptor like AST-RII requires a multi-faceted approach, combining genetic, pharmacological, and functional assays to build a robust body of evidence. This guide details the methodologies for these key experiments, presents quantitative data for comparison, and visualizes the underlying biological and experimental workflows.
Logical Framework for Orthogonal Validation
A conclusive validation of receptor function relies on the convergence of evidence from independent lines of investigation. Genetic manipulations establish a direct link between the receptor gene and a biological outcome, pharmacological tools probe the receptor's response to specific ligands, and functional assays elucidate the downstream signaling cascades.
Pharmacological Characterization
Pharmacological validation uses specific ligands to activate (agonists) or inhibit (antagonists) the receptor. This approach is crucial for confirming ligand-receptor interactions and is foundational for screening potential lead compounds in drug discovery.
Data Presentation: Ligand Activity at Allatostatin Receptors
The following table summarizes the activity of various Allatostatin-A (AstA) peptides on their receptors (AstARs) from different mosquito species, as characterized in a heterologous expression system. It also includes data on novel synthetic agonists identified for the related Allatostatin Type-C Receptor (AlstR-C).
| Ligand | Receptor | Species | Assay Type | Potency (EC50 / IC50) | Efficacy | Citation |
| Aedae-AstA-1 | Aedae-AstAR1 | Aedes aegypti | Calcium Mobilization | 1.1 x 10-8 M | - | [5] |
| Aedae-AstA-1 | Aedae-AstAR2 | Aedes aegypti | Calcium Mobilization | 1.4 x 10-10 M | - | [5] |
| Anoco-AstA-1 | Anoco-AstAR1 | Anopheles coluzzii | Calcium Mobilization | 3.2 x 10-9 M | - | [5] |
| Anoco-AstA-1 | Anoco-AstAR2 | Anopheles coluzzii | Calcium Mobilization | 2.5 x 10-9 M | - | [5] |
| Natural AST-C | Tpit-AlstR-C | T. pityocampa | TGF-α Shedding | 0.23 x 10-9 M | 100% | [3] |
| D074-0013 | Tpit-AlstR-C | T. pityocampa | TGF-α Shedding | 1.12 x 10-6 M | 109% | [3] |
| J100-0311 | Tpit-AlstR-C | T. pityocampa | TGF-α Shedding | 0.91 x 10-6 M | 114% | [3] |
Experimental Protocol: Heterologous Expression and Calcium Mobilization Assay
This protocol is adapted from methodologies used to functionally characterize mosquito AstARs.[5]
-
Vector Construction & Cloning: The full-length coding sequences of the target AstARs are cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture & Transfection: Chinese Hamster Ovary (CHO-K1) cells are cultured in a suitable medium (e.g., Ham's F12). Cells are stably transfected with the expression vector containing the AstAR gene and a vector for a promiscuous G-protein (e.g., Gα16), which links GPCR activation to the calcium pathway.
-
Calcium Imaging:
-
Transfected cells are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Baseline fluorescence is measured before the automated addition of synthetic peptide agonists at varying concentrations.
-
Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis: The peak fluorescence response is measured for each concentration. Dose-response curves are generated using non-linear regression to calculate EC50 values.
Functional Validation: Signaling Pathway Elucidation
Identifying the intracellular signaling pathways activated by AST-RII is key to understanding its physiological function. As a GPCR, AST-RII is expected to couple to heterotrimeric G-proteins, leading to changes in second messengers like cyclic AMP (cAMP) and the recruitment of regulatory proteins such as β-arrestin.
AST-RII Signaling Pathway
Studies on related allatostatin receptors, such as the type-C receptor, show coupling to inhibitory G-proteins (Gαi), which suppress the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7] The receptor also undergoes desensitization via β-arrestin recruitment.
Data Presentation: Downstream Signaling Activity
This table summarizes key findings from the characterization of the related Allatostatin Type-C receptor, demonstrating its primary signaling modalities.
| Receptor | Ligand | Assay Type | Key Finding | Potency (EC50) | Citation |
| Tpit-AstR-C | AST-C | FRET | Gαi Coupling | - | [6][7] |
| Tpit-AstR-C | AST-C | BRET | β-arrestin2 Recruitment | 37 nM | [6] |
Experimental Protocol: GloSensor™ cAMP Assay
This protocol allows for the real-time measurement of cAMP changes in living cells.[8]
-
Cell Line Preparation: A cell line (e.g., HEK293) is co-transfected with the AST-RII expression vector and a pGloSensor™-22F cAMP plasmid. This plasmid encodes a fusion protein of a cAMP-binding domain and a circularly permuted firefly luciferase.
-
Assay Procedure:
-
Transfected cells are seeded in a white, opaque 96-well plate.
-
The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
To measure Gαi coupling, adenylyl cyclase is first stimulated with a compound like forskolin (B1673556) to generate a high basal cAMP level.
-
The plate is placed in a luminometer to measure baseline luminescence.
-
-
Ligand Addition & Measurement: The AST-RII agonist is added. Binding of the agonist to the Gαi-coupled receptor inhibits adenylyl cyclase, causing a drop in cAMP levels. This conformational change in the GloSensor protein leads to a decrease in luminescence, which is measured kinetically.
-
Data Analysis: The decrease in luminescence is used to generate dose-response curves and calculate agonist potency (EC50).
Genetic Validation
Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9, provide the most direct evidence for a gene's function in vivo. By specifically reducing or eliminating the expression of the AST-RII gene, researchers can observe the resulting physiological or behavioral phenotypes.
Data Presentation: Phenotypic Effects of Genetic Manipulation
| Technique | Target Gene | Organism | Phenotype Observed | Efficacy | Citation |
| RNAi | DaAST (Allatostatin C) | D. armandi | Altered expression of JH biosynthesis genes; developmental effects | Significant mRNA reduction | [9] |
| RNAi | AstA (Allatostatin A) | D. melanogaster | No reduction in food intake (rescued phenotype in mutant) | - | [10] |
| CRISPR/Cas9 | Fel d 1 CH2 | Felis catus | Generation of genome-edited cats with mutations in the target gene | High cleavage efficiency | [11] |
Experimental Workflow: Genetic Validation Pipeline
This workflow outlines the key stages from gene silencing to phenotypic analysis.
Experimental Protocol: RNA Interference (RNAi) via dsRNA Injection
This protocol is a generalized method based on successful RNAi experiments in insects.[9][12]
-
dsRNA Synthesis:
-
A ~300-500 bp region of the AST-RII gene is selected.
-
Primers are designed with T7 promoter sequences at the 5' end.
-
Using cDNA as a template, a PCR product is generated.
-
This PCR product is used as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA).
-
The dsRNA is purified and its concentration is measured.
-
-
Insect Rearing and Injection:
-
The target insect species is reared under controlled conditions.
-
Insects at a specific developmental stage (e.g., final instar larvae) are anesthetized (e.g., on ice).
-
A microinjector is used to inject a specific dose of dsRNA (e.g., 1-5 µg) into the insect's hemocoel. Control insects are injected with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Gene Knockdown Validation: After a set period (e.g., 24-48 hours), a subset of insects is collected. RNA is extracted, converted to cDNA, and quantitative PCR (qPCR) is performed to measure the relative expression level of the AST-RII transcript compared to control insects.
-
Phenotypic Analysis: The remaining insects are monitored for specific phenotypes predicted to be associated with AST-RII function, such as changes in feeding behavior, growth rate, or mortality.[10]
Experimental Protocol: CRISPR-Cas9 Gene Knockout
This protocol outlines the general steps for creating a gene knockout in an insect model like Drosophila.[13][14]
-
gRNA Design and Synthesis:
-
One or more guide RNAs (gRNAs) are designed to target a critical exon of the AST-RII gene.
-
The gRNA sequences are cloned into a U6 promoter-driven expression vector.
-
-
Embryo Injection:
-
The gRNA plasmid is mixed with a plasmid encoding the Cas9 nuclease or with purified Cas9 protein/mRNA.
-
This mixture is injected into early-stage (pre-blastoderm) embryos of the target insect.
-
-
Screening for Mutations:
-
Injected embryos (G0 generation) are grown to adulthood and crossed with wild-type insects.
-
The resulting F1 progeny are screened for mutations at the target locus. This can be done by PCR amplifying the target region and using Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).
-
-
Establishment of a Mutant Line: F1 individuals carrying a mutation are crossed to establish a stable homozygous knockout line.
-
Phenotypic Characterization: The knockout line is analyzed for the same physiological and behavioral phenotypes assessed in the RNAi experiments to confirm the receptor's function.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Functional characterization of the dual allatostatin-A receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Fel d 1 chain 2 genome-edited cats by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innate and adaptive resistance to RNAi: a major challenge and hurdle to the development of double stranded RNA-based pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Biophysical Model of CRISPR/Cas9 Activity for Rational Design of Genome Editing and Gene Regulation | PLOS Computational Biology [journals.plos.org]
- 14. CRISPR/Cas9 Methods for Identification and Validation of Genes Regulating BCR-Mediated Antigen Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Allatostatin II and Mammalian Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacology of insect-derived Allatostatin II and mammalian somatostatin (B550006). While originating from vastly different biological systems, these peptides exhibit remarkable functional convergence as key inhibitory regulators. This document outlines their structural similarities, receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and experimental methodologies.
Structural and Functional Overview
This compound (AST-II), a neuropeptide from the FGLamide allatostatin family first identified in the cockroach Diploptera punctata, and mammalian somatostatin are evolutionarily related peptides.[1] Both are characterized by a disulfide bridge, crucial for their biological activity. Functionally, they act as potent inhibitors of endocrine secretions and modulate various physiological processes within their respective biological contexts.
This compound (Dip-AST II) is primarily known for its powerful inhibition of juvenile hormone synthesis in insects, a critical process in development and reproduction.[2][3][4][5] It also plays roles in regulating gut motility and feeding behavior.[6]
Mammalian Somatostatin exists in two primary active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), which are potent inhibitors of a wide array of hormones, including growth hormone, insulin, glucagon, and gastrin. It also functions as a neurotransmitter.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the receptor binding affinities and functional potencies of this compound and mammalian somatostatin. It is important to note that the data are derived from different studies and experimental systems, which should be considered when making direct comparisons.
Table 1: Receptor Binding Affinity
| Peptide/Analog | Receptor Subtype | Ligand | Binding Affinity (IC₅₀/Kᵢ, nM) | Cell Line/Tissue | Reference |
| Allatostatin | |||||
| Dippu-AST 2 (this compound) | Allatostatin Receptor | Dippu-AST 2 | Not available in this format | Diploptera punctata corpora allata | |
| Somatostatin | |||||
| Somatostatin-14 | sst1 | Somatostatin-14 | 0.5 | CHO cells | [7] |
| sst2 | Somatostatin-14 | 0.2 | CHO cells | [7] | |
| sst3 | Somatostatin-14 | 0.7 | CHO cells | [7] | |
| sst4 | Somatostatin-14 | 1.1 | CHO cells | [7] | |
| sst5 | Somatostatin-14 | 0.4 | CHO cells | [7] | |
| Somatostatin-28 | sst1 | Somatostatin-28 | 0.4 | CHO cells | [7] |
| sst2 | Somatostatin-28 | 0.2 | CHO cells | [7] | |
| sst3 | Somatostatin-28 | 0.8 | CHO cells | [7] | |
| sst4 | Somatostatin-28 | 1.4 | CHO cells | [7] | |
| sst5 | Somatostatin-28 | 0.2 | CHO cells | [7] | |
| Octreotide | sst2 | Octreotide | 0.6 | CHO cells | [7] |
| sst5 | Octreotide | 8.4 | CHO cells | [7] | |
| Pasireotide | sst1 | Pasireotide | 9.3 | CHO cells | [7] |
| sst2 | Pasireotide | 1.0 | CHO cells | [7] | |
| sst3 | Pasireotide | 1.5 | CHO cells | [7] | |
| sst5 | Pasireotide | 0.16 | CHO cells | [7] |
IC₅₀/Kᵢ values are indicative of the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher affinity.
Table 2: Functional Potency
| Peptide/Analog | Assay | Functional Response | Potency (IC₅₀/EC₅₀) | Cell Line/Tissue | Reference |
| Allatostatin | |||||
| Dippu-AST 2 (this compound) | Juvenile Hormone Synthesis Inhibition | Inhibition of JH synthesis | 0.014 nM (IC₅₀) | Diploptera punctata corpora allata | |
| Somatostatin | |||||
| Somatostatin-14 | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | 0.2 nM (EC₅₀) | Rat pituitary tumor cells (GH12C1) | [8] |
| Somatostatin-28 | Prolactin Release Inhibition | Inhibition of PRL release | 0.28 nM (EC₅₀) | Human prolactinoma cells | [4] |
| Octreotide | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | 0.6 nM (EC₅₀) | Rat pituitary tumor cells (GH12C1) | [8] |
| Pasireotide (SOM230) | cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | 58 nM (EC₅₀) | Rat pituitary tumor cells (GH12C1) | [8] |
IC₅₀/EC₅₀ values represent the concentration of a compound that produces 50% of its maximal inhibitory or stimulatory effect.
Signaling Pathways
Both this compound and somatostatin exert their effects through G protein-coupled receptors (GPCRs), which are homologous.[1] Upon ligand binding, these receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism underlying their inhibitory effects on hormone secretion and other cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and somatostatin.
Radioligand Receptor Binding Assay (Somatostatin)
This protocol is adapted for determining the binding affinity of somatostatin analogs to their receptors expressed in cell membranes.[7][9]
Materials:
-
Cell membranes expressing somatostatin receptors (e.g., from CHO or AR4-2J cells).
-
Radioligand (e.g., [¹²⁵I][Tyr³]-octreotide).
-
Unlabeled somatostatin analog (for competition).
-
Binding buffer: Modified Eagle's Medium supplemented with 25 mM HEPES, 0.4% BSA, and 1 mM 1,10-phenanthroline.
-
Wash buffer: Cold PBS.
-
96-well U-bottom microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled somatostatin analog in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of unlabeled analog at various concentrations (for competition).
-
Add 50 µL of the radioligand at a fixed concentration (e.g., 50,000 cpm) to all wells.
-
Add 100 µL of cell membrane suspension (e.g., 0.5 mg/mL protein) to each well.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
cAMP Functional Assay (Somatostatin)
This protocol outlines a method to measure the inhibition of cAMP production by somatostatin analogs in whole cells.[8][10][11][12]
Materials:
-
Cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or GH12C1 cells).
-
Somatostatin analog.
-
Forskolin (B1673556) or another adenylyl cyclase activator.
-
Stimulation buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed cells in microplates and culture until they reach the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Prepare serial dilutions of the somatostatin analog in stimulation buffer.
-
Add the somatostatin analog to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for another specified time (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.
-
Plot the cAMP concentration against the logarithm of the somatostatin analog concentration to determine the EC₅₀ value for cAMP inhibition.
In Vitro Juvenile Hormone Synthesis Inhibition Assay (this compound)
This protocol is a bioassay to determine the potency of this compound in inhibiting juvenile hormone (JH) synthesis by the corpora allata of insects.[2]
Materials:
-
Corpora allata (CA) dissected from virgin female Diploptera punctata.
-
Incubation medium (e.g., TC-199).
-
Synthetic this compound.
-
L-[methyl-¹⁴C]methionine (as a radiolabeled precursor for JH).
-
Organic solvent (e.g., hexane) for extraction.
-
Scintillation fluid and counter.
Procedure:
-
Dissect corpora allata from the insects and place them in individual wells of a culture plate containing incubation medium.
-
Prepare serial dilutions of this compound in the incubation medium.
-
Add the different concentrations of this compound to the wells containing the corpora allata.
-
Add a fixed amount of L-[methyl-¹⁴C]methionine to each well.
-
Incubate the plates for a defined period (e.g., 3 hours).
-
Terminate the incubation and extract the newly synthesized, radiolabeled JH from the medium using an organic solvent.
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
The rate of JH synthesis is proportional to the amount of incorporated radiolabel.
-
Calculate the percentage inhibition of JH synthesis at each this compound concentration compared to the control (no allatostatin).
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound and mammalian somatostatin, despite their distinct evolutionary origins and physiological targets, represent a compelling example of convergent evolution in inhibitory neuropeptide function. Both peptides exhibit high-affinity interactions with their respective GPCRs and potently inhibit key biological processes through a common Gαi/o-cAMP signaling pathway. The quantitative data presented in this guide, while highlighting the exceptional potency of both peptides, also underscores the need for standardized comparative assays to enable more direct pharmacological comparisons. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for a deeper understanding of the structure-function relationships of these important regulatory peptides and for the potential development of novel therapeutic or pest control agents.
References
- 1. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 2. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the conformation and dynamics of allatostatin neuropeptides: a structural model for functional differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Real-time monitoring of somatostatin receptor-cAMP signaling in live pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Allatostatin II: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Allatostatin II are tasked with its proper disposal to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to established laboratory waste management protocols is essential.[1][2] This guide provides a procedural, step-by-step framework for the safe and effective disposal of this compound in its various forms.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound, a neuropeptide, is to treat it as laboratory chemical waste.[3] This approach ensures that even substances not officially classified as hazardous are managed in a way that minimizes potential environmental impact. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: lyophilized powder, aqueous solution, or contaminated labware.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this waste from other laboratory waste streams, particularly from hazardous chemical waste like flammable solvents or corrosive materials.[5]
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn. This includes protective gloves, safety goggles, and a lab coat.[1][2]
3. Disposal of Solid this compound (Lyophilized Powder):
-
Unused or Expired Product: The original vial containing the lyophilized powder should be securely sealed.
-
Disposal Pathway: For small quantities, and with explicit approval from your institution's EHS department, disposal in the regular laboratory trash may be permitted.[4] However, the recommended and more common practice is to place the sealed vial into a designated container for non-hazardous solid chemical waste.[4] This container should be clearly labeled with the full chemical name, "this compound".
4. Disposal of Aqueous Solutions of this compound:
-
Drain Disposal: Avoid disposing of this compound solutions down the drain unless explicitly permitted by your EHS department.[3][4] Some institutions may allow drain disposal of dilute, non-hazardous peptide solutions, but this is not a universal practice.[4]
-
Chemical Waste Collection: The standard and safest procedure is to collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.[4] The label should include "Aqueous waste with this compound" and the approximate concentration.[4]
5. Disposal of Contaminated Labware:
-
Sharps: Any needles or other sharp instruments used for handling this compound must be disposed of in a designated, puncture-resistant sharps container.[4]
-
Non-Sharp Labware: Items such as pipette tips, tubes, flasks, and gloves that have come into contact with this compound can typically be disposed of in the regular laboratory trash, unless they are contaminated with a biohazardous material.[4] If your institutional policy is more stringent, these items should be placed in a designated container for non-hazardous solid chemical waste.[4]
6. Final Disposal:
-
Waste Accumulation: Store sealed waste containers in a designated, well-ventilated waste accumulation area away from incompatible materials.[5]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the non-hazardous chemical waste through your institution's licensed environmental waste disposal vendor.[5] Incineration is often the preferred method of disposal for neuropeptides to ensure their complete destruction.[5]
Quantitative Data on Disposal
Currently, there is no specific quantitative data available in the provided search results regarding inactivation concentrations or specific parameters for the disposal of this compound. The disposal procedures are based on its non-hazardous classification. The following table summarizes the disposal pathways based on the form of the waste.
| Waste Form | Key Parameter | Disposal Method |
| Solid (Lyophilized) | Small Quantity, EHS Approval | Sealed vial in regular laboratory trash (with EHS permission) OR, preferably, in a labeled container for non-hazardous solid chemical waste.[4] |
| Aqueous Solutions | Institutional Policy | Collection in a labeled, sealed container for non-hazardous aqueous chemical waste. Drain disposal is generally not recommended without explicit EHS approval.[3][4] |
| Contaminated Labware | Type of Labware (Sharp vs. Non-Sharp) | Sharps: Designated sharps container.[4] Non-Sharps: Regular laboratory trash (if not biohazardous) or a container for non-hazardous solid chemical waste.[4] |
Experimental Protocols
The search results did not yield any specific experimental protocols for the inactivation or disposal of this compound. The recommended procedures are based on general best practices for the disposal of non-hazardous neuropeptides.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Allatostatin II
This document provides comprehensive safety protocols, logistical information, and operational plans for the handling and disposal of Allatostatin II. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and experimental integrity.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 123338-11-4 | [1] |
| Molecular Formula | C49H74N14O13 | [1] |
| Molecular Weight | 1067.20 g/mol | [2] |
| Appearance | Lyophilized powder | [3] |
| Purity | >95% | [3] |
| Solubility | Soluble in water | [2] |
| Storage (Lyophilized) | Stable for 12 months at -20°C. May be stored at 4°C for short-term use. | [3] |
| Storage (Reconstituted) | Store at -20°C. Avoid repeated freeze-thaw cycles. | [3] |
Hazard Identification and Personal Protective Equipment
While specific hazard data for this compound is limited, it is prudent to handle it with the standard precautions for biologically active peptides.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: Not generally required when handling solutions. Use a certified respirator if handling large quantities of lyophilized powder or if there is a risk of aerosolization.
Operational Plans: Handling and Storage
Handling:
-
Handle this compound in a designated area of the laboratory.
-
Avoid inhalation of the lyophilized powder and contact with skin and eyes.
-
When reconstituting, gently swirl the vial to dissolve the peptide. Do not vortex, as this can cause degradation.
-
For maximum recovery of the product, centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.[3]
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 12 months).[3] For short-term storage, 4°C is acceptable.[3]
-
Reconstituted Solution: Aliquot the reconstituted solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[3]
Spill and Disposal Plans
Spill Decontamination:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Wear Appropriate PPE: Don gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp absorbent material to avoid aerosolization.
-
Decontaminate: Treat the spill area with a 10% bleach solution or a suitable laboratory disinfectant. Allow a contact time of at least 20 minutes.
-
Clean-Up: Wipe the area with fresh absorbent material, working from the outside in.
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste.
Disposal Plan:
All waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Inactivation (Recommended): Before disposal, inactivate this compound solutions by adding a 10% bleach solution to a final concentration of 1% or by adjusting the pH to >10 with 1M NaOH for at least 30 minutes.
-
Collection: Collect all liquid and solid waste in clearly labeled, leak-proof containers designated for hazardous chemical waste.
-
Institutional Guidelines: Follow all local and institutional environmental health and safety (EHS) guidelines for the final disposal of chemical waste.
Experimental Protocols
The following are representative protocols for common experiments involving this compound. These are based on established methodologies for similar neuropeptides and should be optimized for specific experimental conditions.
In Vitro Bioassay: Inhibition of Juvenile Hormone Synthesis
This protocol describes a radiochemical assay to measure the inhibitory effect of this compound on juvenile hormone (JH) synthesis by the corpora allata (CA) of an insect model (e.g., cockroach Diploptera punctata).
Methodology:
-
Dissection: Dissect corpora allata from the insect model in a suitable physiological saline.
-
Incubation: Place individual pairs of CA in culture wells containing incubation medium supplemented with a radiolabeled JH precursor, such as L-[methyl-³H]methionine.
-
Treatment: Add this compound to the incubation medium at various concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M). Include a control group with no this compound.
-
Incubation Period: Incubate the CA for a defined period (e.g., 3-4 hours) at an appropriate temperature (e.g., 28°C).
-
Extraction: Terminate the incubation by adding a solvent (e.g., hexane) to extract the newly synthesized radiolabeled JH.
-
Quantification: Quantify the amount of radiolabeled JH produced using liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of JH synthesis at each concentration of this compound compared to the control.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to characterize the interaction of this compound with its receptor, typically in a membrane preparation from a relevant tissue or cell line expressing the receptor.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue known to express the this compound receptor (e.g., insect brain or gut) or from a cell line recombinantly expressing the receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled ligand (a synthetic this compound analog or a related peptide), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
References
- 1. Effects of allatotropin and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta | Semantic Scholar [semanticscholar.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
